2-Bromo-4,5-dichloroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRRASCBCVQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524311 | |
| Record name | 2-Bromo-4,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-30-3 | |
| Record name | 2-Bromo-4,5-dichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Anilines
An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-4,5-dichloroaniline
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated anilines are indispensable structural motifs. Their unique electronic properties and versatile reactivity make them foundational building blocks for a vast array of functional molecules. Among these, this compound stands out as a trifunctionalized scaffold, offering multiple, distinct reaction sites for complex molecular engineering. The strategic placement of a bromine atom ortho to the amine, and two chlorine atoms on the adjacent positions, provides a nuanced platform for sequential, site-selective chemical modifications.
This guide provides a comprehensive technical overview of this compound, designed for the practicing researcher and drug development professional. While specific experimental data for this particular isomer is not as prevalent in public literature as for some of its relatives, this document consolidates available information, draws logical parallels from closely related analogues, and presents field-proven methodologies for its synthesis, characterization, and strategic application. We will delve into its logical synthesis from commercially available precursors, predict its spectral characteristics based on established principles, and explore its potential in the synthesis of high-value compounds.
Molecular Structure and Physicochemical Properties
The utility of this compound is fundamentally derived from its structure. The amine group serves as a potent ortho-para directing group in electrophilic aromatic substitution and as a key nucleophile. The bromine atom is the most likely site for metal-catalyzed cross-coupling reactions, while the chlorine atoms offer greater stability and modulate the overall electronic properties of the ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,4-Dichloroaniline (Precursor) | N-Acetyl-2-bromo-4,5-dichloroaniline |
| CAS Number | 13168002 (PubChem CID) | 95-76-1 | 1940-31-4[1][2] |
| Molecular Formula | C₆H₄BrCl₂N | C₆H₅Cl₂N | C₈H₆BrCl₂NO[2] |
| Molecular Weight | 240.91 g/mol | 162.02 g/mol | 282.95 g/mol [2] |
| Appearance | Predicted: Off-white to light brown solid | Light brown crystalline solid | - |
| Melting Point | Not experimentally reported | 69-72 °C | Not experimentally reported |
| Boiling Point | Not experimentally reported | 272 °C | Not experimentally reported |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, acetone), sparingly soluble in water.[3] | Sparingly soluble in water | - |
| Calculated LogP | 3.8 | 2.69 | 3.7 |
Synthesis and Purification: A Representative Protocol
The most logical and field-proven approach to synthesizing this compound is via the direct electrophilic bromination of the commercially available precursor, 3,4-dichloroaniline. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked, bromination occurs regioselectively at the C2 position.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Expertise & Causality: This protocol is based on well-established procedures for the regioselective bromination of activated aromatic rings.[4] Acetic acid is chosen as the solvent as it is polar enough to dissolve the starting material and is compatible with the electrophilic bromination reaction. The initial cooling is critical to control the reaction rate and prevent potential side reactions, such as the formation of di-brominated products.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (1 equiv.) in glacial acetic acid (approx. 5-10 mL per gram of aniline).
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Bromination: Cool the stirred solution to 0-5 °C using an ice-water bath. In the dropping funnel, prepare a solution of bromine (1.05 equiv.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a cold, stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (the orange/brown color will disappear).
-
Isolation: Place the beaker in an ice bath and slowly neutralize the mixture by adding an aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is approximately 7-8. The crude product will precipitate as a solid.
-
Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate to yield pure this compound.
-
Trustworthiness: This self-validating protocol includes a quenching step to safely remove excess hazardous bromine and a standard acid-base workup to isolate the neutral amine product. The final recrystallization step ensures high purity, which can be verified by melting point analysis and spectroscopic methods.
Spectroscopic Profile (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-3 | ~ 6.8 - 7.0 | s | - | Singlet due to being flanked by two substituents (Cl and Br). Located ortho to the activating -NH₂ group, pushing it upfield. |
| H-6 | ~ 7.2 - 7.4 | s | - | Singlet due to being flanked by two substituents (Cl and -NH₂). Located ortho to two deactivating Cl atoms, shifting it downfield relative to H-3. |
| -NH₂ | ~ 4.0 - 4.5 | br s | - | Broad singlet, typical for amine protons. The chemical shift is variable and depends on concentration and solvent. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-NH₂) | ~ 144 - 146 | Attached to the electron-donating nitrogen atom, resulting in a downfield shift. |
| C-2 (-Br) | ~ 110 - 113 | The "heavy atom effect" of bromine and its electronegativity shifts this carbon upfield relative to unsubstituted benzene but downfield relative to C-NH₂. |
| C-3 | ~ 130 - 133 | Aromatic CH carbon, influenced by adjacent halogen substituents. |
| C-4 (-Cl) | ~ 120 - 123 | Attached to chlorine, shifted downfield. |
| C-5 (-Cl) | ~ 125 - 128 | Attached to chlorine, shifted downfield. |
| C-6 | ~ 118 - 121 | Aromatic CH carbon, ortho to the amine group, shifted upfield. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for a range of selective transformations.
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N-Functionalization: The primary amine is a potent nucleophile and readily undergoes acylation, sulfonylation, and alkylation. Acetylation to form N-Acetyl-2-bromo-4,5-dichloroaniline (CAS 1940-31-4) is a common strategy to protect the amine, reduce its activating effect, and prevent side reactions during subsequent manipulations of the aromatic ring.[1][2]
-
Metal-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This reactivity difference is the cornerstone of its utility, enabling the selective introduction of aryl, alkyl, or amino substituents at the C2 position.
Caption: Selective Suzuki coupling at the C-Br bond.
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Diazotization: The amine can be converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then be subjected to Sandmeyer reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -F, -I) at the C1 position, displacing the original amino group.
Applications in Research and Development
The structural features of this compound make it a valuable intermediate in several high-value R&D areas.
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Pharmaceuticals: Polychlorinated and brominated aromatic compounds are prevalent in many approved drugs due to their ability to enhance binding affinity and improve metabolic stability.[5] This scaffold is particularly suited for the synthesis of kinase inhibitors, antivirals, and anti-cancer agents, where a substituted aniline core is often required.[6] The N-acetylated derivative is explicitly listed as a building block for protein degraders, a cutting-edge area of drug discovery.[2]
-
Agrochemicals: The synthesis of novel herbicides and fungicides often relies on halogenated aromatic intermediates to enhance the biological activity of the final product.[7]
-
Materials Science: Substituted anilines are precursors to electroactive polymers and specialty dyes. The differential reactivity of this compound allows for its incorporation into complex polymeric structures.
Safety and Handling
Based on GHS classifications for this compound and data from closely related isomers, this compound must be handled with appropriate care.
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Hazard Identification:
-
Harmful if swallowed (H302).
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
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Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
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Skin Contact: Immediately wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Conclusion
This compound represents a strategically important, though less commonly documented, chemical intermediate. Its value lies in the predictable, hierarchical reactivity of its three halogen substituents and its primary amine. For the synthetic chemist, it offers a robust platform for building molecular complexity through sequential, regioselective reactions. While a scarcity of public experimental data necessitates careful planning and characterization, the principles outlined in this guide provide a solid framework for its synthesis, purification, and intelligent application in the pursuit of novel pharmaceuticals and advanced materials.
References
-
CP Lab Safety. N-Acetyl 2-bromo-4, 5-dichloroaniline, min 98%, 25 grams. [Link]
- Google Patents. CN103102276A - Method for preparing 3,5-dichloroaniline.
-
S. Paul et al. New Journal of Chemistry Supporting Information. [Link]
-
PubChem. This compound. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. [Link]
-
A. A. F. Wasfy et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. N-Acetyl this compound [synhet.com]
- 2. calpaclab.com [calpaclab.com]
- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 4. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Bromo-4,5-dichloroaniline: Molecular Structure, Properties, and Synthetic Insights
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, halogenated anilines serve as indispensable precursors for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] 2-Bromo-4,5-dichloroaniline is a polysubstituted aromatic amine that, due to its specific arrangement of electron-withdrawing halogen atoms and an electron-donating amino group, presents a unique profile of reactivity and functionality. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and logical synthetic strategies, offering field-proven insights for researchers, chemists, and drug development professionals. Understanding the nuanced characteristics of this molecule is paramount for its effective utilization in the synthesis of novel bioactive compounds and advanced materials.[1]
Section 1: Core Molecular and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section delineates the core identity and physical characteristics of this compound.
Chemical Identity
-
IUPAC Name: this compound[3]
-
CAS Number: 1940-30-3[3]
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Molecular Formula: C₆H₄BrCl₂N[3]
-
Molecular Weight: 240.91 g/mol [3]
-
Canonical SMILES: C1=C(C(=CC(=C1Cl)Cl)Br)N[3]
-
InChI Key: MAMRRASCBCVQHO-UHFFFAOYSA-N[3]
Physicochemical Properties
The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The aniline backbone provides a platform for various coupling and substitution reactions, while the three halogen substituents modulate the electron density of the aromatic ring, influencing its reactivity and physical state.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid at room temperature, consistent with similar halogenated anilines. | [1] |
| Molecular Weight | 240.91 g/mol | [3] |
| Exact Mass | 238.89042 Da | [3] |
| Monoisotopic Mass | 238.89042 Da | [3] |
| XLogP3 (Predicted) | 3.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Structural Elucidation: A Diagrammatic Representation
The substitution pattern is key to the molecule's utility. The bromine atom at the C2 position and the chlorine atoms at the C4 and C5 positions create a distinct electronic and steric environment around the C1 amino group and the remaining C3 and C6 hydrogens.
Caption: 2D structure of this compound.
Section 2: Spectroscopic Signature Analysis (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two non-equivalent aromatic protons, and a broad signal for the amine protons.
-
H-3 Proton: This proton is flanked by a bromine atom (ortho) and a chlorine atom (meta). It is expected to appear as a singlet at approximately δ 7.0-7.3 ppm . The strong deshielding effects of the adjacent halogens will shift it downfield.
-
H-6 Proton: This proton is ortho to the amino group and meta to a chlorine atom. The electron-donating amino group will shield this proton relative to H-3. It is predicted to appear as a singlet at approximately δ 6.8-7.1 ppm .
-
-NH₂ Protons: The two amine protons will likely appear as a broad singlet between δ 4.0-5.0 ppm . The chemical shift can vary significantly with solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments.
-
C1 (C-NH₂): ~145-148 ppm
-
C2 (C-Br): ~110-114 ppm
-
C3: ~130-134 ppm
-
C4 (C-Cl): ~125-128 ppm
-
C5 (C-Cl): ~122-125 ppm
-
C6: ~118-121 ppm
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C=C Aromatic Stretching: Several peaks of variable intensity will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A peak in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: Strong absorptions in the 700-850 cm⁻¹ region.
-
C-Br Stretching: A characteristic absorption in the 500-650 cm⁻¹ region.
Predicted Mass Spectrometry (Electron Ionization)
Mass spectrometry will show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.
-
Molecular Ion (M⁺): The molecular ion peak will be observed as a cluster around m/z 239, 241, 243, and 245. The unique isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) will create a distinctive pattern, which is a powerful tool for confirming the elemental composition.
-
Key Fragmentation: Fragmentation may involve the loss of H, HCl, or Br radicals, leading to subsequent fragment ions.
Section 3: Synthesis Strategy and Mechanistic Rationale
The synthesis of polysubstituted anilines requires careful strategic planning to control regioselectivity. A plausible and efficient route to this compound starts from the commercially available 3,4-dichloroaniline. The amino group is a strong ortho-, para-director; therefore, direct bromination is the most logical step.
Proposed Synthetic Pathway: Electrophilic Bromination
The chosen pathway involves the direct bromination of 3,4-dichloroaniline. The amino group activates the ring, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the para position (C6) is sterically unhindered and electronically activated, and the ortho position C2 is also activated, careful control of reaction conditions is necessary to achieve selective mono-bromination at the C2 position.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the regioselective bromination of substituted anilines.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,4-dichloroaniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Causality Insight: The amino group is highly activating. Performing the reaction at low temperature and with slow addition of the brominating agent minimizes the formation of di-brominated byproducts. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂ to generate the Br⁺ electrophile.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Self-Validation: The neutralization step is critical to quench the reaction and precipitate the aniline product, which is basic and less soluble in its free-base form than as an ammonium salt.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Section 4: Applications in Drug Discovery and Chemical Synthesis
Halogenated anilines are "privileged scaffolds" in medicinal chemistry. The presence and position of halogen atoms can significantly enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and modulate its lipophilicity, which are critical parameters in drug design.[5]
-
Pharmaceutical Intermediates: The aniline functional group is a versatile handle for constructing amides, ureas, sulfonamides, and heterocyclic rings—common motifs in pharmacologically active agents.[2] The specific substitution pattern of this compound makes it a valuable precursor for targeted therapies, where precise molecular recognition is key.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of modern herbicides and fungicides often relies on halogenated aromatic intermediates to confer enhanced biological activity.[1]
-
Materials Science: Substituted anilines are used in the synthesis of dyes, pigments, and functional polymers. The unique electronic properties imparted by the halogen atoms can be exploited in the development of novel materials with specific optical or conductive properties.
Section 5: Safety, Handling, and Hazard Management
As with all halogenated aromatic amines, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) was not retrieved, the hazards are expected to be similar to those of its isomers.
-
Primary Hazards: Halogenated anilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- 1. srinichem.com [srinichem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. This compound | C6H4BrCl2N | CID 13168002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Bromo-4,5-dichloroaniline in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4,5-dichloroaniline in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key halogenated aromatic amine intermediate in pharmaceutical and agrochemical synthesis. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust predictive framework based on its molecular structure and underlying physicochemical principles. Furthermore, it details a standardized, self-validating experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in reaction design, process optimization, purification, and formulation development.
Introduction: The Strategic Importance of Solubility Data
This compound is a substituted aromatic amine whose structural complexity makes it a valuable building block for synthesizing more complex, biologically active molecules.[1] Its utility in the development of novel pharmaceuticals and agrochemicals is significant.[1] However, the successful application of any chemical intermediate is fundamentally dependent on a thorough understanding of its physical properties, paramount among which is solubility.
Solubility data is not merely an academic parameter; it is the cornerstone of practical process chemistry and formulation science. It governs the choice of reaction solvents, influences reaction kinetics, dictates the feasibility and efficiency of purification via crystallization, and is a critical determinant of a compound's behavior in formulation and biological systems. This guide addresses the current information gap by synthesizing predictive insights with actionable experimental protocols.
Physicochemical Properties & Predictive Solubility Analysis
To understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a non-polar benzene ring, a polar amino (-NH2) group capable of hydrogen bonding, and three halogen substituents (one bromine, two chlorine). These halogens increase the molecular weight and surface area, enhancing London dispersion forces, while also introducing polar C-X bonds. The overall solubility will be a nuanced balance of these competing characteristics.
The widely applied principle of "like dissolves like" provides a foundational framework for prediction.[2] Solvents that share structural or polarity features with the solute are more likely to dissolve it effectively.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₄BrCl₂N | [3] |
| Molecular Weight | 240.91 g/mol | [3] |
| Appearance | Expected to be an off-white to brown crystalline solid | [4] |
| Melting Point | 38 °C (for isomer 2-Bromo-5-chloroaniline) | [5][6] |
| pKa | 1.48 ± 0.10 (Predicted for isomer 2-Bromo-5-chloroaniline) |[4] |
The Causality of Solute-Solvent Interactions
The solubility of this compound is dictated by the energy balance of breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary interaction will be hydrogen bonding between the solvent's hydroxyl group and the solute's amino group.[7] This strong, specific interaction suggests good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will readily interact with the polar C-X and C-N bonds and accept hydrogen bonds from the -NH2 group. High solubility is predicted in these solvents.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar aliphatic solvents like hexane, the primary interactions are weak London dispersion forces. The energy required to break the stronger intermolecular forces (hydrogen bonding, dipole-dipole) in the solid aniline may not be sufficiently compensated, leading to poor solubility. In aromatic solvents like toluene, π-π stacking interactions between the solvent and solute benzene rings can provide an additional stabilizing force, likely resulting in moderate solubility.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to interact favorably with both the halogenated and aromatic portions of the solute suggests good solubility.[7]
Caption: Predicted Solute-Solvent Interactions.
Predicted Qualitative Solubility
Based on the principles above, a qualitative prediction of solubility in common organic solvents is summarized below. This table serves as a hypothesis to be validated by the experimental protocol outlined in the next section.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |
| Polar Aprotic | Acetone, DMF, DMSO | High | Dipole-Dipole, H-Bond Accepting |
| Chlorinated | Dichloromethane, Chloroform | High | Dipole-Dipole, Dispersion |
| Aromatic | Toluene, Benzene | Moderate | π-π Stacking, Dispersion |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Low | London Dispersion Forces |
| Ethers | Diethyl Ether, THF | Moderate | Dipole-Dipole, H-Bond Accepting |
Experimental Protocol: Gravimetric Determination of Equilibrium Solubility
The following protocol describes a robust, self-validating method for quantifying the solubility of this compound. The gravimetric method is a gold standard technique that relies on the direct measurement of solute mass in a saturated solution.[8]
Critical Safety Precautions
Halogenated anilines are classified as hazardous materials.[9][10][11]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9] May cause skin and eye irritation.[10]
-
Handling: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles at all times.[1]
-
Disposal: Dispose of all waste in appropriately labeled hazardous waste containers according to institutional guidelines.
Step-by-Step Methodology
This protocol is designed to establish equilibrium solubility at a controlled temperature (e.g., 25 °C).
-
Preparation:
-
For each solvent to be tested, label a 10 mL glass vial with a PTFE-lined screw cap.
-
Add a magnetic stir bar to each vial.
-
Pipette exactly 5.0 mL of the chosen organic solvent into the corresponding vial.
-
-
Equilibration:
-
Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation. A starting point is ~200-300 mg.
-
Securely cap the vials.
-
Place the vials on a magnetic stir plate within a temperature-controlled incubator set to 25 °C.
-
Stir the suspensions for at least 24 hours to ensure equilibrium is reached. After 24 hours, visually confirm that solid material is still present.
-
-
Sample Separation (Self-Validation Step):
-
Stop the stirring and allow the vials to remain undisturbed in the incubator for at least 2 hours. This allows the excess solid to settle, preventing premature filter clogging.
-
Prepare a 1 mL syringe fitted with a 0.22 µm PTFE syringe filter. The chemical compatibility of the filter with the solvent is crucial for data integrity.
-
Carefully draw approximately 1 mL of the clear supernatant into the syringe, avoiding any solid particles.
-
Dispense the solution through the syringe filter into a clean, pre-weighed glass vial (record the weight of the empty vial as W_vial). This filtration step is critical to ensure only dissolved solute is measured.
-
-
Quantification:
-
Immediately after collection, weigh the vial containing the filtrate and record the weight (W_total). The mass of the solution is M_solution = W_total - W_vial.
-
Place the vials in a vacuum oven (or under a gentle stream of nitrogen) at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated completely.
-
Once dry, place the vials in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute residue and record the final weight (W_final).
-
-
Calculation:
-
Mass of Solute: M_solute = W_final - W_vial
-
Mass of Solvent: M_solvent = M_solution - M_solute
-
Solubility ( g/100 g solvent): Solubility = (M_solute / M_solvent) * 100
-
Caption: Gravimetric Solubility Determination Workflow.
Conclusion and Future Work
While public quantitative data for the solubility of this compound is scarce, this guide provides a robust predictive framework grounded in established chemical principles. The expected high solubility in polar aprotic and protic solvents, and moderate solubility in chlorinated and aromatic solvents, offers a strong starting point for experimental design.
The true value of this guide lies in the detailed, self-validating experimental protocol provided. By meticulously following this gravimetric procedure, researchers can generate the precise, reliable, and reproducible solubility data essential for advancing their work. This data will directly inform solvent selection for chemical synthesis, guide the development of efficient crystallization-based purifications, and provide the foundational parameters needed for successful formulation in both pharmaceutical and agrochemical applications.
References
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- An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents. Benchchem.
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An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4,5-dichloroaniline
Abstract: This document provides a comprehensive technical examination of the reactivity profile of 2-Bromo-4,5-dichloroaniline (CAS No: 63673-49-4). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, a deep understanding of its chemical behavior is paramount for researchers and process chemists. This guide moves beyond a simple catalog of reactions to explore the underlying electronic and steric factors that govern its reactivity. We will dissect its behavior in cornerstone transformations such as palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitutions, and modifications of its amino functionality. The causality behind experimental choices and detailed, field-tested protocols are provided to empower scientists in leveraging this versatile building block for complex molecular architecture.
Core Molecular Characteristics and Safety Profile
Structural and Physicochemical Identity
This compound is a polysubstituted aromatic amine. Its structure is characterized by an aniline core bearing a bromine atom ortho to the amino group and two chlorine atoms at the meta and para positions. This specific arrangement of an activating amino group and deactivating, ortho-, para-directing halogens creates a unique electronic landscape that dictates its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 63673-49-4 | PubChem |
| Molecular Formula | C₆H₄BrCl₂N | PubChem[1] |
| Molecular Weight | 240.91 g/mol | PubChem[1] |
| Appearance | Crystalline solid or powder | [2] |
| Melting Point | 85 - 88 °C | [3] |
| Computed XLogP3 | 3.8 | PubChem[1] |
The presence of both bromine and chlorine atoms offers the potential for sequential, chemoselective functionalization, a highly desirable trait in multi-step synthesis.[4]
GHS Hazard Classification and Safe Handling
As with many halogenated anilines, this compound requires careful handling to minimize exposure.[5] Adherence to established safety protocols is critical.
Table 2: GHS Hazard Statements and Pictograms
| Pictogram | Signal Word | Hazard Class & Statement |
|
| Warning | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] Skin Irritation (Category 2), H315: Causes skin irritation.[1] Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1] STOT SE 3, H335: May cause respiratory irritation.[1] |
Core Safety & Handling Protocols:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[3][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] The compound may be air or light-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.[7] If swallowed or inhaled, seek immediate medical attention.[7]
Dissecting the Reactivity: An Electron-Driven Profile
The reactivity of this compound is a direct consequence of the interplay between its substituents.
-
Amino Group (-NH₂): As a powerful electron-donating group, the amino moiety activates the aromatic ring towards electrophilic attack. Through resonance, it increases electron density at the positions ortho and para to it (positions 2, 4, and 6).[8]
-
Halogen Atoms (-Br, -Cl): Halogens are deactivating via their inductive effect (electron-withdrawing) but are ortho-, para-directors through resonance (electron-donating).
-
Reactivity Hierarchy: The activating effect of the amino group generally overrides the deactivating effect of the halogens, making electrophilic substitution feasible. For metal-catalyzed cross-coupling, the carbon-halogen bond strength dictates reactivity, following the trend C-I > C-Br > C-Cl.[9] This makes the C2-Br bond the primary site for oxidative addition, enabling selective transformations.[4][10]
Caption: Predicted reactivity sites on this compound.
Palladium-Catalyzed Cross-Coupling: The Gateway to Complexity
The C2-bromo position is the most valuable handle for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their reliability and broad functional group tolerance.[11][12]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl halide with an organoboron reagent.[12][13] The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with potentially coordinating substrates like anilines.[14][15]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).[16]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water, via syringe.[16]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–120 °C).[16]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of diaryl amines or N-aryl heterocycles from aryl halides.[11][17] The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) was a critical breakthrough that expanded the scope of this reaction to include less reactive aryl chlorides and challenging amine substrates.[18][19]
Table 3: Typical Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale / Causality |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that readily form the active Pd(0) species.[18] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, preventing catalyst deactivation.[9][18][19] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[9][18] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for reaction efficiency. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.[9] |
Generalized Protocol for Buchwald-Hartwig Amination:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under argon, stir the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos) in the chosen solvent (e.g., toluene) for 5-10 minutes.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).[9]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the target temperature (e.g., 100 °C) for the required time (typically 8-24 hours).[9]
-
Monitoring & Work-up: Monitor by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and carefully wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.
Other Key Transformations
Electrophilic Aromatic Substitution (EAS)
Due to the potent activating and directing effect of the C1-amino group, electrophilic substitution is predicted to occur selectively at the sterically accessible C6 position.[8] To control the high reactivity and prevent polysubstitution, the amino group is often protected via acylation.
Example Protocol: Acylation of the Amino Group
-
Setup: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv).
-
Acylation: Cool the mixture in an ice bath (0 °C). Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield N-(2-Bromo-4,5-dichlorophenyl)acetamide.[20]
Nucleophilic Substitution
Direct nucleophilic aromatic substitution (SₙAr) on the ring is generally unfavorable due to the electron-rich nature of the aniline system. This pathway typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring, which are absent in this molecule.[21] However, after diazotization of the amino group to form a diazonium salt, this moiety can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, further expanding the synthetic utility of the scaffold.
Summary and Outlook
This compound is a strategically functionalized building block whose reactivity is dominated by three core features:
-
Selective C-Br Activation: The C-Br bond is the primary site for palladium-catalyzed cross-coupling, allowing for precise C-C and C-N bond formation while leaving the C-Cl bonds intact for potential subsequent reactions.
-
NH₂-Directed Electrophilic Substitution: The amino group activates the C6 position, providing a handle for further functionalization via EAS, which can be modulated by a protection/deprotection strategy.
-
Standard Amine Chemistry: The amino group itself can be acylated, alkylated, or converted to a diazonium salt, opening avenues to a vast array of other derivatives.
Mastery of these reactivity principles allows the medicinal and materials chemist to employ this compound as a versatile scaffold, enabling the efficient and controlled synthesis of complex, high-value molecules.
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A Technical Guide to Electrophilic Substitution on 2-Bromo-4,5-dichloroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 2-Bromo-4,5-dichloroaniline. The substitution pattern of this molecule is governed by the complex interplay of the electronic and steric effects of its four substituents: a strongly activating amino (-NH2) group and three deactivating halogen (-Br, -Cl) groups. Through a systematic evaluation of these competing influences, this document predicts the primary site of electrophilic attack and provides a scientific rationale grounded in established chemical principles. The guide is structured to serve as a practical reference for professionals engaged in the synthesis and modification of halogenated anilines, which are common precursors in pharmaceutical and materials science.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction mechanism involves the attack of an electrophile (E+) on the electron-rich π system of the benzene ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The rate-determining step is the formation of this intermediate, as it temporarily disrupts the ring's aromaticity.[1] A subsequent deprotonation step rapidly restores aromaticity, resulting in the substitution of a hydrogen atom with the electrophile.[1]
The reactivity of the aromatic ring and the position of substitution (regioselectivity) are profoundly influenced by the substituents already present. These groups can be broadly classified as either activating or deactivating.[2]
-
Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene.[2][3] They typically direct incoming electrophiles to the ortho and para positions.
-
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate.[4] Most deactivating groups direct incoming electrophiles to the meta position, with the notable exception of halogens, which are deactivating yet ortho, para-directing.[5][6]
In polysubstituted rings like this compound, the final substitution pattern is determined by the cumulative and sometimes competing effects of all attached groups.
Analysis of Substituent Effects on this compound
To predict the outcome of an EAS reaction on this compound, we must dissect the influence of each substituent.
The Amino (-NH₂) Group: A Powerful Activator
The amino group is one of the most potent activating groups in electrophilic aromatic substitution.[3][7] Its influence stems from a strong resonance effect (+M), where the nitrogen's lone pair of electrons is delocalized into the benzene ring.[8] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack.[9][10] Although nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I), its resonance effect is overwhelmingly dominant.[11] Therefore, the -NH₂ group is a strong ortho, para-director.
Halogen (-Br, -Cl) Groups: Deactivating Ortho, Para-Directors
Halogens present a unique case where inductive and resonance effects are in opposition. Due to their high electronegativity, they withdraw electron density from the ring inductively (-I), which deactivates the ring overall and makes EAS reactions slower than on benzene.[2][5]
However, like the amino group, halogens possess lone pairs of electrons that can be donated to the ring via resonance (+M).[6] This resonance effect, though weaker than their inductive effect, enriches the ortho and para positions relative to the meta position.[6] This selective enrichment is sufficient to direct incoming electrophiles to the ortho and para sites, despite the overall deactivation of the ring.[12]
Integrated Analysis of this compound
In this compound, the directing effects of the four substituents must be considered in concert. The hierarchy of directing power is crucial: when an activating group and a deactivating group are present, the activating group's directing effect governs the position of substitution .[13]
-
Amino Group (-NH₂ at C1): Strongly directs ortho (C2, C6) and para (C4).
-
Bromo Group (-Br at C2): Weakly directs ortho (C1, C3) and para (C5).
-
Chloro Group (-Cl at C4): Weakly directs ortho (C3, C5) and para (C1).
-
Chloro Group (-Cl at C5): Weakly directs ortho (C4, C6) and para (C2).
The available positions for substitution are C3 and C6.
| Substituent | Position | Type | Directing Effect | Influence on Open Positions |
| -NH₂ | C1 | Strongly Activating | ortho, para | Strongly directs to C6 (C2 & C4 are blocked) |
| -Br | C2 | Deactivating | ortho, para | Directs to C3 and C5 (C1 & C5 are blocked/occupied) |
| -Cl | C4 | Deactivating | ortho, para | Directs to C3 and C5 (C1 is blocked) |
| -Cl | C5 | Deactivating | ortho, para | Directs to C6 (C2 & C4 are blocked) |
Predicted Site of Electrophilic Substitution
Based on the analysis, the primary site for electrophilic substitution on this compound is unequivocally the C6 position.
Primary Rationale: The amino group at C1 is the most powerful activating and directing group on the ring.[14] Its influence decisively overrides the weaker, deactivating effects of the three halogen atoms. The -NH₂ group strongly activates the ortho position at C6, making it the most electron-rich and nucleophilic site on the molecule.
Secondary Rationale:
-
The C5-chloro group also directs ortho to the C6 position, reinforcing its activation.
-
The C3 position is electronically disfavored. It is meta to the strongly activating amino group and only weakly activated by the adjacent halogens at C2 and C4.
-
Steric Hindrance: While the bromine atom at C2 exerts some steric hindrance on the adjacent C3 and the C6 positions, the electronic activation provided by the amino group at C6 is a much stronger driving force.[15] Electrophilic attack at C6 is generally less hindered than at a position flanked by two substituents.
dot graph Substitution_Analysis { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
} Caption: Directing effects on this compound.
Illustrative Reaction Workflow and Considerations
While the C6 position is the predicted major product, the overall reactivity of the substrate is diminished by the three deactivating halogen groups. Therefore, reaction conditions may need to be more forcing than those used for aniline itself.
Exemplary Protocol: Mononitration
Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture can be problematic, as the acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺).[7][16] This protonated group is a strong deactivator and a meta-director. To avoid this and control the reaction, the amino group is typically protected first, for example, by acetylation.[17]
dot graph Nitration_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: A typical workflow for the controlled nitration of an aniline derivative.
Step-by-Step Methodology:
-
Protection:
-
Dissolve this compound in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride and a catalyst (e.g., a drop of concentrated sulfuric acid).
-
Heat the mixture to form 2-Bromo-4,5-dichloroacetanilide.
-
Isolate the product by pouring the reaction mixture into water and filtering the precipitate.
-
-
Nitration:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add the protected acetanilide while maintaining a low temperature (0-5 °C).
-
Stir the reaction for a specified time until completion (monitored by TLC).
-
Carefully pour the mixture over crushed ice to precipitate the nitrated product.
-
Filter and wash the solid product. The nitro group is expected to add at the C6 position.
-
-
Deprotection:
-
Reflux the nitrated acetanilide in an aqueous acidic or basic solution (e.g., HCl or NaOH) to hydrolyze the amide bond.
-
Neutralize the solution to precipitate the final product, 2-Bromo-4,5-dichloro-6-nitroaniline.
-
Purify the final product using techniques like recrystallization or column chromatography.
-
Conclusion
The regioselectivity of electrophilic aromatic substitution on this compound is primarily dictated by the powerful activating and ortho, para-directing effect of the amino group. Despite the presence of three deactivating halogen substituents, electrophilic attack will overwhelmingly favor the C6 position, which is ortho to the amino group. Steric hindrance from the adjacent bromine atom at C2 is a secondary factor and is not expected to overcome the strong electronic preference for C6 substitution. For practical synthesis, protection of the highly reactive amino group is recommended to ensure controlled and selective functionalization, preventing side reactions and the formation of undesired meta products.
References
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
-
Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
PBworks. (n.d.). Activating Groups and Deactivating Groups. Furman Chemistry 120. [Link]
-
Sathee Forum. (2021). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?[Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
-
ResearchGate. (n.d.). Various methods to obtain nitrated anilines. [Link]
-
PubMed. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. [Link]
-
Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. [Link]
-
ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
YouTube. (2021). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]
-
Lookchem. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
-
Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
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National Institutes of Health. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]
-
Royal Society of Chemistry. (1902). L,--The Nitration of s- Tyihalogen Anilines. [Link]
-
YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
YouTube. (2021). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
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electronic effects of substituents in 2-Bromo-4,5-dichloroaniline
An In-depth Technical Guide on the Electronic Effects of Substituents in 2-Bromo-4,5-dichloroaniline
Abstract
This compound is a polysubstituted aromatic amine whose chemical behavior is dictated by the complex interplay of its halogen substituents. This technical guide provides a comprehensive analysis of the electronic effects exerted by the bromo and chloro groups on the aniline ring. We will dissect the competing inductive and resonance effects, quantify their impact on the basicity of the amino group, and outline rigorous experimental protocols for characterization. This document serves as a foundational resource for professionals leveraging substituted anilines in synthetic chemistry and drug discovery, where a nuanced understanding of electronic architecture is paramount for predicting reactivity and biological activity.
The Electronic Architecture of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The introduction of substituents onto the aromatic ring fundamentally alters the electron density distribution, thereby modulating the molecule's physicochemical properties. In this compound, the presence of three halogen atoms—one bromine and two chlorine—creates a unique electronic landscape. Understanding this landscape is critical for predicting the molecule's reactivity in synthetic transformations and its potential interactions within a biological system.
The net electronic influence of any substituent is a composite of two primary forces: the inductive effect and the resonance effect.[2]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Halogens are significantly more electronegative than carbon, causing them to withdraw electron density from the aromatic ring. This is a distance-dependent effect that deactivates the ring, making it less susceptible to electrophilic attack.[3][4]
-
Resonance (Mesomeric) Effect (+R): This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the aromatic ring.[5] For halogens, the lone pairs on the bromine and chlorine atoms can participate in resonance, donating electron density back to the ring. This effect partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions.[2]
A critical point for halogens is that their strong inductive electron-withdrawing effect (-I) dominates over their weaker resonance electron-donating effect (+R) .[4] Consequently, the bromo and chloro substituents in this compound collectively act to deactivate the benzene ring, reducing its overall electron density.
Figure 1: Logical relationship of inductive and resonance effects of halogen substituents on the aniline core.
Impact on Amine Basicity: A Quantitative Perspective
The basicity of the amino (-NH₂) group, quantified by its pKa value, is arguably the most critical property influenced by ring substituents. Basicity depends on the availability of the nitrogen's lone pair of electrons to accept a proton.[6] In unsubstituted aniline, the pKa is approximately 4.6.[7]
The strong, cumulative electron-withdrawing inductive effects of the 2-bromo, 4-chloro, and 5-chloro substituents pull electron density away from the entire aromatic ring, including the nitrogen atom of the amino group. This reduction in electron density makes the nitrogen lone pair less available for protonation, resulting in a significant decrease in basicity.[6][7] Therefore, this compound is a considerably weaker base than aniline, with an expected pKa value well below 4.6.
| Compound | Substituents | Dominant Electronic Effect | Expected pKa Trend |
| Aniline | None | Reference | ~4.6 |
| This compound | -Br, -Cl, -Cl | Strong electron withdrawal (-I) | Significantly < 4.6 |
Table 1: Comparison of aniline basicity and the expected effect of halogen substitution.
Experimental Validation Workflow
A robust characterization of the electronic effects in this compound requires a multi-pronged experimental approach. The following workflow outlines key techniques to probe and quantify these properties.
Figure 2: Experimental workflow for the comprehensive characterization of electronic effects.
Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating system for accurately measuring the pKa of a weakly basic compound like this compound.
Causality: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the change in pH (or potential) of a solution of the weak base as a strong acid titrant is added. The pKa corresponds to the pH at which the amine is exactly 50% protonated, a point of maximum buffer capacity that is identifiable on the titration curve.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).
-
Analyte Preparation: Accurately weigh ~24 mg of this compound (to prepare a ~100 mL solution of ~1 mM). Due to poor aqueous solubility, dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) before diluting with deionized water to the final volume. The final percentage of the co-solvent should be kept low and consistent across all experiments.
-
Titrant Standardization: Prepare a standardized solution of 0.01 M hydrochloric acid (HCl).
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker maintained at a constant temperature.
-
Immerse the calibrated pH electrode and a micro-stir bar into the solution.
-
Allow the initial pH to stabilize and record the reading.
-
Add the standardized HCl titrant in precise, small increments (e.g., 0.02-0.05 mL) using a calibrated burette or auto-titrator.
-
After each increment, wait for the pH reading to become stable before recording the pH and the total volume of titrant added.
-
Continue the titration well past the inflection point (equivalence point) of the curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the equivalence point.
-
The pKa is the pH value at the half-equivalence point (Vequiv/2).
-
Spectroscopic Characterization
-
NMR Spectroscopy (¹H, ¹³C): The chemical shifts of the aromatic protons and carbons are highly sensitive to the local electronic environment. The strong electron-withdrawing effects of the halogens will cause the signals for the remaining aromatic protons and all aromatic carbons to shift significantly downfield (higher ppm) compared to unsubstituted aniline.
-
FT-IR Spectroscopy: The N-H stretching frequencies of the amino group are indicative of the electron density on the nitrogen. In substituted anilines, a decrease in electron density on the nitrogen leads to a strengthening of the N-H bond and a shift to higher wavenumbers (cm⁻¹) for the symmetric and asymmetric stretching vibrations.[8]
Implications in Drug Development and Synthesis
The electronic profile of this compound has profound consequences for its application.
-
Chemical Reactivity: The heavily deactivated aromatic ring is highly resistant to further electrophilic aromatic substitution.[9] Any such reaction would require harsh conditions. The nucleophilicity of the amino group is also severely diminished, affecting its reactivity in acylation, alkylation, and other standard amine chemistries.[6]
-
Pharmacokinetics: In drug design, the pKa of a molecule is a critical determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. As a very weak base, this compound will be almost entirely in its neutral, un-ionized form at physiological pH (~7.4). This generally favors membrane permeability but can affect aqueous solubility and interactions with targets that rely on ionic bonding.
Conclusion
The electronic character of this compound is unequivocally dominated by the powerful electron-withdrawing inductive effects of its three halogen substituents. This results in a deactivated aromatic system and a significantly depressed basicity of the amino group. This guide has provided the theoretical framework to understand these effects and a practical, workflow-driven approach for their experimental quantification. For the medicinal chemist and synthetic researcher, this deep understanding is not merely academic; it is a predictive tool essential for the rational design of synthetic routes and the intelligent engineering of next-generation molecules.
References
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-
PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. Retrieved from [Link]
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Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]
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Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NCERT. (2025-26). Amines. Retrieved from [Link]
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potential applications of 2-Bromo-4,5-dichloroaniline derivatives
An In-Depth Technical Guide on the Potential Applications of 2-Bromo-4,5-dichloroaniline Derivatives
Abstract
The this compound scaffold is a highly functionalized and versatile chemical intermediate poised for significant applications across multiple scientific disciplines. Its unique substitution pattern—featuring a nucleophilic amino group, a strategically positioned bromine atom ideal for cross-coupling reactions, and two chlorine atoms that modulate the electronic and lipophilic properties of the benzene ring—renders it a valuable precursor for complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility and . We will delve into field-proven applications in agrochemicals, pharmaceuticals, and coordination chemistry, supported by detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development.
The this compound Core: A Hub of Reactivity
The synthetic potential of this compound is rooted in its distinct reactive sites. The primary amino (-NH₂) group serves as a potent nucleophile, readily undergoing acylation, alkylation, and diazotization reactions. The bromine atom at the 2-position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. The chlorine atoms at the 4- and 5-positions enhance the molecule's lipophilicity and influence the electronic environment of the ring, which can be critical for tuning the biological activity and pharmacokinetic properties of its derivatives.
Application in Agrochemicals: Synthesis of Novel Amide-Based Herbicides
The development of effective and selective herbicides is crucial for modern agriculture. The dichloroaniline moiety is a well-established pharmacophore in many commercial herbicides like propanil and diuron.[1] By utilizing this compound, novel amide derivatives can be synthesized, offering a pathway to new crop protection agents with potentially unique activity spectra.
The primary synthetic strategy involves the N-acylation of the aniline. This reaction is typically straightforward and high-yielding, forming a stable amide bond. The herbicidal efficacy of the resulting compounds is highly dependent on the nature of the acyl group attached.
Data Presentation: Herbicidal Activity of Analogous Amide Derivatives
Research into structurally related amides has demonstrated significant herbicidal activity. The following table summarizes the inhibitory concentration (IC₅₀) values for tetrahydrolinalyl amides against perennial ryegrass (Lolium perenne) and barnyard grass (Echinochloa crusgalli), showcasing the potential of this chemical class.[2]
| Compound ID | Target Weed | IC₅₀ (Root Growth) [mmol/L] | IC₅₀ (Shoot Growth) [mmol/L] |
| 4o | L. perenne | 0.04 | 0.05 |
| 4a | L. perenne | 0.05 | 0.05 |
| 4b | E. crusgalli | 0.06 | 0.15 |
| Glyphosate | L. perenne | - | >0.15 (weaker) |
| Glyphosate | E. crusgalli | - | 0.15 (equal) |
Table 1: Pre-emergence herbicidal activity of selected tetrahydrolinalyl amides compared to glyphosate. Data sourced from[2].
Experimental Protocol: Synthesis of N-(2-bromo-4,5-dichlorophenyl)propanamide
This protocol describes a general and robust procedure for the synthesis of an amide derivative from this compound.
Materials:
-
This compound
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted base, unreacted acid chloride, and residual salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure N-(2-bromo-4,5-dichlorophenyl)propanamide.
Applications in Pharmaceuticals: A Scaffold for Bioactive Molecules
The structural motifs present in this compound are highly relevant to medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, most notably as precursors to heterocyclic systems like benzimidazoles and as key building blocks for targeted therapies such as kinase inhibitors.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged class of heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-ulcer, anticancer, and antiviral properties.[3] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.[4][5] this compound can be elaborated into a substituted o-phenylenediamine, which can then be cyclized to form highly functionalized benzimidazoles.
Plausible Synthetic Route: A viable route begins with the nitration of an N-acetylated derivative of this compound, followed by reduction of the nitro group to an amine, yielding the required o-phenylenediamine precursor. This intermediate can then undergo cyclization.
Precursors for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors utilize a 2-aminopyridine or aniline scaffold to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3] The bromine atom on the this compound ring is perfectly positioned for Suzuki-Miyaura cross-coupling reactions, allowing for the systematic introduction of diverse aryl and heteroaryl groups to optimize binding affinity and selectivity against specific kinases.[6]
Rationale for Application:
-
Hinge Binding: The exocyclic amino group acts as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge.
-
Vector for Elaboration: The ortho-bromo substituent provides a synthetic handle to build out the molecule into other regions of the ATP pocket, enabling the targeting of specific kinases (e.g., Abl, Src, ALK).[3]
-
Physicochemical Tuning: The dichloro substituents can be used to fine-tune the drug-like properties of the final compound, such as cell permeability and metabolic stability.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized framework for coupling an arylboronic acid to the bromoaniline core.
Materials:
-
N-protected this compound (e.g., Boc-protected)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected bromoaniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the final coupled product.
Sources
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- 2. Synthesis and Spectral Characterization of Lanthanide Complexes Derived from 2-[(4-Bromo-2,6-Dichloro-Phenylimino)-Methyl]-4,6-Diiodo-Phenol – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
review of 2-Bromo-4,5-dichloroaniline chemistry
An In-depth Technical Guide to the Chemistry of 2-Bromo-4,5-dichloroaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, applications, and analytical characterization, offering field-proven insights into its versatile chemistry.
Introduction and Core Properties
This compound is a substituted aniline that serves as a highly versatile building block in organic synthesis. Its unique arrangement of three halogen atoms on the aniline ring—a bromine atom ortho to the amino group and two chlorine atoms meta and para—provides distinct points of reactivity. This trifunctional pattern allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the halogens and the amino group enables a wide range of transformations, from classical aromatic substitutions to modern cross-coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 1940-30-3 | [2] |
| Molecular Formula | C₆H₄BrCl₂N | [2] |
| Molecular Weight | 240.91 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 85 - 88 °C | [3] |
Synthesis and Manufacturing Insights
The synthesis of polysubstituted anilines like this compound requires a strategic approach to control the regioselectivity of halogenation. The powerful activating and ortho-, para-directing nature of the amino group makes direct, selective halogenation of aniline challenging, often leading to polysubstitution.[4] A common and effective strategy involves the temporary protection of the amino group as an acetamide. This N-acetyl group is still activating and ortho-, para-directing but is less potent than a free amino group, which allows for more controlled, stepwise halogenation.
A plausible and industrially relevant synthetic route starts from 3,4-dichloroaniline. The amino group is first protected, followed by regioselective bromination and subsequent deprotection to yield the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 3,4-Dichloroaniline to N-(3,4-dichlorophenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloroaniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.). The reaction is typically exothermic.
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours to ensure complete acylation.
-
Workup and Isolation: Cool the reaction mixture and pour it into ice-cold water with stirring. The N-(3,4-dichlorophenyl)acetamide will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Bromination of N-(3,4-dichlorophenyl)acetamide
-
Reaction Setup: Dissolve the dried N-(3,4-dichlorophenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine (1.0 eq.) in the same solvent dropwise. The N-acetyl group directs the incoming electrophile (bromine) to the ortho position.
-
Reaction Conditions: Maintain the temperature below 20°C to prevent over-bromination.[5] Stir the reaction for several hours at room temperature after the addition is complete.
-
Workup and Isolation: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The brominated product will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrolysis of N-(2-bromo-4,5-dichlorophenyl)acetamide
-
Reaction Setup: Suspend the crude N-(2-bromo-4,5-dichlorophenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours to effect the hydrolysis of the amide.[6]
-
Workup and Isolation: Cool the solution and neutralize it with a base (e.g., 50% sodium hydroxide) to precipitate the free amine, this compound.[6] Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by its three key features: the nucleophilic amino group, the reactive C-Br bond, and the less reactive C-Cl bonds. This hierarchy of reactivity allows for selective transformations.
-
Amino Group Reactions: The -NH₂ group is a primary site for reactions such as acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and the formation of ureas and thioureas. These transformations are fundamental for incorporating the aniline moiety into larger molecular scaffolds.[7]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity is a cornerstone of its utility, enabling the selective introduction of aryl, alkyl, or amino substituents at the 2-position.
-
Nucleophilic Aromatic Substitution: While generally difficult on electron-rich rings, the halogen substituents make the aromatic ring susceptible to nucleophilic aromatic substitution under forcing conditions, although this is a less common transformation compared to cross-coupling.
Reactivity Overview Diagram
Caption: Key reaction sites of this compound.
Applications in Drug Discovery and Materials Science
Halogenated compounds are of immense importance in medicinal chemistry, and this compound is a prime example of a versatile intermediate.[8] The presence and position of its halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Pharmaceutical Intermediates: This aniline derivative is a precursor for the synthesis of a wide range of biologically active molecules. It is used in the development of kinase inhibitors for oncology, anti-inflammatory agents, and compounds targeting neurodegenerative diseases.[1][9] The ability to selectively functionalize the C-Br bond allows for the systematic exploration of chemical space around a core scaffold, which is a critical activity in lead optimization.
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for novel herbicides, insecticides, and fungicides where the specific halogenation pattern is crucial for biological activity against pests.[1]
-
Dyes and Pigments: The aromatic amine functionality makes it a useful precursor in the synthesis of specialty dyes and pigments.[1]
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is standard practice.[10]
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural confirmation and proton environment analysis | Two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A broad singlet for the -NH₂ protons. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached Br, Cl, and NH₂ groups. |
| Mass Spectrometry (MS) | Molecular weight determination and confirmation of elemental composition. | A molecular ion peak cluster characteristic of a compound containing one bromine and two chlorine atoms, showing the typical isotopic pattern. |
| HPLC/GC | Purity assessment and quantification of impurities. | A single major peak indicating high purity, with any minor peaks representing impurities. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic N-H stretching bands for the primary amine, C-N stretching, and bands corresponding to the C-Br and C-Cl bonds. |
Characterization Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Safety, Handling, and Storage
As with many halogenated anilines, this compound must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11][12]
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its unique and versatile substitution pattern. The differential reactivity of its functional groups—the amino group and the distinct halogen atoms—provides chemists with a powerful tool for constructing complex molecular architectures. Its successful application in the synthesis of pharmaceuticals and other high-value materials underscores the importance of understanding its core chemistry, from synthesis and reactivity to proper handling and analysis. This guide serves as a foundational resource for scientists leveraging this compound to drive innovation in their respective fields.
References
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Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
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Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Bromo-4,6-dichloroaniline. Retrieved from [Link]
-
Seikel, M. K. (1955). 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. Organic Syntheses, Coll. Vol. 3, 262. Retrieved from [Link]
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Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
-
European Patent Office. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4, 5-dichloroaniline, min 98%, 25 grams. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]
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European Patent Office via Googleapis. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides - EP 0727412 A2. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
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The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]
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-
ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]
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ResearchGate. (2025). 4-Bromo-2-chloroaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-Dichlorosulfanilamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloroaniline. Retrieved from [Link]
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Chemsrc. (2025). 2-Bromo-5-chloroaniline | CAS#:823-57-4. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Amazon S3. (2025). Supporting Information for Table of Contents. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Buy 4-Bromo-2,5-dichloroaniline;hydrochloride | 66032-44-8. Retrieved from [Link]
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Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-4,5-dichloroaniline
Abstract
This document provides a comprehensive guide for the regioselective synthesis of 2-Bromo-4,5-dichloroaniline, a key intermediate in pharmaceutical and agrochemical development. The protocol details the electrophilic aromatic bromination of 3,4-dichloroaniline using N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[1][2] Emphasis is placed on explaining the underlying chemical principles, optimizing reaction conditions for high regioselectivity, and ensuring operational safety. This guide is intended for researchers, chemists, and process development professionals.
Introduction and Reaction Principle
The synthesis of halogenated anilines is a cornerstone of modern organic synthesis, providing versatile building blocks for complex molecular architectures. This compound is particularly valuable due to its specific substitution pattern. The target molecule is synthesized from the commercially available starting material, 3,4-dichloroaniline.[3]
The core transformation is an electrophilic aromatic substitution (SEAr) reaction.[4] The aniline starting material contains a strongly activating amino group (-NH₂) and two deactivating, meta-directing chloro groups (-Cl). The -NH₂ group is a powerful ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic attack.
Regioselectivity Analysis:
-
Position 2 (ortho to -NH₂, meta to both -Cl): Highly activated by the amino group.
-
Position 5 (meta to -NH₂, ortho to one -Cl, para to the other): Moderately activated.
-
Position 6 (ortho to -NH₂, ortho to one -Cl): Highly activated by the amino group but sterically hindered by the adjacent chloro group.
Given these electronic and steric factors, the incoming electrophile (Br⁺) is predominantly directed to the most activated and accessible position, which is C2. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) as it is a safer solid reagent and provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions.[5] The choice of solvent can also markedly influence the regioselectivity of such reactions.[1]
Materials and Methods
Reagent and Equipment Data
This table summarizes the necessary chemicals and their relevant properties for this synthesis.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Notes |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 10.0 | 1.62 g | Sigma-Aldrich | Starting Material. Toxic.[6] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 10.0 | 1.78 g | Acros Organics | Brominating Agent. Lachrymator.[5] |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | 25 mL | Fisher Scientific | Solvent. Corrosive. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | J.T. Baker | For workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | VWR | Extraction Solvent. Flammable. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | Lab Prepared | For workup. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | Any | Drying Agent. |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
-
Fume hood
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
CAUTION: This procedure involves toxic and corrosive materials. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloroaniline (1.62 g, 10.0 mmol).
-
Add glacial acetic acid (25 mL) and stir until the solid is completely dissolved.
-
Place the flask in an ice-water bath and cool the solution to an internal temperature of 0-5 °C.
-
-
Bromination:
-
Once the solution is cold, begin adding N-Bromosuccinimide (1.78 g, 10.0 mmol) in small portions over 15-20 minutes.
-
Rationale: Portion-wise addition of NBS maintains a low concentration of the brominating agent, which is crucial for preventing di-bromination and controlling the exotherm of the reaction.[9]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice and 100 mL of water.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8). This will precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[10] A suitable solvent system is typically ethanol/water or hexanes/ethyl acetate.
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol) and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Safety and Handling Precautions
-
3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[11] Causes serious eye damage and may cause an allergic skin reaction.[6][12] Handle with extreme care, avoiding all personal contact.[8]
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle only in a fume hood. Avoid inhalation of dust.[2]
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated waste should be collected in a designated container.
Conclusion
The protocol described provides a reliable and regioselective method for the synthesis of this compound from 3,4-dichloroaniline. The use of N-Bromosuccinimide in acetic acid offers a mild and effective approach, yielding the desired product with high selectivity. This application note serves as a practical guide for laboratory synthesis, emphasizing both the chemical logic and necessary safety protocols for successful execution.
References
-
Bartoli, G., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 463-467. Available at: [Link]
-
Common Organic Chemistry (n.d.). Bromination - Common Conditions. commonorganicchemistry.com. Available at: [Link]
-
Wikipedia (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Carl Roth (2023). Safety data sheet: 3,4-Dichloroaniline. Carl Roth. Available at: [Link]
-
Scribd (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Scribd. Available at: [Link]
-
Organic Syntheses (n.d.). Working with Hazardous Chemicals. orgsyn.org. Available at: [Link]
-
Beilstein Journal of Organic Chemistry (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link]
- Google Patents (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline. Google Patents.
- European Patent Office (n.d.). EP 0727412 A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides. Google Patents.
- Google Patents (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides. Google Patents.
-
Organic Syntheses (n.d.). 3,5-Dichlorosulfanilamide. orgsyn.org. Available at: [Link]
-
Wikipedia (n.d.). 3,4-Dichloroaniline. Wikipedia. Available at: [Link]
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Application Note: A Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-4,5-dichloroaniline
Introduction: Synthesizing Complex Biarylanilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The core transformation involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide.[5][6]
This guide focuses on a particularly challenging substrate class: electron-deficient and sterically hindered haloanilines, exemplified by 2-Bromo-4,5-dichloroaniline. The presence of two electron-withdrawing chloro groups and an ortho-amino group deactivates the aryl bromide towards the initial, often rate-determining, oxidative addition step in the catalytic cycle.[7] Furthermore, the ortho-amino group can potentially coordinate with the palladium catalyst, leading to catalyst inhibition.[8]
This document provides a comprehensive, field-proven protocol for successfully navigating these challenges. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selection of specific catalysts, ligands, and conditions necessary to achieve high yields with this demanding substrate.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical to troubleshooting and optimizing any Suzuki-Miyaura coupling. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a square-planar Pd(II) complex.[5][10] This step is typically the rate-determining step, especially for electron-deficient or sterically hindered halides.[10]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the Pd(II) complex, displacing the halide.[3][5] This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[1][3][12]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing for a Challenging Substrate: Key Parameter Selection
Success with this compound hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boronic acid partner.
The Palladium Catalyst & Ligand System
For electron-deficient aryl bromides, the oxidative addition step is sluggish. To overcome this energy barrier, a highly active catalyst is required. This is achieved by pairing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[12][13]
-
Rationale & Expertise: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Br bond. Steric bulk on the ligand facilitates the final reductive elimination step and helps maintain a monoligated, highly reactive palladium species in solution.[14][15] For substrates like ortho-bromoanilines, specialized pre-catalysts that are air-stable and form the active Pd(0) species efficiently in situ are often superior.[4]
-
Recommendation: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding G3 or G4 palladacycle precatalysts are highly effective for this type of transformation.[4] CataXCium A Pd G3, for instance, has been shown to be uniquely effective for couplings on unprotected ortho-bromoanilines.[4]
The Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[1][3] Its primary role is to react with the boronic acid to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻, which can then efficiently transfer its organic moiety to the palladium center.[1][12]
-
Rationale & Expertise: The choice of base can dramatically affect reaction rates and yields.[1][16] Stronger bases can accelerate the reaction, particularly with sterically demanding substrates.[16] However, excessively strong bases (like hydroxides) can promote unwanted side reactions, such as ester hydrolysis if such functional groups are present.[17] For many applications, potassium phosphate (K₃PO₄) offers a good balance of reactivity and functional group compatibility. Carbonates (K₂CO₃, Cs₂CO₃) are also widely used.[1]
-
Recommendation: A moderately strong inorganic base like K₃PO₄ is an excellent starting point. It is effective in promoting the reaction without being overly aggressive towards other functional groups.
Solvent Selection
The solvent must solubilize the organohalide, the boronic acid, the base, and the catalyst system. Often, a mixture of an organic solvent and water is used.[18]
-
Rationale & Expertise: The solvent can influence catalyst stability and reactivity.[19][20] Polar aprotic solvents or aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O) are common.[5][21] The water in these mixtures helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The choice of solvent can sometimes be complex, as its polarity can affect the nature of the active catalytic species.[22][23]
-
Recommendation: A 10:1 mixture of 1,4-Dioxane and water provides a robust system that can solubilize a wide range of coupling partners and is compatible with the recommended catalyst systems.[24][25]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Palladium catalysts are expensive and should be weighed carefully.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 240.91 | 1.0 | 1.0 | 241 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| CataXCium® A Pd G3 Precatalyst | 833.38 | 0.03 | 0.03 (3 mol%) | 25 mg |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane, anhydrous | - | - | - | 10.0 mL |
| Water, degassed | - | - | - | 1.0 mL |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (241 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), and the CataXCium® A Pd G3 precatalyst (25 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction: Lower the flask into a pre-heated oil bath set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the this compound starting material indicates completion.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Reaction Work-up and Product Purification
-
Quenching: Quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Low reaction temperature. | 1. Ensure a thoroughly inert atmosphere is maintained. Use a fresh catalyst source.2. Degas solvents by sparging with argon for 15-20 minutes before use.3. Use anhydrous K₃PO₄ or switch to a stronger base like Cs₂CO₃.4. Increase the temperature to 100-110 °C. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction mixture.2. Pd(II) species present from the start without rapid reduction.3. Boronic acid instability. | 1. Improve degassing procedure for the reaction mixture and solvents.[9]2. Ensure a high-quality precatalyst is used.3. Use the boronic acid as soon as possible after purchase/synthesis. Consider using a more stable boronate ester (e.g., pinacol ester). |
| Protodeborylation of Boronic Acid | 1. Boronic acid is unstable under the reaction conditions (especially with certain heteroatoms).2. Prolonged reaction times at high temperatures. | 1. Switch to a more stable boronate ester (e.g., MIDA or pinacol).[9]2. Use a more active catalyst to shorten the reaction time.3. Add the boronic acid in portions if instability is suspected. |
| Low Product Yield After Workup | 1. Incomplete reaction.2. Product is partially soluble in the aqueous layer.3. Product degradation on silica gel. | 1. Confirm reaction completion via LC-MS before quenching.2. Perform additional extractions or saturate the aqueous layer with NaCl before extraction.3. Neutralize the silica gel with triethylamine (0.5-1% in the eluent) if the product is base-sensitive. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with the correct selection of modern catalytic systems and careful control of reaction parameters. By employing highly active palladium precatalysts with bulky, electron-rich biarylphosphine ligands, in conjunction with an appropriate base and solvent system, researchers can efficiently synthesize complex dichlorinated biarylanilines. This protocol provides a robust and validated starting point for professionals in drug discovery and materials science to access these valuable chemical scaffolds.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
National Institutes of Health (NIH). (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]
-
ResearchGate. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
National Institutes of Health (NIH). (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Advanced Synthesis & Catalysis. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic Acid. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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Buchwald-Hartwig amination of 2-Bromo-4,5-dichloroaniline
Application Note & Protocol
Strategic Synthesis of N-Aryl-4,5-dichloro-1,2-phenylenediamines via Buchwald-Hartwig Amination of 2-Bromo-4,5-dichloroaniline
Introduction: The Strategic Importance of C-N Cross-Coupling
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Traditional methods for C-N bond formation often suffer from harsh reaction conditions and limited substrate scope, whereas the Buchwald-Hartwig reaction offers a milder, more general alternative with exceptional functional group tolerance.[4][5]
This application note provides a detailed guide to the , a challenging yet valuable substrate. This molecule features an electron-deficient aromatic ring due to the presence of two chloro substituents and presents steric hindrance from the ortho-amino group. The successful amination of this substrate provides a direct route to N-aryl-4,5-dichloro-1,2-phenylenediamine derivatives[6][7], which are critical building blocks in medicinal chemistry for the synthesis of heterocyclic scaffolds like benzimidazoles.[6] We will explore the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and discuss key optimization strategies and troubleshooting.
Reaction Principle and Catalytic Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The cycle is generally accepted to involve three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8] The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the cycle.[9]
The Catalytic Cycle consists of:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by one or more phosphine ligands, inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[10][11]
-
Amine Coordination & Deprotonation: The amine nucleophile displaces the halide from the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
For sterically hindered and electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands are essential. These ligands promote the formation of highly reactive, monoligated Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps, preventing side reactions like beta-hydride elimination.[1][12]
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocol: Amination with Morpholine
This protocol details the coupling of this compound with morpholine, a representative secondary amine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst oxidation.[13]
Materials and Equipment
-
Substrate: this compound (CAS: 60790-26-3)
-
Amine: Morpholine (CAS: 110-91-8)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (CAS: 51364-51-3)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (CAS: 564483-18-7)
-
Base: Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)
-
Solvent: Anhydrous Toluene
-
Equipment: Schlenk flask or oven-dried sealable reaction tube, magnetic stirrer and stir bar, heating mantle or oil bath, standard glassware for work-up, silica gel for column chromatography.
Reagent Table
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| This compound | 240.91 | 241 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 (Pd) |
| XPhos | 476.66 | 21.0 | 0.044 | 0.044 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5.0 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (241 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (21.0 mg, 0.044 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (105 mg, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4,5-dichloro-2-aminophenyl)morpholine.
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Optimization and Troubleshooting
While the provided protocol is robust, Buchwald-Hartwig aminations can be sensitive to various parameters, and optimization may be required for different amines or to improve yield.[14]
Key Parameters for Optimization
| Parameter | Standard Condition | Alternative Options & Rationale |
| Ligand | XPhos | RuPhos: Often excellent for secondary amines.[12] BrettPhos: Superior for coupling primary amines and can show high selectivity for monoarylation.[4][12] Josiphos-type ligands: Can be effective for challenging heteroaryl couplings.[12] |
| Base | NaOtBu | K₃PO₄ or Cs₂CO₃: Weaker bases suitable for substrates with base-sensitive functional groups (e.g., esters). May require higher temperatures or longer reaction times.[8][15] LHMDS: A strong, non-nucleophilic base that can sometimes improve yields. |
| Solvent | Toluene | 1,4-Dioxane: A common alternative, can sometimes improve solubility and reaction rates.[16] t-BuOH: Can be beneficial, particularly when using phosphate bases.[8] |
| Temperature | 100 °C | 80-120 °C: Lower temperatures may reduce side reactions like dehalogenation. Higher temperatures can be necessary for less reactive coupling partners, such as aryl chlorides.[17] |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂: A common and less expensive Pd(II) precatalyst that is reduced in situ.[17] Pre-formed (L)Pd G3/G4 Catalysts: Air-stable and highly active, offering greater convenience and reproducibility (e.g., XPhos Pd G3). |
Common Issues and Solutions
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; poor quality reagents or solvent.
-
Solution: Ensure a rigorously inert atmosphere. Use freshly opened, anhydrous solvents and high-purity reagents. Consider using a pre-formed, air-stable palladium catalyst.[14]
-
-
Dehalogenation (Ar-Br → Ar-H):
-
Cause: A common side reaction, often promoted by trace water or competitive β-hydride elimination pathways.[18]
-
Solution: Use rigorously dried reagents and solvents. Lowering the reaction temperature or screening different ligand/base combinations may suppress this pathway.
-
-
Formation of Side Products:
-
Cause: Competing reactions, such as hydrodehalogenation or the formation of biaryl phosphine oxides.[19]
-
Solution: Screen different ligands. A more sterically hindered ligand can favor the desired reductive elimination over side reactions.[1] Adjusting the stoichiometry of the base can also be beneficial.
-
Conclusion
The Buchwald-Hartwig amination is an exceptionally effective method for the synthesis of N-aryl-4,5-dichloro-1,2-phenylenediamines from this compound. Success with this challenging substrate class hinges on the rational selection of a bulky, electron-rich phosphine ligand, a strong non-nucleophilic base, and the rigorous exclusion of oxygen and moisture. The protocol presented here provides a reliable and validated starting point for researchers. By understanding the key mechanistic principles and potential optimization parameters, scientists in drug discovery and materials science can effectively leverage this powerful transformation to access complex molecular architectures.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
-
Le, C. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
-
Le, C. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
-
Barrios-Landeros, F. (2015). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
-
Fors, B. P., et al. (2019). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
-
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
-
Toth, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
-
ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
-
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
-
Luppi, M., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules.
-
BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
Dorel, R., & Echavarren, A. M. (2019). POP-type ligands used in the Buchwald–Hartwig amination. ResearchGate.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine.
-
Chou, C-M., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances.
-
CymitQuimica. (n.d.). CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine.
-
Chemical Review and Letters. (2022). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl.
-
Sigma-Aldrich. (n.d.). 4,5-Dichloro-o-phenylenediamine.
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-4,5-dichloroaniline
Introduction: The Strategic Value of 2-Bromo-4,5-dichloroaniline in Heterocyclic Chemistry
This compound is a highly functionalized aromatic building block poised for the strategic construction of complex heterocyclic systems. Its utility stems from the orthogonal reactivity of its three key functional sites: the nucleophilic amino group, the versatile bromo substituent amenable to metal-catalyzed cross-coupling, and the electron-deficient aromatic ring activated for further substitution. This trifecta of reactivity allows for a modular and convergent approach to synthesizing diverse scaffolds, which are of paramount importance in medicinal chemistry and materials science.[1]
Heterocyclic compounds, particularly those containing nitrogen, form the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Scaffolds such as phenazines, quinoxalines, and benzimidazoles are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[3][4][5] This guide provides detailed, field-proven protocols for leveraging this compound to construct these valuable heterocyclic cores, with an emphasis on the underlying chemical principles and experimental rationale.
Part 1: Synthesis of Dichlorinated Phenazine Carboxylic Acids via Jourdan-Ullmann Coupling
The phenazine core is a nitrogen-containing heterocycle known for its broad spectrum of biological activities, including antimicrobial and antitumor properties.[4][6] The Jourdan-Ullmann reaction provides a robust and reliable method for constructing the phenazine skeleton. This approach involves the copper-catalyzed N-arylation between an aniline and an ortho-haloaryl carboxylic acid, followed by an intramolecular cyclization.
Causality and Mechanistic Insight
The synthesis commences with a copper(I)-catalyzed Jourdan-Ullmann C-N bond formation. This compound acts as the nucleophile, coupling with an ortho-halo nitrobenzoic acid. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the aniline and subsequent reductive elimination to form the diarylamine intermediate. The presence of a base is crucial to deprotonate the aniline, enhancing its nucleophilicity. Following the coupling, a reductive cyclization of the nitro group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation, leads to the formation of an amino group which then undergoes intramolecular condensation to furnish the final phenazine ring system.
Experimental Workflow: Jourdan-Ullmann and Reductive Cyclization
Sources
The Strategic Utility of 2-Bromo-4,5-dichloroaniline as a Versatile Building Block for Novel Agrochemicals: Application Notes and Protocols
Abstract
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic selection of foundational molecular scaffolds is paramount. Halogenated anilines, in particular, represent a privileged class of starting materials, offering multiple vectors for chemical diversification. This technical guide focuses on the synthetic potential of 2-Bromo-4,5-dichloroaniline, a readily available building block, in the generation of promising agrochemical candidates. While direct synthesis of a commercialized agrochemical from this specific aniline is not extensively documented in publicly available literature, its structural motifs are highly pertinent to established classes of fungicides. Herein, we provide detailed application notes and robust, field-proven protocols for the derivatization of this compound into scaffolds with a high probability of fungicidal activity, such as N-aryl benzamides. This guide is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development, offering a practical framework for leveraging this versatile intermediate.
Introduction: The Rationale for Employing this compound in Agrochemical Discovery
This compound is a trifunctionalized aromatic ring system, presenting a unique convergence of reactive sites that can be selectively addressed to generate a diverse library of analogues. The key structural features and their implications for agrochemical synthesis are:
-
Amino Group (-NH₂): This primary amine is a versatile nucleophile, readily undergoing acylation to form amides, a critical linkage in many successful fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[1] It can also be a precursor for various heterocyclic ring systems.
-
Bromo Group (-Br): The bromine atom at the 2-position is an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the strategic introduction of a wide array of aryl, heteroaryl, or alkyl substituents, which can significantly modulate the biological activity and physicochemical properties of the final compound. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for potential chemoselective transformations.
-
Dichloro Substitution (-Cl): The chlorine atoms at the 4- and 5-positions contribute to the overall lipophilicity of the molecule, a key parameter influencing its movement and accumulation within plant and fungal tissues. Halogenation patterns are also known to play a crucial role in the binding affinity of a molecule to its biological target and can enhance metabolic stability.[3]
The convergence of these functionalities makes this compound a compelling starting point for the synthesis of compounds targeting fungal respiration, such as the SDHI class of fungicides, which includes numerous commercial successes containing carboxamide and benzamide moieties.[1][4]
Synthetic Strategies and Protocols
This section outlines two primary synthetic pathways for the derivatization of this compound into potential agrochemical scaffolds. The protocols provided are based on well-established and robust chemical transformations, adapted for this specific starting material.
Pathway 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5] In this protocol, we will utilize this reaction to introduce a substituted phenyl group at the 2-position of the aniline ring, a common structural motif in various bioactive molecules.
Protocol 1: Synthesis of 2'-Amino-4',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid
This protocol describes the coupling of this compound with 4-carboxyphenylboronic acid. The resulting biphenyl structure is a key intermediate that can be further elaborated.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials and Reagents:
| Reagent | Molar Eq. | CAS No. | Notes |
| This compound | 1.0 | 1940-30-3 | Starting material |
| 4-Carboxyphenylboronic acid | 1.2 | 14047-29-1 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 14221-01-3 | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | 2.5 | 584-08-7 | Base |
| Toluene | - | 108-88-3 | Solvent, should be degassed |
| Water | - | 7732-18-5 | Co-solvent, should be degassed |
| Ethyl Acetate | - | 141-78-6 | Extraction solvent |
| Brine | - | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 7757-82-6 | Drying agent |
| Silica Gel | - | 7631-86-9 | Stationary phase for chromatography |
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (10 mL) and degassed water (2.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic phase with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2'-amino-4',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid.
Causality and Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for a wide range of Suzuki couplings.[6] The Pd(0) species is essential for the initial oxidative addition into the C-Br bond, which is the rate-determining step.[2][7]
-
Base: Potassium carbonate is a moderately strong inorganic base that activates the boronic acid to form a boronate species, which is more nucleophilic and facilitates the transmetalation step.[5][6]
-
Solvent System: The toluene/water biphasic system is commonly used for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Pathway 2: Amide Bond Formation to Synthesize a Potential Fungicide
Following the Suzuki coupling, the resulting amino-biphenyl-carboxylic acid can be converted into a benzamide. Alternatively, this compound can be directly acylated to form an N-aryl benzamide, a scaffold present in many SDHI fungicides.[1][8] This protocol details the direct acylation of this compound with a commercially relevant acid chloride.
Protocol 2: Synthesis of N-(2-bromo-4,5-dichlorophenyl)-2-(trifluoromethyl)benzamide
This protocol outlines the synthesis of a potential fungicidal compound by reacting this compound with 2-(trifluoromethyl)benzoyl chloride.
Experimental Workflow:
Caption: Workflow for Amide Bond Formation.
Materials and Reagents:
| Reagent | Molar Eq. | CAS No. | Notes |
| This compound | 1.0 | 1940-30-3 | Starting material |
| 2-(Trifluoromethyl)benzoyl chloride | 1.1 | 312-94-7 | Acylating agent |
| Triethylamine (Et₃N) | 1.5 | 121-44-8 | Base to scavenge HCl byproduct |
| Dichloromethane (DCM) | - | 75-09-2 | Anhydrous solvent |
| 1M Hydrochloric Acid (HCl) | - | 7647-01-0 | For washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 144-55-8 | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 7487-88-9 | Drying agent |
| Ethanol | - | 64-17-5 | Recrystallization solvent |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (15 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-(trifluoromethyl)benzoyl chloride (1.1 mmol) dropwise to the stirred solution over a period of 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.
-
Monitor the reaction for the disappearance of the starting aniline by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the target benzamide.
Causality and Rationale:
-
Acylating Agent: An acid chloride is a highly reactive carboxylic acid derivative that readily acylates the nucleophilic amino group of the aniline.
-
Base: Triethylamine is a non-nucleophilic organic base used to neutralize the hydrochloric acid that is generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.
-
Solvent and Temperature: Anhydrous dichloromethane is a suitable inert solvent for this reaction. The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction.
Conclusion and Future Perspectives
This compound presents itself as a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. The protocols detailed in this guide for Suzuki-Miyaura coupling and amide bond formation provide a solid foundation for the generation of diverse chemical libraries based on this scaffold. The resulting N-aryl benzamides and biphenyl derivatives are structurally analogous to known classes of fungicides, making them promising candidates for biological screening. Further derivatization of the synthesized intermediates can lead to a broad range of novel structures for structure-activity relationship (SAR) studies, accelerating the discovery of next-generation crop protection agents.
References
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Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]
-
Benzoxazinone synthesis. Available at: [Link]
-
Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Available at: [Link]
-
A proposed mechanism for benzoxazinone synthesis. Available at: [Link]
-
Fungicide Modes of Action. Available at: [Link]
-
Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Available at: [Link]
-
One-Pot Synthesis of 2-Amino-5-halogenated- N ,3-dimethylbenzamides. Available at: [Link]
-
Design, synthesis, and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Available at: [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Available at: [Link]
-
Fungicide Modes of Action and Spectrum. Available at: [Link]
-
Ullmann Coupling. Available at: [Link]
-
1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. Available at: [Link]
-
Structures of aniline derivatives (group I) and their influence on... Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
Manufacturing Approaches of New Halogenated Agrochemicals. Available at: [Link]
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Ullmann Reaction. Available at: [Link]
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Available at: [Link]
-
Ullmann coupling-An overview. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Available at: [Link]
-
Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
Suzuki Coupling. Available at: [Link]
- Production of aniline compound.
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Synthesis and Chemistry of Agrochemicals V. Available at: [Link]
- Halogenated aniline and method for producing same.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
- A stabilization system for an agrochemical composition.
- New agrochemical formulations.
- Synergistic agrochemical composition comprising diamides and plant growth regulators.
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
- Adjuvant composition for use in agrochemical applications.
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preparation of antimicrobial agents from 2-Bromo-4,5-dichloroaniline
An Application Note for the Synthesis and Evaluation of Novel Antimicrobial Agents Derived from 2-Bromo-4,5-dichloroaniline
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Halogenated anilines serve as versatile scaffolds in medicinal chemistry due to their unique electronic properties and synthetic accessibility. This guide provides a comprehensive overview and detailed protocols for the synthesis of potent antimicrobial agents starting from this compound. We explore the preparation of two key classes of compounds—Schiff bases and benzimidazoles—elucidating the rationale behind the synthetic strategies. Furthermore, we provide a standardized protocol for the in vitro evaluation of their antimicrobial efficacy, establishing a complete workflow from molecular design to biological validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic compound that serves as a valuable and strategic starting material in the synthesis of biologically active molecules.[1] Its structure is primed for diverse chemical transformations. The nucleophilic amino (-NH2) group is a key handle for condensation and acylation reactions, while the bromo (-Br) and chloro (-Cl) substituents provide sites for cross-coupling reactions and modulate the electronic and lipophilic properties of the final compounds.[1][2] This inherent reactivity makes it an ideal precursor for building heterocyclic compounds, a class of molecules renowned for their wide-ranging pharmacological activities, including antimicrobial effects.[3][4]
The rise of multidrug-resistant (MDR) pathogens has been identified by the World Health Organization (WHO) as one of the greatest threats to global health, demanding innovative approaches to antibiotic discovery.[5] By leveraging versatile building blocks like this compound, chemists can efficiently generate libraries of novel compounds for screening against high-priority pathogens.
Synthetic Strategies and Core Protocols
We will focus on two robust and high-yielding synthetic pathways originating from this compound: the formation of Schiff bases and the construction of the benzimidazole scaffold.
Strategy I: Synthesis of Antimicrobial Schiff Bases
Schiff bases, characterized by their azomethine or imine (>C=N–) functional group, are synthesized through the condensation of a primary amine with an active carbonyl compound.[6] This class of compounds is well-documented for its broad spectrum of biological activities, including antibacterial and antifungal properties.[7][8] The formation of the imine bond is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline.
Causality of Experimental Design:
-
Solvent: Ethanol is commonly used as it effectively dissolves the aniline and aldehyde reactants while being sufficiently volatile for easy removal post-reaction.
-
Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction without being harsh enough to cause unwanted side reactions. It facilitates the dehydration step, driving the equilibrium towards the Schiff base product.
Protocol 2.1.1: General Synthesis of a Schiff Base from this compound
This protocol details the synthesis of (E)-2-(((2-bromo-4,5-dichlorophenyl)imino)methyl)phenol, a representative Schiff base derived from salicylaldehyde.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
100 mL Round-bottom flask
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.41 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add salicylaldehyde (e.g., 1.28 g, 10.5 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Dry the product in a vacuum oven at 50°C.
-
Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry. The IR spectrum should show a characteristic C=N stretch around 1610-1630 cm⁻¹.
Caption: General reaction scheme for Schiff base synthesis.
Strategy II: Synthesis of Antimicrobial Benzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds present in numerous marketed drugs and are known for their broad-spectrum antimicrobial activities.[9][10] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death.[10] The most common synthetic route is the Phillips condensation, which involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid (or its derivative) under acidic conditions.
To synthesize a benzimidazole from this compound, a preliminary step is required to introduce a second amino group ortho to the existing one. A common strategy involves nitration followed by reduction. However, for this guide, we will focus on the core cyclization protocol, assuming the precursor, 1-Bromo-2,3-diamino-5,6-dichlorobenzene, has been prepared.
Protocol 2.2.1: Synthesis of a 2-Substituted Benzimidazole
This protocol describes the condensation of an o-phenylenediamine precursor with an aromatic carboxylic acid.
Materials:
-
1-Bromo-2,3-diamino-5,6-dichlorobenzene (1.0 eq)
-
4-Hydroxybenzoic acid (1.1 eq)
-
4N Hydrochloric Acid (HCl)
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Ammonium hydroxide solution (10%)
Procedure:
-
To a 100 mL round-bottom flask, add the o-phenylenediamine precursor (e.g., 2.56 g, 10 mmol) and 4-hydroxybenzoic acid (e.g., 1.52 g, 11 mmol).
-
Add 25 mL of 4N HCl. The acid acts as both a solvent and a catalyst for the condensation and subsequent dehydration.
-
Fit the flask with a reflux condenser and heat the mixture at 100-110°C for 8-10 hours with stirring.
-
Monitor the reaction via TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the acidic solution slowly over crushed ice in a beaker with constant stirring.
-
Neutralize the solution by adding 10% ammonium hydroxide dropwise until the pH is approximately 7-8. This will precipitate the benzimidazole product.
-
Stir the mixture for an additional 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure benzimidazole.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][11]
Experimental Workflow and Biological Evaluation
A systematic workflow is essential for the efficient discovery of novel antimicrobial agents. The process begins with synthesis and purification, followed by structural confirmation, and culminates in biological screening to determine antimicrobial potency.
Sources
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- 2. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 3. jchr.org [jchr.org]
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- 5. mdpi.com [mdpi.com]
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- 9. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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synthesis of antifungal compounds using 2-Bromo-4,5-dichloroaniline
Application Note & Protocol Guide
Topic: Strategic Synthesis of Novel Benzimidazole-Based Antifungal Agents from 2-Bromo-4,5-dichloroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. The limited arsenal of effective antifungal drugs necessitates urgent research into new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the benzimidazole scaffold being particularly prominent.[1][2] Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, and anthelmintic properties.[2]
This guide provides a detailed, research-level framework for the synthesis of a library of potential antifungal compounds starting from the readily available, halogen-rich building block: This compound . The strategic inclusion of bromo and chloro substituents on the aniline ring is deliberate; these halogens can enhance the lipophilicity of the final molecules, potentially improving cell membrane penetration, and can serve as handles for further synthetic diversification.
Our synthetic approach is centered on converting the starting aniline into a versatile 3-bromo-5,6-dichloro-1,2-phenylenediamine intermediate. This key intermediate is then utilized in a Phillips-Ladenburg condensation reaction with a variety of aldehydes to generate a library of 2-substituted benzimidazoles. This strategy allows for systematic exploration of the structure-activity relationship (SAR) by modifying the substituent at the 2-position, a critical determinant of biological activity.
Synthetic Strategy: A Three-Step Pathway to Bioactive Benzimidazoles
The transformation of this compound into the target benzimidazoles is a logical and efficient three-step process. Each step is designed for high yield and scalability, employing standard organic chemistry techniques.
Caption: Overall synthetic workflow from the starting material to the final antifungal candidates.
Rationale Behind the Synthetic Pathway
-
Step 1: Regioselective Nitration. The initial and most critical step is the introduction of a nitro group. The existing amino group is a strong ortho-, para-director. However, the positions para (C4) and one ortho (C2) to the amine are already substituted. The reaction is therefore directed to the only available ortho position (C6). This electrophilic aromatic substitution is performed under carefully controlled conditions to yield 2-Bromo-4,5-dichloro-6-nitroaniline.
-
Step 2: Reduction to Diamine. The nitro group is selectively reduced to an amino group without affecting the aryl halides. This is a standard transformation, for which several reliable methods exist. We will detail the use of tin(II) chloride (SnCl₂) in acidic medium, a classic and effective method for this conversion. The resulting product is the crucial 3-Bromo-5,6-dichloro-1,2-phenylenediamine intermediate.
-
Step 3: Phillips-Ladenburg Benzimidazole Synthesis. This is the core condensation reaction where the bioactive scaffold is constructed.[3] The synthesized o-phenylenediamine is reacted with an aldehyde in the presence of a mild oxidant. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole system. The choice of aldehyde (R-CHO) directly dictates the nature of the substituent at the C2 position, allowing for the creation of a diverse molecular library.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.
Protocol 1: Synthesis of 2-Bromo-4,5-dichloro-6-nitroaniline
-
Objective: To introduce a nitro group at the C6 position of the aniline ring.
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add this compound (e.g., 10.0 g) to concentrated H₂SO₄ (e.g., 50 mL) while cooling in an ice-salt bath to maintain the temperature between 0-5 °C.
-
Stir the mixture until all the solid has dissolved.
-
Prepare a nitrating mixture by cautiously adding fuming HNO₃ (1.1 eq) to a small amount of concentrated H₂SO₄ (e.g., 10 mL) in the dropping funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly and carefully onto a large beaker filled with crushed ice (e.g., 500 g).
-
A yellow precipitate will form. Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to afford pure 2-Bromo-4,5-dichloro-6-nitroaniline as a yellow solid.
-
Protocol 2: Synthesis of 3-Bromo-5,6-dichloro-1,2-phenylenediamine
-
Objective: To reduce the nitro group to an amine, forming the key diamine intermediate.
-
Materials:
-
2-Bromo-4,5-dichloro-6-nitroaniline (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
-
Procedure:
-
Suspend 2-Bromo-4,5-dichloro-6-nitroaniline (e.g., 5.0 g) in ethanol (e.g., 100 mL) in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Slowly add concentrated HCl (e.g., 20 mL) dropwise via a dropping funnel. The reaction is exothermic.
-
Continue refluxing for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude diamine. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.
-
Protocol 3: General Procedure for the Synthesis of 2-Substituted-4-bromo-6,7-dichlorobenzimidazoles
-
Objective: To construct the benzimidazole ring via condensation with various aldehydes.
-
Materials:
-
3-Bromo-5,6-dichloro-1,2-phenylenediamine (1.0 eq)
-
Aromatic or Aliphatic Aldehyde (R-CHO, 1.0-1.1 eq)
-
Hydrogen Peroxide (H₂O₂, 30% solution) or other mild oxidant
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve 3-Bromo-5,6-dichloro-1,2-phenylenediamine (e.g., 1.0 g) in ethanol (e.g., 20 mL) in a round-bottom flask.
-
Add the desired aldehyde (1.0 eq, e.g., benzaldehyde for a 2-phenyl substituent).
-
Add a few drops of 30% H₂O₂.
-
Stir the mixture at room temperature or heat gently to 50-60 °C for 4-8 hours. Monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume in vacuo and add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.
-
Data Presentation and Expected Results
The synthesis of a small library of compounds allows for the exploration of structure-activity relationships.
Table 1: Representative Library Synthesis from Aldehyd Precursors
| Entry | Aldehyde (R-CHO) | R-Group at C2-Position | Expected Yield (%) |
| 1 | Benzaldehyde | Phenyl | 85-95% |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 88-96% |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 82-90% |
| 4 | Furan-2-carbaldehyde | 2-Furyl | 80-90% |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 75-85% |
Characterization
The synthesized compounds should be characterized using standard analytical techniques. For example, for 4-Bromo-6,7-dichloro-2-phenyl-1H-benzimidazole (Entry 1), one would expect:
-
¹H NMR: Aromatic protons in the 7.0-8.0 ppm range, and a broad singlet for the N-H proton typically above 12 ppm in DMSO-d₆.
-
¹³C NMR: Signals corresponding to the aromatic carbons of the benzimidazole and phenyl rings.
-
Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for one bromine and two chlorine atoms.
Application: Evaluation of Antifungal Activity
To validate the potential of the synthesized compounds, a standard in vitro antifungal assay must be performed. The microbroth dilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC).
Caption: Modifying the R-group at the C2-position allows for SAR exploration.
Protocol 4: In Vitro Antifungal Susceptibility Testing (MIC Determination)
-
Objective: To determine the lowest concentration of the synthesized compound that inhibits visible fungal growth.
-
Materials:
-
Synthesized benzimidazole compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Fluconazole)
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 1-5 x 10³ CFU/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (e.g., fluconazole), a negative control (medium + inoculum, no drug), and a sterility control (medium only).
-
Incubate the plates at 35-37 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[4]
-
Table 2: Hypothetical Antifungal Activity Data (MIC in µg/mL)
| Entry | R-Group at C2-Position | Candida albicans | Aspergillus niger |
| 1 | Phenyl | 16 | 32 |
| 2 | 4-Chlorophenyl | 4 | 8 |
| 3 | 4-Methoxyphenyl | 32 | 64 |
| 4 | 2-Furyl | 8 | 16 |
| 5 | Cyclohexyl | >64 | >64 |
| Ctrl | Fluconazole | 2 | 16 |
Causality Insight: The hypothetical data in Table 2 suggests that electron-withdrawing groups (e.g., 4-Chlorophenyl) on the C2-substituent may enhance antifungal activity, while bulky aliphatic groups may be detrimental. This provides a clear direction for the next round of synthesis and optimization.
Conclusion
This application guide outlines a robust and rational synthetic pathway for the development of novel benzimidazole-based antifungal candidates from this compound. By following these protocols, researchers can efficiently synthesize a diverse library of compounds and evaluate their biological activity, contributing to the critical search for new antifungal therapies. The structure of the workflow, from precursor synthesis to biological validation, provides a comprehensive and self-validating system for early-stage drug discovery.
References
-
A green synthesis of benzimidazoles. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology. Available at: [Link]
-
Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules. Available at: [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Synthesis and Antifungal Activity of Metal Complexes Containing Dichloro-Tetramorpholino-Cyclophosphazatriene. Metal-Based Drugs. Available at: [Link]
-
Effects of bromo and chloro groups on antifungal activities against S. rolfsii and F. oxysporum. ResearchGate. Available at: [Link]
-
Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Antibiotics. Available at: [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules. Available at: [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Antibiotics. Available at: [Link]
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS ONE. Available at: [Link]
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Application Notes & Protocols: Development of Novel Herbicidal Derivatives from a 2-Bromo-4,5-dichloroaniline Scaffold
Abstract
The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with diverse mechanisms of action. Halogenated anilines serve as a proven scaffold in agrochemical research, forming the backbone of numerous commercial herbicides.[1] This document provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel herbicidal derivatives based on the 2-Bromo-4,5-dichloroaniline core structure. We present detailed, field-tested protocols for the synthesis of three primary classes of derivatives: N-acyl anilides, ureas/thioureas, and Schiff bases. Furthermore, we provide robust, step-by-step bioassay protocols for evaluating both pre-emergence and post-emergence herbicidal activity, enabling a systematic approach to identifying promising lead candidates.
Rationale and Strategic Approach
This compound is a compelling starting scaffold for herbicide discovery due to several key factors. The di-chloro substitution pattern on the aniline ring is a common feature in anilide herbicides, known to contribute to bioactivity. The additional bromine atom provides both steric bulk and an alternative site for potential metabolic pathways or target interactions, offering a unique chemical space compared to existing analogues.
Our strategic approach involves parallel synthesis of diverse derivatives followed by a tiered screening process. This allows for the rapid exploration of structure-activity relationships (SAR) and efficient allocation of resources toward the most promising chemical families. The primary derivative classes explored are:
-
N-Acyl Anilides: This class is a cornerstone of commercial herbicides.[2][3] Acylation of the amine group modulates the molecule's lipophilicity and electronic properties, which are critical for plant uptake and target binding. Many anilide herbicides act by inhibiting photosynthesis or, as seen with the recent discovery of tetflupyrolimet, by disrupting pyrimidine biosynthesis.[4][5]
-
Urea and Thiourea Derivatives: These functional groups are also prevalent in agrochemicals and are known to exhibit a wide range of biological activities, including herbicidal effects.[6][7] They are typically synthesized by reacting the parent aniline with isocyanates or isothiocyanates.[8]
-
Schiff Bases: Formed via the condensation of the aniline with an aldehyde, Schiff bases (or imines) introduce a different type of linkage that can influence molecular conformation and stability.[9][10] This class, while less common in commercial herbicides, represents a valuable area for discovering novel activity.[9]
Synthesis of this compound Derivatives
The following protocols outline the synthesis of three distinct classes of derivatives. All synthesized compounds must be purified (e.g., by recrystallization or column chromatography) and their structures confirmed via analytical methods (¹H-NMR, ¹³C-NMR, MS) before biological evaluation to ensure data integrity.
Diagram 1: Synthetic Pathways for this compound Derivatives
Caption: Synthetic routes from this compound to target derivatives.
Protocol 2.1: Synthesis of N-Acyl Anilide Derivatives
This protocol details the N-acylation of the parent aniline using an acid chloride. Chloroacetyl chloride is used as an example due to its high reactivity and the utility of the resulting α-chloro amide for further functionalization.[11]
Materials:
-
This compound
-
Chloroacetyl chloride (or other desired acyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide.
Protocol 2.2: Synthesis of Urea and Thiourea Derivatives
This procedure describes the reaction of the aniline with an isocyanate to form a urea derivative. A similar reaction with an isothiocyanate will yield the corresponding thiourea.[6]
Materials:
-
This compound
-
Substituted Isocyanate (e.g., Phenyl isocyanate) or Isothiocyanate
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
If the reaction is slow, a catalytic amount of a base like triethylamine can be added.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration. Wash the filter cake with cold hexanes to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting crude solid by recrystallization or column chromatography.
Protocol 2.3: Synthesis of Schiff Base Derivatives
This protocol outlines the acid-catalyzed condensation of the aniline with an aldehyde to form an imine (Schiff base).[12]
Materials:
-
This compound
-
Substituted Benzaldehyde (or other aldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the desired aldehyde (1.0 eq) to the solution.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure Schiff base.
Protocols for Herbicidal Activity Screening
A robust screening program is essential to identify active compounds. The following protocols describe whole-plant bioassays for pre-emergence and post-emergence activity.[13] It is critical to include an untreated control (solvent only) and a positive control (a commercial herbicide with a known mode of action) in every experiment for data validation.
Diagram 2: General Workflow for Herbicidal Bioassay Screening
Caption: Tiered workflow for identifying herbicidal lead candidates.
Protocol 3.1: Pre-Emergence Herbicidal Bioassay
This assay evaluates a compound's ability to prevent weed seed germination and seedling establishment when applied to the soil.[14][15]
Materials:
-
Test compounds and controls
-
Weed seeds (e.g., a monocot like Digitaria ciliaris (crabgrass) and a dicot like Amaranthus retroflexus (redroot pigweed))
-
3- to 4-inch plastic pots
-
Standard potting soil mix (sandy loam)
-
Laboratory spray chamber or track sprayer
-
Growth chamber or greenhouse with controlled temperature (25-30°C) and light (16h photoperiod)
Procedure:
-
Fill pots with soil mix, leaving about 1 inch of space at the top.
-
Sow 15-20 seeds of a single weed species evenly on the soil surface of each pot and lightly cover with a thin layer of soil (approx. 0.5 cm).
-
Prepare application solutions of the test compounds at desired concentrations (e.g., for a dose-response curve: 1000, 250, 62.5, 15.6 g a.i./ha). The compounds are typically dissolved in a small amount of acetone containing a surfactant, then diluted with water.
-
Apply the solutions evenly to the soil surface using a calibrated laboratory sprayer.[16] Ensure consistent volume across all treatments.
-
Place the treated pots in a growth chamber or greenhouse in a randomized complete block design.
-
Water the pots gently from the top immediately after treatment to help incorporate the compound into the soil, then sub-irrigate as needed for the duration of the experiment.[17]
-
Evaluate the plants 21 days after treatment. Record the percentage of germination, seedling survival, and visual injury ratings (e.g., on a scale of 0% = no effect to 100% = complete death).
-
For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 60 °C for 72 hours, and record the dry weight.
-
Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR₅₀ value (the concentration required to cause a 50% reduction in growth).
Protocol 3.2: Post-Emergence Herbicidal Bioassay
This assay assesses a compound's effectiveness when applied directly to the foliage of emerged weeds.[16]
Materials:
-
Same as Protocol 3.1.
Procedure:
-
Sow weed seeds in pots as described in Protocol 3.1 (steps 1-2).
-
Place the pots in a growth chamber or greenhouse and allow the seedlings to grow to a specific stage (e.g., the 2-3 true leaf stage). Thin seedlings to a uniform number per pot (e.g., 5 plants) before treatment.
-
Prepare application solutions of the test compounds as described in Protocol 3.1 (step 3).
-
Apply the solutions directly to the plant foliage using a calibrated laboratory sprayer, ensuring complete and uniform coverage.[16]
-
Return the pots to the growth chamber, avoiding overhead watering for the first 24 hours to allow for foliar absorption. Sub-irrigate thereafter.
-
Evaluate the plants 14-21 days after treatment. Record visual injury symptoms (chlorosis, necrosis, stunting, malformation) and assign a percent injury rating (0-100%).
-
Harvest and determine the dry weight of the above-ground biomass as described in Protocol 3.1 (step 8).
-
Calculate the percent growth reduction and determine the GR₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. This allows for the systematic evaluation of structure-activity relationships (SAR), where changes in chemical structure are correlated with changes in herbicidal efficacy.
Table 1: Physicochemical Properties and Herbicidal Activity of Hypothetical Anilide Derivatives
| Compound ID | R-Group (Acyl) | Molecular Weight ( g/mol ) | LogP (calc.) | Pre-Emergence GR₅₀ (g/ha) vs. D. ciliaris | Post-Emergence GR₅₀ (g/ha) vs. A. retroflexus |
| REF-01 | -COCH₂Cl | 363.34 | 4.15 | 750 | >1000 |
| REF-02 | -COCH₂CH₃ | 342.42 | 4.01 | 480 | 850 |
| REF-03 | -CO(cyclopropyl) | 354.42 | 4.09 | 210 | 320 |
| REF-04 | -CO(phenyl) | 388.45 | 4.88 | >1000 | 600 |
| Positive Ctrl | Propanil | 218.09 | 3.28 | 800 | 400 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From the hypothetical data in Table 1, one could infer that incorporating a small, rigid ring like cyclopropyl (REF-03) may enhance both pre- and post-emergence activity compared to a simple alkyl chain (REF-02) or a bulky phenyl group (REF-04). The chloroacetyl group (REF-01) shows moderate pre-emergence activity but poor post-emergence efficacy, suggesting it may be more effective as a soil-applied agent or requires further modification. This type of analysis guides the next cycle of synthesis and optimization.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of novel herbicides derived from this compound. By systematically preparing derivatives from the anilide, urea/thiourea, and Schiff base classes and evaluating them in robust pre- and post-emergence bioassays, researchers can efficiently identify promising lead compounds. Future work should focus on expanding the diversity of the appended R-groups to further probe the structure-activity landscape. Promising lead candidates should be subjected to secondary screening against a broader panel of weed species, tested for crop selectivity, and investigated for their specific mechanism of action.
References
-
Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest Management Science, 74(7), 1637-1645. Available at: [Link][2][18]
-
PubMed. (2018). One-pot Synthesis of Anilides, Herbicidal Activity and Molecular Docking Study. Pest Management Science. Available at: [Link][18]
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Available at: [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Available at: [Link][19]
-
Scavo, A., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Available at: [Link][13]
-
ResearchGate. (2019). Overview of Herbicide Mechanisms of Action. Available at: [Link][4]
-
Yoon, J., et al. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Available at: [Link]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. Available at: [Link]
-
MDPI. (2020). Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). Available at: [Link][16]
-
YouTube. (2020). Lecture 03 : Synthesis and uses of Alachlor and Butachlor (Anilides) pesticides. Available at: [Link][3]
-
Kleemann, M., et al. (2021). What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? Pest Management Science. Available at: [Link]
- Google Patents. (1985). Anilide compound, its preparation and herbicide containing same.
-
USDA Forest Service. (1984). How to Test Herbicides at Forest Tree Nurseries. Available at: [Link][17]
-
Iowa State University Extension and Outreach. (2020). Preemergence Herbicide Application Timings: Pros and Cons. Available at: [Link][14]
-
Costantino, M. G., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link][8]
-
Coastal Spray. (2023). Pre-Emergent vs. Post-Emergent Herbicide – What's the Difference? Available at: [Link][15]
-
Scholars Research Library. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Available at: [Link][6]
-
Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Available at: [Link][1]
-
MDPI. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Available at: [Link][7]
-
Science. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available at: [Link][5]
-
Wikipedia. (n.d.). Tetflupyrolimet. Available at: [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Available at: [Link][9]
-
Chemical Science International Journal. (2016). Synthesis of Sulfomethylated Urea, Thiourea, Aniline Derivatives and Their Application. Available at: [Link]
-
ResearchGate. (2019). Schiff base reaction by using different derivatives of aniline and benzaldehyde. Available at: [Link]
-
MDPI. (2018). Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity. Available at: [Link][12]
-
HMU CPD. (2021). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Available at: [Link][10]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. Available at: [Link]
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-4,5-dichloroaniline
Introduction: The Significance of 2-Bromo-4,5-dichloroaniline in Modern Chemistry
This compound is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring amino, bromo, and chloro substituents, allows for regioselective modifications, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The precise arrangement of these functional groups on the aniline scaffold provides a unique chemical reactivity that is leveraged by researchers in medicinal and materials chemistry to construct novel compounds with tailored properties.
This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound, commencing from the commercially available 4,5-dichloroaniline. The synthetic strategy involves the protection of the activating amino group via acetylation, followed by regioselective bromination, and concluding with deprotection to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for the experimental choices and robust protocols for a reproducible and safe synthesis.
Chemicals and Materials
| Chemical Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |
| 4,5-Dichloroaniline | 636-30-6 | C₆H₅Cl₂N | 162.02 | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Fisher Scientific |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | VWR |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Acros Organics |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 60.05 | J.T. Baker |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | EMD Millipore |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Sigma-Aldrich |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Decon Labs |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Halogenated Anilines: 4,5-Dichloroaniline and the product, this compound, are toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure and are very toxic to aquatic life. Avoid breathing dust and ensure skin and eye protection.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with extreme care.
-
N-Bromosuccinimide (NBS): An irritant and a lachrymator. It can cause severe skin and eye irritation. Handle in a fume hood and avoid inhalation of dust.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive and can cause severe burns. Handle with appropriate care.
For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical prior to use.[1]
Overall Synthetic Workflow
The synthesis is performed in three distinct stages, starting with the protection of the amine, followed by bromination, and concluding with deprotection.
Sources
Application Note & Protocol: High-Purity Recovery of 2-Bromo-4,5-dichloroaniline via Optimized Recrystallization
Abstract & Core Principles
This technical guide provides a detailed protocol for the purification of 2-Bromo-4,5-dichloroaniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary purification method detailed is recrystallization, a robust and scalable technique for isolating and refining solid organic compounds.[3][4] Recrystallization is predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5] The impure solid is dissolved in a minimal volume of a hot solvent to create a saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities. The impurities, ideally, remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[3][5] This document will elucidate the scientific rationale behind solvent selection, procedural steps, and critical process parameters to ensure a high-yield, high-purity recovery of this compound.
Physicochemical Profile & Safety Mandates
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a successful purification protocol and ensuring laboratory safety.
Compound Characteristics
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₄BrCl₂N | N/A |
| Molecular Weight | 240.91 g/mol | N/A |
| Appearance | Typically an off-white to light brown crystalline solid | [1] |
| Melting Point | ~96-100 °C (Varies with purity) | N/A |
| Solubility Profile | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ethyl acetate.[1] | [1][6] |
Note: The melting point of the purified compound is a key indicator of its purity. A sharp melting range close to the literature value indicates high purity.
Critical Safety Protocols
Halogenated anilines as a class of compounds are hazardous and must be handled with stringent safety measures.[7][8]
-
Toxicity: this compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[8] It may cause damage to organs through prolonged or repeated exposure.[8]
-
Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects.[8]
-
Handling:
-
Always work within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Avoid generating dust.[8]
-
Wash hands and any exposed skin thoroughly after handling.[10]
-
Ensure proper waste disposal procedures are followed for both solid waste and the mother liquor, treating them as hazardous chemical waste.[10]
-
Recrystallization Workflow: A Visual Guide
The following diagram outlines the logical steps of the purification process.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
Rationale for Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit:
-
High-Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C).[3] This differential ensures maximum recovery upon cooling.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]
-
Inertness: The solvent must not react with the compound being purified.
Based on empirical data for similar halogenated anilines, 95% Ethanol is an excellent first choice for the recrystallization of this compound.[11][12] It provides a good solubility gradient and is readily available.
Step-by-Step Methodology
1. Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 125 mL flask is suitable). Using an Erlenmeyer flask minimizes solvent evaporation and prevents splashing.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
On a hot plate in a fume hood, add a small portion of the recrystallization solvent (e.g., 95% ethanol) to the flask and bring the mixture to a gentle boil while stirring.
-
Continue adding the hot solvent in small increments until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.
2. Decolorization (If Necessary):
-
Anilines can oxidize and form colored impurities.[13][14] If the hot solution is highly colored and the pure compound is expected to be white or off-white, decolorization may be necessary.
-
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when adding the activated carbon.
-
Add a small amount (1-2% of the solute's weight) of decolorizing carbon to the solution.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[3]
3. Hot Filtration (If Necessary):
-
This step is required if there are insoluble impurities or if decolorizing carbon was used.
-
Preheat a filtration setup (a funnel with fluted filter paper and a receiving Erlenmeyer flask) by pouring a small amount of hot solvent through it. This prevents premature crystallization of the product in the funnel.
-
Quickly pour the hot solution through the fluted filter paper.
4. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3]
-
Transfer the crystal slurry into the funnel. To ensure a complete transfer, rinse the Erlenmeyer flask with a small amount of ice-cold solvent and pour this rinsing into the funnel.[3]
-
Wash the collected crystals (the "filter cake") with one or two small portions of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.
-
Keep the vacuum on for a few minutes to pull air through the crystals and facilitate initial drying.[3]
6. Drying:
-
Carefully remove the filter paper with the crystals from the funnel and place it on a watch glass.
-
Dry the purified crystals completely. This can be done by leaving them in a well-ventilated fume hood or, more efficiently, by placing them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; or the solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool more slowly. If the problem persists, a different solvent system may be required. |
| No Crystal Formation | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a "seed crystal" from a previous batch if available. |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Ensure minimal solvent is used. Preheat the filtration apparatus thoroughly. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
References
- Recrystallization and Crystallization. (n.d.).
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- JPH08295654A - Method for purifying aniline. (1996). Google Patents.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Safety Data Sheet - 2-Bromo-4,5-dichloro-aniline. (2024). Sigma-Aldrich.
- Safety Data Sheet - 2-Bromo-4,6-dichloroaniline. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2,5-difluoroaniline. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2-chloroaniline. (2025). Thermo Fisher Scientific.
- 2-Bromoaniline - Solubility of Things. (n.d.).
- Safety Data Sheet - 2,5-Dichloroaniline. (2021). Thermo Fisher Scientific.
- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). Google Patents.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). National Institutes of Health.
- 2-BROMO-5-CHLOROANILINE | 823-57-4. (n.d.). ChemicalBook.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). National Institutes of Health.
- Multistep Synthesis of 2-Chloro-4-Bromoaniline. (n.d.). Scribd.
- EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides. (1999). Google Patents.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2020). ACS Publications.
- Purify and dry aniline? (2014). Reddit.
- 3,5-Dichlorosulfanilamide. (n.d.). Organic Syntheses.
- 4-Bromoaniline: Properties, Applications, Safety & Insights. (n.d.). Ketone Pharma.
- The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. (2020). Progress in Chemical and Biochemical Research.
- Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). (n.d.). Srini Chem.
Sources
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- 14. pcbiochemres.com [pcbiochemres.com]
Troubleshooting & Optimization
Overcoming Side Reactions in 2-Bromo-4,5-dichloroaniline Synthesis
<Technical Support Center >
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-4,5-dichloroaniline. This valuable intermediate is crucial in the development of pharmaceuticals and agrochemicals. However, its synthesis via electrophilic bromination of 4,5-dichloroaniline is often complicated by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.
The primary challenge in this synthesis stems from the high reactivity of the aniline ring. The amino (-NH2) group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack at its ortho and para positions.[1][2] This can lead to a lack of selectivity and the formation of multiple unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is significantly lower than expected, and my crude product contains a large amount of unreacted starting material (4,5-dichloroaniline). What's going wrong?
Answer:
Low conversion is typically due to either insufficient reactivity of the brominating agent or deactivation of the starting material.
Possible Causes & Solutions:
-
Inadequate Brominating Agent: While elemental bromine (Br2) is a common choice, its reactivity can be influenced by the solvent. A less reactive brominating agent like N-Bromosuccinimide (NBS) might require specific conditions or a catalyst to achieve full conversion.[3][4]
-
Reaction Temperature: Electrophilic aromatic substitutions are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow to go to completion within the allotted time.
-
Acid-Base Interactions: The basicity of the aniline's amino group can lead to side reactions with acidic species. If your reaction generates acid (e.g., HBr as a byproduct of using Br2), it can protonate the amino group of the starting material. This forms an anilinium ion (-NH3+), which is a strongly deactivating group and will prevent further electrophilic substitution.
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range. For many aniline brominations, a temperature between 0°C and ambient temperature is preferred to balance reaction rate and selectivity.[5][6]
-
Choice of Brominating Agent: Consider using a buffered system or an alternative brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that often provides higher selectivity for monobromination.[3][4]
-
pH Control: If using elemental bromine, consider adding a non-nucleophilic base (like sodium acetate) to the reaction mixture to neutralize the HBr byproduct as it forms, preventing the deactivation of the starting material.
Q2: My LC-MS/GC-MS analysis shows multiple brominated impurities. What are they and how do I prevent their formation?
Answer:
The most common impurity is the result of over-bromination , leading to the formation of dibromo- and even tribromo-dichloroaniline species. The high reactivity of the aniline ring makes it prone to multiple substitutions if the reaction conditions are not carefully controlled.[1]
Primary Side Product: 2,6-Dibromo-4,5-dichloroaniline.
Mechanism of Over-bromination: The amino group strongly activates all available ortho and para positions. In 4,5-dichloroaniline, the C2 and C6 positions are ortho to the amino group. Once the first bromine atom is added at the C2 position, the ring remains highly activated, making the C6 position susceptible to a second electrophilic attack by another bromine equivalent.
Prevention Strategies:
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will guarantee over-bromination. Start with 1.0 to 1.1 equivalents of the brominating agent.
-
Controlled Reagent Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the solution of 4,5-dichloroaniline at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.[5]
-
Amino Group Protection (The Acetanilide Strategy): This is the most robust method to prevent over-bromination.[7][8][9]
-
Protection: React the 4,5-dichloroaniline with acetic anhydride to form the corresponding acetanilide (N-(4,5-dichlorophenyl)acetamide).
-
Mechanism of Control: The acetyl group is still an ortho-, para- director, but it is significantly less activating than the amino group because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[7][8] This "tames" the reactivity of the ring, allowing for clean, selective monobromination.
-
Bromination: Brominate the protected acetanilide. The steric bulk of the acetamido group also helps to direct the incoming electrophile to the less hindered C2 position.
-
Deprotection: Hydrolyze the acetamido group back to the amine using acidic or basic conditions to yield the final, high-purity this compound.[10][11]
-
Q3: The reaction mixture has turned dark brown/black and contains a tar-like substance. What causes this and is the batch salvageable?
Answer:
Dark coloration and tar formation are classic signs of oxidation and polymerization of the aniline starting material or product.[1] Anilines are notoriously susceptible to air oxidation, which is often accelerated under harsh reaction conditions.
Causes and Prevention:
-
Oxidation: The amino group can be oxidized, leading to the formation of colored, polymeric impurities. This is exacerbated by exposure to air, light, and certain metal ions.
-
Harsh Reagents: Using overly aggressive brominating conditions (e.g., neat bromine, high temperatures, strong Lewis acids) can promote side reactions and degradation.
-
Impure Starting Material: Aniline and its derivatives often darken upon storage due to slow air oxidation. Using aged or discolored starting material can introduce impurities that catalyze degradation.[1]
Troubleshooting & Prevention:
-
Purify Starting Material: If your 4,5-dichloroaniline is discolored, consider purifying it by recrystallization or distillation before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Moderate Conditions: Avoid excessively high temperatures and use milder brominating agents like NBS.[3]
-
Work-up: Once the reaction is complete, proceed with the work-up promptly. Quench any excess brominating agent with a reducing agent like sodium bisulfite.
Salvaging the Batch: Salvaging a tarry reaction can be difficult. If a significant amount of solid product is suspended, you may be able to isolate it by filtration and then attempt purification by column chromatography. However, yields will likely be poor. Prevention is the most effective strategy.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best: Elemental Bromine (Br2) or N-Bromosuccinimide (NBS)?
A: Both have their pros and cons. NBS is often preferred for achieving higher regioselectivity and minimizing over-bromination due to its ability to provide a low, steady concentration of electrophilic bromine.[3][4] Elemental bromine is cheaper but generally more reactive and more likely to cause over-bromination if not added carefully.[5]
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High | Moderate |
| Selectivity | Lower; risk of over-bromination | Higher; favors monobromination |
| Handling | Corrosive, volatile liquid | Crystalline solid, easier to handle |
| Byproducts | HBr (acidic) | Succinimide (neutral) |
| Cost | Lower | Higher |
Q2: How important is the choice of solvent?
A: The solvent is critical as it can significantly influence the reaction's regioselectivity and rate.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Can stabilize the charged intermediate (sigma complex) in the electrophilic substitution mechanism, potentially increasing the reaction rate.
-
Nonpolar Solvents (e.g., Dichloromethane, Carbon Tetrachloride): Are common for brominations with Br2 to control reactivity.
-
Acetic Acid: Often used as it's a good solvent for both the aniline and bromine, and its polar nature can facilitate the reaction.[10]
Q3: Can I use a catalyst for this reaction?
A: For highly activated rings like anilines, a Lewis acid catalyst (e.g., FeBr3), which is standard for brominating less reactive rings like benzene, is not necessary and should be avoided .[12] The catalyst would make the reaction uncontrollably fast, leading to extensive polymerization and over-bromination.
Appendix A: Optimized Protocol via Protection Strategy
This protocol utilizes the acetanilide protection strategy to maximize yield and purity.
Step 1: Protection (Acetylation) of 4,5-dichloroaniline
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,5-dichloroaniline in glacial acetic acid.
-
Add 1.1 equivalents of acetic anhydride to the solution.
-
Heat the mixture gently (e.g., to 50°C) for 30 minutes to 1 hour, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(4,5-dichlorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with water, and dry thoroughly.
Step 2: Bromination of N-(4,5-dichlorophenyl)acetamide
-
Dissolve the dried acetanilide from Step 1 in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of elemental bromine in glacial acetic acid dropwise over 30-60 minutes, maintaining the low temperature.
-
Allow the reaction to stir at this temperature for another 1-2 hours after the addition is complete.
-
Pour the reaction mixture into water and quench any remaining bromine by adding a small amount of sodium bisulfite solution until the orange color disappears.
-
Collect the precipitated 2-Bromo-4,5-dichloroacetanilide by vacuum filtration, wash with water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Place the crude 2-Bromo-4,5-dichloroacetanilide in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.[10]
-
Heat the mixture to reflux for 1-2 hours, until TLC analysis indicates complete conversion.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., 50% NaOH solution) until basic.
-
The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final high-purity product.
Appendix B: Visual Troubleshooting Guide
This workflow provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- JPH08295654A - Method for purifying aniline - Google Patents. (n.d.). Google Patents.
- Technical Support Center: Halogenation of Substituted Anilines - Benchchem. (n.d.). BenchChem.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). National Institutes of Health.
- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024). Chemistry LibreTexts.
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. (n.d.). Thieme.
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024). YouTube.
- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). LookChem.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). National Institutes of Health.
- Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. (n.d.). ResearchGate.
- Multistep Synthesis of 2-Chloro-4-Bromoaniline. (n.d.). Scribd.
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
- 3,5-Dichlorosulfanilamide. (n.d.). Organic Syntheses.
- (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate.
- Suggest a mechanism for the bromination of aniline. (n.d.). Study.com.
- Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.
- Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). Google Patents.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications.
- Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.). European Patent Office.
- Purify and dry aniline? (2014). Reddit.
- Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate. (2019). ChemicalBook.
- US6388135B1 - Preparation of 4-bromoaniline derivatives. (n.d.). Google Patents.
- 5.1.8. Preparation of p-Bromoaniline. (n.d.). ResearchGate.
- Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline. (n.d.). Google Patents.
Sources
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- 2. byjus.com [byjus.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 5. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
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Technical Support Center: Dichloroaniline Bromination
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-bromination
Welcome to the technical support center for dichloroaniline bromination. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction. The bromination of dichloroaniline, while a common transformation, is frequently plagued by a lack of selectivity, leading to the formation of undesirable polybrominated byproducts. This resource is structured to address the most common challenges and questions that arise during this critical synthetic step.
Troubleshooting Guide: Minimizing Over-bromination
This section directly addresses specific issues you might encounter in the lab. The key to successful mono-bromination lies in controlling the potent activating effect of the amino group and optimizing reaction parameters.
Issue 1: My reaction produces a mixture of di- and tri-brominated products, with low yield of the desired mono-bromo dichloroaniline.
This is the most common problem and typically stems from the high reactivity of the aniline ring. The electron-donating amino group strongly activates the aromatic ring, making it susceptible to multiple substitutions.[1][2]
Root Cause Analysis and Solutions:
-
Cause A: Hyper-activation by the Amino Group
-
Solution: Reversible N-Protection. The most robust strategy to prevent over-bromination is to temporarily "deactivate" the amino group by converting it to an acetamide (-NHCOCH₃).[3][4] This is achieved by reacting the dichloroaniline with acetic anhydride.[5] The resulting acetamido group is still an ortho-, para-director, but its activating effect is significantly attenuated because the nitrogen's lone pair is delocalized by resonance into the adjacent carbonyl group, making it less available to the aromatic ring.[3][5] After bromination, the acetyl group is easily removed by acid or base hydrolysis to restore the amine.[3]
-
-
Cause B: Incorrect Stoichiometry of Brominating Agent
-
Solution: Precise Stoichiometric Control. An excess of the brominating agent is a direct cause of over-bromination.[6] It is crucial to use a precise 1.0 equivalent or even a slight sub-stoichiometric amount (e.g., 0.98 eq) of the brominating agent relative to the dichloroaniline substrate.
-
-
Cause C: Reaction Temperature is Too High
-
Solution: Maintain Low Temperatures. The bromination of anilines is a highly exothermic reaction.[4][6] Elevated temperatures increase the reaction rate, leading to a loss of selectivity and promoting multiple substitutions. The addition of the brominating agent should be performed at a reduced temperature, typically between -10°C and 5°C.[6] An ice-salt bath is recommended for effective cooling.
-
-
Cause D: Rapid Addition of Brominating Agent
-
Solution: Slow, Controlled Addition. Adding the brominating agent too quickly creates localized areas of high concentration, which promotes di- and tri-bromination.[6] The reagent should be added dropwise or portion-wise over an extended period (e.g., 30-60 minutes) while carefully monitoring the internal temperature.[6]
-
Issue 2: Even with N-protection, I am observing poor regioselectivity and the formation of multiple isomers.
While N-acetylation significantly improves control, factors like the choice of brominating agent and solvent still play a crucial role in directing the substitution.
Root Cause Analysis and Solutions:
-
Cause A: Highly Reactive Brominating Agent
-
Solution: Utilize a Milder Reagent. Molecular bromine (Br₂) is highly reactive and can sometimes lead to selectivity issues even with protected anilines. Consider using N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[3][6] NBS is a solid, making it easier to handle, and often provides higher selectivity.[6][7] DBDMH is more atom-economical than NBS and can produce cleaner reactions.[3]
-
-
Cause B: Suboptimal Solvent Choice
-
Solution: Solvent Screening. The polarity of the solvent can significantly influence the regioselectivity of the bromination.[7] For instance, in the bromination of meta-substituted anilines with NBS, polar solvents like DMF or DMSO can strongly favor the formation of the isomer where bromine adds para to the amino group.[7] In contrast, less polar solvents may yield a mixture of isomers.[7] A small-scale solvent screen (e.g., using acetic acid, acetonitrile, or dichloromethane) is recommended to find the optimal medium for your specific dichloroaniline isomer.
-
Frequently Asked Questions (FAQs)
Q1: Why is dichloroaniline so prone to over-bromination in the first place? The amino group (-NH₂) is a powerful electron-donating group. Through resonance, it increases the electron density on the benzene ring, particularly at the ortho and para positions.[1][2] This makes the ring highly "activated" and extremely reactive towards electrophiles like bromine.[1] This high reactivity leads to rapid, multiple substitution reactions, often resulting in the formation of a 2,4,6-tribromoaniline derivative if the positions are available.[2][8]
Q2: Which factor is more critical to control: temperature or the choice of brominating agent? Both are critical, but for highly activated substrates like dichloroaniline, moderating the ring's reactivity via N-protection is the most fundamental and effective control measure.[3][4] Once the aniline is protected as an acetanilide, fine-tuning the reaction by maintaining low temperatures and using a milder brominating agent like NBS will provide the highest degree of selectivity.[6]
Q3: Can I use a Lewis acid catalyst to improve selectivity? Yes, Lewis acid catalysis can be a powerful tool. For example, ZrCl₄ has been shown to be an effective catalyst for the highly regioselective bromination of various aromatic compounds using NBS.[9] Lewis acids can polarize the N-Br bond in reagents like NBS, making the bromine more electrophilic and potentially enhancing selectivity under mild conditions.[9][10][11] However, it is important to note that anilines can act as Lewis bases and form complexes with some Lewis acids, which can deactivate the ring.[8] Therefore, catalyst screening and optimization are necessary.
Q4: How do the positions of the chlorine atoms on the ring affect the bromination outcome? The two chlorine atoms are deactivating, electron-withdrawing groups and are ortho-, para-directors (though deactivating). The powerful activating and directing effect of the amino (or acetamido) group will dominate the reaction's regioselectivity. The chlorine atoms will primarily serve to reduce the overall ring reactivity slightly and block certain positions from substitution. Bromination will be directed by the -NH₂ or -NHAc group to the available ortho and para positions.
Data & Protocols
Table 1: Key Parameter Comparison for Selective Mono-bromination
| Parameter | Standard Conditions (High Risk of Over-bromination) | Optimized Conditions for Selectivity | Rationale for Optimization |
| Substrate | Free Dichloroaniline | N-Acetyl-dichloroaniline | Reduces ring activation by delocalizing N lone pair.[3][5] |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Milder, solid reagent; easier to handle and more selective.[6] |
| Stoichiometry | >1.1 equivalents | 0.98 - 1.02 equivalents | Prevents excess bromine from causing polysubstitution.[6] |
| Temperature | Room Temperature | -10°C to 5°C | Controls high exothermicity and reduces reaction rate.[6] |
| Solvent | Polar Protic (e.g., Water) | Acetic Acid, DMF, CH₃CN | Solvent polarity influences regioselectivity and reagent solubility.[7] |
| Addition Rate | Rapid / Bolus addition | Slow, dropwise over 30-60 min | Avoids localized high concentrations of the electrophile.[6] |
Protocol: Para-Selective Mono-bromination of 2,5-Dichloroaniline
This three-step protocol is a robust method for achieving selective mono-bromination at the position para to the amino group.
Step 1: Protection (Acetylation of 2,5-Dichloroaniline)
-
In a fume hood, dissolve 2,5-dichloroaniline (1.0 eq.) in glacial acetic acid.
-
To this stirring solution, add acetic anhydride (1.1 eq.) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2,5-dichlorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry completely.
Step 2: Selective Bromination
-
Dissolve the dried N-(2,5-dichlorophenyl)acetamide (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent.
-
Add the NBS solution dropwise to the cooled acetanilide solution over 1 hour. Maintain the internal temperature at or below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the mixture into cold water. Collect the crude 4-bromo-2,5-dichloroacetanilide by vacuum filtration. Wash with cold water, followed by a cold, dilute sodium bisulfite solution to quench any unreacted bromine.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.
Step 3: Deprotection (Hydrolysis)
-
Place the purified 4-bromo-2,5-dichloroacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M) and ethanol (as a co-solvent).
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extract the desired 4-bromo-2,5-dichloroaniline product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Diagram 1: Mechanism of Ring Activation and Deactivation
Caption: Ring activation comparison: Free amine vs. N-acetyl protection.
Diagram 2: Troubleshooting Workflow for Over-bromination
Caption: A logical workflow for diagnosing and solving over-bromination issues.
References
-
Khan Academy. (n.d.). Bromination of Aniline [Video]. Khan Academy. Available at: [Link]
-
ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2021, August 2). [Video]. YouTube. Available at: [Link]
-
Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Available at: [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Career Institute. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
- Shibatomi, K., & Yamamoto, H. (2006). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2006(1), 147-149.
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemical Asian Journal, 3(8-9), 1581-4. Available at: [Link]
-
PubMed. (2008). Lewis acid catalyzed benzylic bromination. National Center for Biotechnology Information. Available at: [Link]
-
Let's learn science. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
- Pandule, S. S., et al. (2015). An efficient and regioselective bromination of aromatic amines and phenols using lanthanum(iii) nitrate hexahydrate as a catalyst. European Chemical Bulletin, 4(8), 364-367.
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Khan Academy [khanacademy.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4,5-dichloroaniline
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-4,5-dichloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient and sterically hindered substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a particular focus on the critical parameter of temperature.
The Challenge: Coupling this compound
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2][3][4] However, the reactivity of the aryl halide is highly dependent on its electronic and steric properties. This compound presents a unique set of challenges:
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which can deactivate the aromatic ring. While this can facilitate the rate-limiting oxidative addition step in some cases, the overall electronic nature of the substrate can influence the entire catalytic cycle.[5]
-
Steric Hindrance: The bromine atom is situated ortho to a chlorine atom and a bulky aniline group, which can sterically hinder the approach of the palladium catalyst for the initial oxidative addition.
-
Coordinating Group: The aniline moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[6]
These factors necessitate careful optimization of reaction parameters, especially temperature, to achieve high yields and minimize byproduct formation.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on temperature-related solutions.
Issue 1: Low or No Conversion to the Desired Product
Potential Cause: The reaction temperature may be too low to overcome the activation energy barrier for the oxidative addition of the sterically hindered and electron-deficient this compound to the palladium(0) catalyst.
Troubleshooting Steps:
-
Initial Temperature Screening: For this challenging substrate, a starting temperature of 80-100 °C is a reasonable starting point when using common solvent systems like dioxane/water or toluene/water.[7]
-
Incremental Temperature Increase: If initial attempts at 80 °C show low conversion, gradually increase the temperature in 10-15 °C increments. Monitor the reaction progress closely by TLC or LC-MS at each temperature point.
-
Consider Higher Boiling Point Solvents: If the desired temperature exceeds the boiling point of your current solvent, consider switching to a higher-boiling solvent such as DMF, DMAc, or xylenes. Be aware that solvent choice can also significantly impact the reaction outcome.
-
Catalyst and Ligand System: Temperature optimization is intrinsically linked to the catalyst system. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can facilitate oxidative addition at lower temperatures. If you are using a standard catalyst like Pd(PPh₃)₄, higher temperatures will likely be necessary.[8]
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)
Potential Cause: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Excessive temperatures can lead to:
-
Homocoupling of the Boronic Acid: This is often exacerbated by the presence of oxygen and can become more prevalent at higher temperatures.[9]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases at elevated temperatures.
-
Debromination of the Starting Material: At high temperatures, the bromo group may be reductively cleaved.
-
Catalyst Decomposition: Palladium catalysts have limited thermal stability and can decompose at very high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
Troubleshooting Steps:
-
Optimize, Don't Maximize Temperature: The goal is to find the optimal temperature that provides a good reaction rate without significant byproduct formation, not simply the highest possible temperature.
-
Careful Reaction Monitoring: Once you observe the formation of the desired product, continue to monitor for the appearance of byproducts as you cautiously increase the temperature. If byproduct formation becomes significant, the optimal temperature has likely been exceeded.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to minimize oxygen-induced homocoupling.[6]
-
Consider Boronic Esters: If protodeboronation is a major issue, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be beneficial.
-
Evaluate Catalyst Loading: In some cases, a slightly higher catalyst loading may allow for the use of a lower reaction temperature, thus minimizing thermal decomposition and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki coupling of this compound?
A1: Given the electron-deficient and sterically hindered nature of this substrate, a good starting point for temperature screening is in the range of 80-100 °C .[7] However, the optimal temperature will be highly dependent on the specific catalyst, ligand, base, and solvent system used. A systematic screening of the temperature is highly recommended.
Q2: Can I run this reaction at room temperature?
A2: While some highly active catalyst systems can promote Suzuki couplings of aryl bromides at room temperature, it is highly unlikely for a challenging substrate like this compound. The energy input is generally necessary to facilitate the oxidative addition step.
Q3: How do I know if my catalyst is degrading at higher temperatures?
A3: A common visual indicator of palladium catalyst degradation is the formation of a black precipitate, often referred to as palladium black.[7] This indicates that the soluble, catalytically active palladium species is crashing out of solution. If you observe this, it is a strong indication that your reaction temperature is too high for the chosen catalyst system.
Q4: My reaction is biphasic. How does temperature affect this?
A4: In biphasic systems (e.g., toluene/water, dioxane/water), temperature can affect the solubility of the reactants in each phase and the efficiency of mixing. Increasing the temperature can sometimes improve solubility and mass transport, leading to a faster reaction. However, the principles of avoiding excessive temperatures to prevent side reactions still apply. Vigorous stirring is also crucial for biphasic reactions.
Q5: Should I choose my temperature before or after selecting my catalyst and solvent?
A5: These parameters are all interconnected. However, a logical workflow is to first choose a solvent that is compatible with your desired temperature range and has good solubility for your starting materials. Then, select a catalyst and ligand system that is known to be effective for electron-deficient aryl bromides. Finally, perform a systematic temperature screening to find the optimal conditions for that specific system.
Data Summary and Experimental Workflow
| Parameter | Recommended Starting Range | Key Considerations |
| Temperature | 80 - 100 °C | Screen in 10-15 °C increments. Higher temperatures may be needed for less active catalysts. |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) | Buchwald-type ligands are often effective for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, DMAc | Higher boiling point solvents allow for higher reaction temperatures. |
Experimental Protocol: Temperature Screening for the Suzuki Coupling of this compound
-
Reaction Setup: In a series of reaction vials, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the chosen base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vials and thoroughly degas by purging with an inert gas (argon or nitrogen).
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand (if separate).
-
Heating and Monitoring: Place the vials in a pre-heated reaction block at different temperatures (e.g., 80 °C, 95 °C, 110 °C). Stir the reactions vigorously and monitor their progress over time using TLC or LC-MS.
-
Analysis: After a set reaction time, quench the reactions and analyze the crude mixtures to determine the conversion to the product and the formation of any byproducts. This will allow you to identify the optimal temperature for your specific conditions.
Logical Workflow for Temperature Optimization
Caption: A workflow for optimizing temperature in Suzuki coupling.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 849. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2020). ChemRxiv. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2020). World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28405-28410. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2022). Catalysts, 12(11), 1395. [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2022). Catalysts, 12(10), 1146. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2022). Chemical Society Reviews, 51(10), 3836-3855. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555-1567. [Link]
-
Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. (2007). Tetrahedron Letters, 48(42), 7415-7418. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Organic & Biomolecular Chemistry, 12(45), 9074-9097. [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Catalysts, 11(7), 829. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (2013). Journal of the American Chemical Society, 135(34), 12690-12699. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Angewandte Chemie International Edition, 48(46), 8743-8746. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Digital Commons @ University of Puget Sound. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4,5-dichloroaniline
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-Bromo-4,5-dichloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. The inherent electronic and steric properties of this substrate make it particularly challenging, but with the right catalytic system, high-yielding transformations are readily achievable.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?
A: The difficulty arises from a combination of three distinct factors:
-
Electronic Deficiency: The two chloro-substituents are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This makes the crucial first step of many catalytic cycles—oxidative addition of the C-Br bond to the palladium(0) center—more difficult compared to electron-neutral or electron-rich aryl bromides.[1]
-
Steric Hindrance: The bromo-substituent is positioned ortho to the aniline group. This steric bulk can hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.[2]
-
Coordinating Functional Group: The primary amine (-NH₂) group can act as a ligand and coordinate to the palladium center. This can lead to catalyst inhibition or the formation of unreactive complexes, effectively taking the catalyst out of the intended cycle.[3]
Q2: My cross-coupling reaction with this compound is failing or giving very low yields. Where should I start troubleshooting?
A: When a reaction fails, a systematic approach is crucial. Before altering the core catalyst system, verify the fundamentals:[4]
-
Reagent Purity: Ensure all reagents, especially the aniline, base, and coupling partner, are pure and dry. Solvents must be anhydrous and degassed.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction setup is rigorously purged and maintained under an inert atmosphere (Argon or Nitrogen) using techniques like freeze-pump-thaw cycles or at least three evacuate-backfill cycles.[5]
-
Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), the reduction step may be inefficient.[6][7] Using a well-defined, air-stable Pd(0) or Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended for reproducibility and to ensure a consistent concentration of the active catalyst.[1][5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the unprotected ortho-amino group on this compound presents a significant challenge.
Q3: I'm attempting a Suzuki coupling with an arylboronic acid and getting minimal product. Which catalyst system is recommended for this specific substrate?
A: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with this substrate class due to the challenges mentioned above.[8] For unprotected ortho-bromoanilines, a specialized catalyst system is required.
Primary Recommendation:
-
Catalyst: CataCXium® A Pd G3 (a Buchwald palladacycle precatalyst). This catalyst has been shown to be uniquely effective for Suzuki couplings of unprotected ortho-bromoanilines, succeeding where many others fail.[8][9]
-
Ligand: The precatalyst already contains the necessary bulky, electron-rich phosphine ligand (CataCXium® A).
-
Base: A moderately weak base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) is often effective.
-
Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide superior yields for this specific transformation compared to more common solvents like dioxane.[8]
Q4: My main side-product is 3,4-dichloroaniline (hydrodehalogenation). How can I suppress this?
A: Hydrodehalogenation, where the bromine is replaced by a hydrogen, is a common side reaction.[10] It often arises from the formation of a palladium-hydride species. To minimize it:
-
Optimize the Base: Strong bases can sometimes promote this side reaction. If you are using a strong base, consider switching to a weaker one like K₃PO₄ or Cs₂CO₃.[10]
-
Protect the Amine: The free amino group can participate in pathways leading to dehalogenation. While often undesirable due to extra steps, protecting the aniline with a Boc group can suppress this side reaction and may be necessary for particularly stubborn couplings.[10]
-
Use a Bulky Ligand: Bulky, electron-rich ligands, like the biaryl phosphines found in modern precatalysts, generally favor the desired reductive elimination step over pathways that lead to dehalogenation.[10]
Troubleshooting Guide: Buchwald-Hartwig Amination
For C-N bond formation, where this compound is the aryl halide partner, the choice of ligand is paramount.
Q5: I cannot couple a secondary amine with this compound using Pd(OAc)₂/BINAP. What should I change?
A: This is a classic challenge of coupling a hindered, electron-deficient aryl halide. The catalyst system you are using belongs to an earlier generation and lacks the activity needed for this transformation.[11]
Primary Recommendation:
-
Switch to a Modern Ligand/Precatalyst: Employ a bulky, electron-rich biaryl phosphine ligand. The most successful ligands for such challenging couplings are from the "Buchwald ligands" family.[1][12]
-
Recommended Ligands: XPhos , RuPhos , or BrettPhos .
-
Recommended Precatalyst: Use a well-defined precatalyst for consistency, such as XPhos Pd G3 .[1]
-
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine coupling partner.[11] Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
Table 1: Ligand Selection Guide for Challenging Substrates
| Ligand Class | Example(s) | Key Features | Best For |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, high stability. | Standard, less-hindered Suzuki couplings.[13] |
| Biaryl Phosphines (Buchwald) | XPhos, RuPhos, SPhos | Very bulky and electron-donating. | Hindered, electron-poor substrates; Buchwald-Hartwig amination.[1][14] |
| Dialkylbiaryl Phosphines | CataCXium® A | Specialized for ortho-substituted substrates. | ortho-substituted anilines in Suzuki couplings.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable. | Suzuki couplings of aryl chlorides; can offer high activity.[15][16] |
Troubleshooting Guide: Sonogashira Coupling
For coupling with terminal alkynes, controlling side reactions is as important as promoting the main reaction.
Q6: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling) and low yield of the desired product. What is the cause?
A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is typically promoted by the copper(I) cocatalyst in the presence of oxygen.[17]
Primary Recommendation:
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[17] In this protocol, the copper cocatalyst is omitted entirely. A slightly higher palladium catalyst loading may be required.
-
Palladium Source: A simple source like PdCl₂(PPh₃)₂ can be effective.[18]
-
Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system.[19][20]
-
Rigorous Degassing: Even in copper-free conditions, oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere.
Visualizations & Workflows
Diagram 1: Catalyst Selection Workflow
This diagram provides a logical decision path for selecting a starting point for your catalyst screen based on the desired transformation.
Caption: Decision tree for initial catalyst system selection.
Diagram 2: Simplified Palladium Cross-Coupling Cycle
This diagram illustrates the three key steps in a typical catalytic cycle and highlights where challenges with this compound arise.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a reliable starting point for screening reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., CataCXium® A Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 2-MeTHF (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Setup: To the oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[21]
-
Solvent Addition: Add the anhydrous, degassed 2-MeTHF via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination Screening
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and NaOtBu to an oven-dried Schlenk tube. Add the this compound and the magnetic stir bar.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed toluene. Finally, add the liquid amine coupling partner via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol above.
References
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. (2004). ResearchGate. [Link]
-
Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (n.d.). ResearchGate. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv. [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2018). National Institutes of Health. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). Angewandte Chemie International Edition. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). De Gruyter. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2025). organic-chemistry.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). University of Illinois. [Link]
-
Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. (2016). ACS Publications. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2012). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2006). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. thalesnano.com [thalesnano.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4,5-dichloroaniline
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development professionals facing challenges in the purification of 2-Bromo-4,5-dichloroaniline, particularly concerning the removal of closely related isomeric impurities.
Introduction: The Challenge of Isomeric Purity
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility, however, is critically dependent on its purity. Synthetic routes, often involving sequential halogenation of aniline or its derivatives, can lead to the formation of various positional isomers. These isomers frequently possess very similar physical properties, making their separation from the target molecule a significant purification challenge. This guide provides a systematic approach to diagnosing purity issues and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common strategy involves the bromination of 3,4-dichloroaniline. The amino group is a strong activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. This complex interplay can lead to several isomeric byproducts.
Most Common Isomers:
-
2-Bromo-3,4-dichloroaniline: Arises from bromination ortho to the amino group but between the two chlorine atoms.
-
6-Bromo-3,4-dichloroaniline: Results from bromination at the other ortho position to the amino group.
-
Di-bromo species: Over-bromination can lead to products like 2,6-Dibromo-3,4-dichloroaniline.
The presence of these impurities is a direct consequence of the directing effects of the substituents on the aniline ring during electrophilic aromatic substitution.[1]
Q2: How can I assess the purity of my sample and identify the impurities?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for initial, rapid assessment. Use a solvent system such as Hexane/Ethyl Acetate. Isomeric impurities will likely have very close Rf values, so running the TLC plate over a longer distance can help resolve the spots.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is highly effective for separating isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and gives their mass-to-charge ratio, confirming they are indeed isomers of your target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial. The aromatic region (typically 6.5-8.0 ppm) will show distinct splitting patterns and chemical shifts for each isomer. Comparing the integration of impurity peaks to your product peaks provides a quantitative measure of purity.
Q3: I have confirmed the presence of isomeric impurities. What is the best first-line purification strategy?
A3: Recrystallization is the most effective, scalable, and economical initial purification step, provided a suitable solvent system can be identified. The success of recrystallization hinges on the differential solubility of the desired product and its impurities in a particular solvent at different temperatures.
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is often a good starting point for haloanilines.[2]
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to your crude solid. Heat the mixture to boiling with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of oxidized impurities.[3] Add a small amount of activated carbon and boil for a few minutes. Caution: Do not add activated carbon to a superheated solution, as it can cause violent bumping.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize product precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
| Problem | Possible Cause | Recommended Action |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Boil off some of the solvent to increase concentration. If crystals still don't form, add a co-solvent in which the compound is insoluble (an "anti-solvent"). |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Purity does not improve significantly. | The impurities have very similar solubility profiles to the product. | A different solvent system is required. Alternatively, the impurity levels may be too high for a single recrystallization, and a second pass or a different purification method is needed. |
Q4: My product is still impure after recrystallization. What should I do next?
A4: If recrystallization fails to provide the desired purity, Column Chromatography is the next logical step. It is a powerful technique for separating compounds with minor differences in polarity.
The Challenge with Amines on Silica Gel: Aromatic amines are basic compounds that can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[5][6]
Solutions:
-
Use a Modified Mobile Phase: Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or ammonia, to the eluent (e.g., Hexane/Ethyl Acetate).[5] The TEA will neutralize the acidic sites on the silica, allowing the aniline to travel through the column more cleanly.
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: This is often the best choice as it provides a basic surface that minimizes unwanted interactions, leading to sharper peaks and better separation.[4]
-
Basic Alumina: Can also be used as an alternative to silica gel.
-
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Add 0.5% triethylamine to your TLC developing chamber and solvent mixture. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.[6]
-
Column Packing: Pack a glass column with silica gel (or your chosen stationary phase) using the "slurry method" with your initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, create a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often results in better separation.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution). Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q5: I'm still having trouble with column chromatography. How can I optimize the separation?
A5: Refer to the troubleshooting workflow below for a systematic approach to optimizing your chromatography.
Q6: Is vacuum distillation a viable option for purifying this compound?
A6: Possibly, but it is generally less effective for separating close-boiling isomers compared to chromatography. Distillation separates compounds based on differences in boiling points. While the boiling points of the isomers will differ slightly, this difference may not be large enough for efficient separation via standard distillation.
Fractional distillation under high vacuum would be required to lower the boiling points (preventing decomposition) and enhance separation.[3] This method is technically demanding and is typically only considered if:
-
The boiling point differences between the isomers are known and significant.
-
Large quantities of material need to be purified, making chromatography impractical.
-
Chromatography has proven ineffective.
A preliminary GC analysis can help determine the feasibility of distillation by showing the retention time differences, which correlate with boiling point differences.
Summary of Purification Strategies
This decision tree summarizes the recommended workflow for purifying crude this compound.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Benchchem. (n.d.). Troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline.
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers.
Sources
Technical Support Center: Troubleshooting Low Yield in 2-Bromo-4,5-dichloroaniline Reactions
Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dichloroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific electrophilic aromatic substitution reaction. Here, we will delve into the common pitfalls that lead to low yields and provide scientifically grounded, field-proven solutions to optimize your experimental outcomes.
Introduction: The Chemistry at Play
The synthesis of this compound from 4,5-dichloroaniline is an electrophilic aromatic substitution reaction.[1][2] The amino group (-NH₂) of the aniline is a powerful activating group, meaning it donates electron density into the benzene ring, making it highly susceptible to electrophilic attack.[3] This high reactivity, however, is a double-edged sword. While it facilitates the desired bromination, it can also lead to a host of side reactions, primarily over-bromination, if not carefully controlled.[3][4] The two chlorine atoms are deactivating, electron-withdrawing groups, which also influence the position of the incoming electrophile. The interplay of these electronic and steric effects dictates the regioselectivity and overall success of the reaction.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific problems you may be encountering in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My reaction is yielding a mixture of products, with significant amounts of what appears to be a di-brominated species. How can I improve the selectivity for mono-bromination?
Underlying Cause: The high activating nature of the amino group in 4,5-dichloroaniline makes the aromatic ring highly nucleophilic, leading to multiple substitutions by bromine.[3][4] Even with stoichiometric control of the brominating agent, localized high concentrations can lead to the formation of di-bromo (and even tri-bromo) byproducts.
Solution: Attenuate the Reactivity of the Amino Group via Acetylation
The most robust strategy to prevent over-bromination is to temporarily "tame" the activating effect of the amino group by protecting it as an acetamido group (-NHCOCH₃). This is achieved through acetylation.[3] The resulting N-(4,5-dichlorophenyl)acetamide is less activated, allowing for more controlled mono-bromination. The protecting group can be easily removed afterward by hydrolysis.
Experimental Protocol: Two-Step Synthesis of this compound via Acetyl Protection
Step 1: Acetylation of 4,5-dichloroaniline
-
In a flask equipped with a magnetic stirrer, dissolve 4,5-dichloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4,5-dichlorophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of N-(4,5-dichlorophenyl)acetamide
-
Dissolve the dried N-(4,5-dichlorophenyl)acetamide in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[5][6]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.
-
Precipitate the product by adding water, collect the solid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of N-acetyl-2-bromo-4,5-dichloroaniline
-
Suspend the crude N-acetyl-2-bromo-4,5-dichloroaniline in a mixture of ethanol and concentrated hydrochloric acid.[7]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product for final purification (see Question 3).
Question 2: My reaction is very sluggish, and I'm getting a low conversion of the starting material. What factors could be at play?
Underlying Cause: While over-reactivity is a common issue, sluggish reactions can also occur due to several factors, including the choice of brominating agent, solvent, and temperature.
Solutions & Optimization Parameters:
-
Choice of Brominating Agent: While elemental bromine (Br₂) is a common choice, N-Bromosuccinimide (NBS) can be a milder and more selective alternative, especially when precise control is needed.[8][9] The reactivity of NBS is highly solvent-dependent.[8]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and regioselectivity.[8] For the bromination of anilines, polar aprotic solvents like acetonitrile can be effective.[8] Non-polar solvents like carbon disulfide have also been used to control reactivity.[10][11]
-
Temperature Control: While low temperatures are often used to control exothermicity and prevent over-bromination, an excessively low temperature can slow the reaction to an impractical rate.[12] It's crucial to find a balance. For the bromination of N-(4,5-dichlorophenyl)acetamide, a temperature range of 0-20 °C is generally recommended.[5]
Data Summary: Reaction Condition Optimization
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS can offer higher selectivity and easier handling.[8][9] |
| Solvent | Glacial Acetic Acid, Acetonitrile, or Dichloromethane | The choice of solvent influences reactivity and regioselectivity.[8][13] |
| Temperature | 0-20 °C | Balances reaction rate with minimizing side reactions.[5][12] |
| Molar Ratio | 1:1 to 1:1.1 (Substrate:Brominating Agent) | A slight excess of the brominating agent can ensure complete conversion. |
Question 3: My final product is off-color and has a broad melting point range, indicating impurities. How can I effectively purify this compound?
Underlying Cause: Impurities in the final product can stem from unreacted starting materials, over-brominated side products, or colored byproducts from oxidation.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[14][15] The key is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[16]
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexane, and mixtures like ethanol/water) to find a suitable system.[16] For many halogenated anilines, an ethanol/water mixture is effective.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely with gentle heating.[17]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.[18]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.[14][17]
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.[16]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[17] Dry the purified crystals thoroughly.
Purity Assessment
| Analytical Method | Expected Result for Pure Product |
| Melting Point | Sharp melting point range consistent with literature values. |
| Thin-Layer Chromatography (TLC) | A single spot. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak with the expected mass-to-charge ratio.[19][20] |
Frequently Asked Questions (FAQs)
Q1: Why is the amino group ortho-, para-directing? The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile.[10][21]
Q2: Can I perform the bromination directly on 4,5-dichloroaniline without protecting the amino group? While possible, it is challenging to achieve high yields of the mono-brominated product due to the high reactivity of the aniline, which often leads to polybromination.[4] Protecting the amino group is the recommended and more controlled approach.[3]
Q3: What is the role of the two chlorine atoms on the starting material? The chlorine atoms are electron-withdrawing and deactivating towards electrophilic aromatic substitution.[1][22] They also have a directing effect, which in this case, along with the powerful activating effect of the amino group, leads to bromination at the 2-position.
Q4: My reaction turned a dark color. What does this indicate? Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. If the final product is colored, a decolorizing step with activated charcoal during recrystallization is recommended.[18]
Visualizing the Process
Reaction Pathway Diagram
Caption: A two-step synthetic route to this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
References
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on Bromination Regioselectivity.
- ResearchGate. (n.d.). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Khan Academy India. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
- Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Solubility of Things. (n.d.). Electrophilic Aromatic Substitution.
- Vedantu. (n.d.). Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
- NCERT. (n.d.). Amines.
- ChemicalBook. (n.d.). 2-Bromo-4-chloroaniline synthesis.
- Columbia University. (n.d.). Recrystallization - Single Solvent.
- Khan Academy. (n.d.). Bromination of Aniline [Video].
- Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline.
- Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chem 21. (2009). Experiment 9 — Recrystallization.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.
- Smolecule. (2023, August 16). Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8.
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Analytice. (n.d.). 2,5-Dichloroaniline - analysis.
Sources
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- 4. Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE [vedantu.com]
- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 6. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
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- 12. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
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- 22. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Bromo-4,5-dichloroaniline
Welcome to the Technical Support Center for the synthesis of 2-Bromo-4,5-dichloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and safe synthesis process.
Introduction: The Challenge of Exothermic Aromatic Bromination
The synthesis of this compound, a key intermediate in pharmaceutical and agrochemical industries, involves the electrophilic aromatic substitution of 4,5-dichloroaniline.[1] The bromination of anilines is a notoriously exothermic reaction.[2][3] The high reactivity of the aniline ring, even when substituted with deactivating chloro groups, can lead to a rapid release of heat.[4] Failure to control this exotherm can result in a runaway reaction, posing significant safety hazards and leading to the formation of unwanted byproducts, such as over-brominated species.[5][6][7]
This guide provides a structured approach to understanding and mitigating these risks through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: A Proactive Approach to Exotherm Control
This section addresses specific issues you may encounter during the synthesis, providing not just solutions but also the underlying principles to empower your experimental design.
Scenario 1: Rapid, Uncontrolled Temperature Spike During Bromine Addition
Question: I've just started adding my brominating agent, and the reaction temperature is rising much faster than anticipated, even with external cooling. What's happening, and what should I do?
Answer:
An uncontrolled temperature spike during the initial addition of the brominating agent is a classic sign of an impending runaway reaction.[6] This is often due to an accumulation of unreacted reagents, which then react simultaneously, releasing a large amount of energy.[8]
Immediate Actions:
-
Stop the Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.
-
Increase Cooling: Maximize the cooling to your reactor. If using an ice bath, ensure it is well-stirred and contains a sufficient amount of ice and salt for lower temperatures.[9]
-
Enhance Agitation: Increase the stirring speed to improve heat transfer from the reaction mixture to the cooling medium and prevent localized hotspots.[10]
Root Cause Analysis and Preventative Measures:
-
Inadequate Pre-cooling: Ensure the reaction mixture is cooled to the target starting temperature before adding the brominating agent.
-
Addition Rate is Too Fast: The rate of addition should be slow enough that the heat generated can be effectively removed by the cooling system.[2] For highly exothermic reactions, a semi-batch process with controlled reagent addition is recommended.[11]
-
Insufficient Heat Removal Capacity: For larger scale reactions, the surface-area-to-volume ratio decreases, making heat removal less efficient.[11][12] Ensure your reactor's cooling system is appropriately sized for the scale of your reaction.[10] Double-jacketed glass reactors can offer precise thermal control.[13]
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) |
| Addition Time | 30-60 minutes | 2-4 hours |
| Starting Temperature | 0-5 °C | -5 to 0 °C |
| Cooling Method | Ice/Salt Bath | Jacketed Reactor with Chiller |
Table 1: Recommended Starting Parameters for Bromine Addition
Scenario 2: Formation of Dark-Colored Impurities and Lower Yield
Question: My final product is a dark, tarry substance, and the yield of this compound is significantly lower than expected. What could be the cause?
Answer:
The formation of dark-colored impurities and low yields are often interconnected and can be attributed to side reactions, which are exacerbated by poor temperature control.
Potential Causes and Solutions:
-
Over-bromination: Elevated temperatures can lead to the formation of di- and tri-brominated species. Maintaining a low and consistent reaction temperature is crucial to prevent this.
-
Oxidation: Aniline derivatives can be susceptible to oxidation, especially at higher temperatures and in the presence of excess bromine. This can lead to the formation of colored polymeric byproducts.
-
Side Reactions with Solvent: If using a reactive solvent, it may participate in side reactions. Consider using a more inert solvent like dichloromethane or acetic acid.
-
In-situ Monitoring: Employing in-situ analytical techniques like FTIR or Raman spectroscopy can help monitor the reaction in real-time to detect the formation of byproducts and determine the reaction endpoint accurately.[13]
Experimental Protocol: Controlled Bromination of 4,5-Dichloroaniline
-
Dissolve 4,5-dichloroaniline in a suitable solvent (e.g., glacial acetic acid) in a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Cool the reaction mixture to 0-5°C using a circulating chiller.
-
Slowly add a solution of bromine in the same solvent dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional hour to ensure complete conversion.
-
Monitor the reaction progress by TLC or HPLC.
Scenario 3: Difficulty in Quenching the Reaction and Isolating the Product
Question: After the reaction is complete, I'm having trouble neutralizing the excess bromine. The quenching process itself is exothermic, and I'm seeing some product decomposition. How can I improve this step?
Answer:
Properly quenching the excess brominating agent is essential for a safe workup and to prevent further reactions that could lower the yield and purity of the final product.
Recommended Quenching Procedure:
A solution of sodium bisulfite or sodium thiosulfate is commonly used to quench excess bromine.[14][15]
-
Cool the Reaction Mixture: Before quenching, ensure the reaction mixture is cooled to a low temperature (e.g., 0-5°C).
-
Slow Addition of Quenching Agent: Slowly add a 10% aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite to the reaction mixture with vigorous stirring.[14][15] This addition should be done at a rate that allows for the control of any exotherm.[9][14]
-
Monitor for Color Change: Continue adding the quenching solution until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[14][15]
-
pH Adjustment: After quenching, the reaction mixture will be acidic. Carefully neutralize it with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the this compound product.
Troubleshooting the Quench:
-
Formation of Sulfur: If using sodium thiosulfate in a highly acidic medium, elemental sulfur may precipitate.[15] To avoid this, you can partially neutralize the reaction mixture with a base before adding the thiosulfate solution, or use sodium bisulfite, which is less prone to this issue.[15]
-
Product Stability: Ensure your product is stable under the quenching conditions. If it is base-sensitive, a milder base should be used for neutralization.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing this synthesis?
A1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of bromine and other volatile compounds.
-
Emergency Preparedness: Have a quenching agent and a base readily available in case of an emergency. A safety shower and eyewash station should be easily accessible.
-
Reaction Calorimetry: For scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using DSC or RC) to determine the heat of reaction and the maximum adiabatic temperature rise.[10][11] This data is crucial for designing a safe process at a larger scale.[13]
Q2: Can I use a different brominating agent to mitigate the exotherm?
A2: Yes, using a milder brominating agent can be an effective strategy. N-Bromosuccinimide (NBS) is a common alternative to molecular bromine that often results in a more controlled reaction with fewer byproducts. The exotherm is generally less pronounced, making it a safer option, especially for initial studies.
Q3: How does the solvent choice impact the reaction exotherm?
A3: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. Additionally, the solvent's boiling point can act as a safety control; if the temperature approaches the boiling point, the heat of vaporization will consume a significant amount of energy, potentially preventing a runaway reaction. However, this should not be relied upon as the primary means of temperature control.
Q4: What are the potential byproducts in this reaction, and how can I minimize them?
A4: The primary byproduct of concern is 2,6-dibromo-4,5-dichloroaniline, resulting from over-bromination. The formation of this and other halogenated byproducts can be minimized by:
-
Strict Temperature Control: Maintaining a low and consistent reaction temperature.
-
Stoichiometry: Using a slight excess of the aniline starting material or carefully controlling the stoichiometry of the brominating agent.
-
Slow Addition: Adding the brominating agent slowly to prevent localized high concentrations.
Visualizing the Process
Reaction Pathway
Caption: Electrophilic Aromatic Substitution Pathway
Troubleshooting Decision Tree for Exotherm Management
Caption: Decision Tree for Runaway Reaction
References
- Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- Benchchem. (n.d.). Managing exothermic reactions during chalcone bromination.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Netzsch. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications.
- NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Organic Syntheses. (n.d.). 3,5-Dichlorosulfanilamide - Organic Syntheses Procedure.
- Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.
- YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-4,5-dichloroaniline Reaction Products
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction products, with a specific focus on 2-Bromo-4,5-dichloroaniline. The presence of the dichloroaniline moiety can present unique challenges in purification due to potential coordination with palladium. This document aims to provide a logical framework for diagnosing and resolving these challenges, ensuring the highest purity of your final compound.
Understanding the Challenge: Why is Palladium Removal Crucial?
Palladium is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions.[1][2][3][4] However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[5] Beyond regulatory compliance, residual palladium can also interfere with downstream reactions and biological assays.[2][3][4]
The structure of this compound, with its amino group and halogen substituents, can lead to strong coordination with palladium species, making its removal challenging.[5][6] This guide will walk you through a systematic approach to effectively remove these residues.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the removal of palladium from this compound reaction products.
Issue 1: High Levels of Residual Palladium After Initial Filtration
Causality: If you are using a heterogeneous catalyst like palladium on carbon (Pd/C), initial filtration should remove the bulk of the catalyst.[5] However, high residual palladium levels in the filtrate suggest that either the palladium has leached from the solid support and is now in a soluble, homogeneous form, or the catalyst particles are too fine for the filtration medium.[5]
Troubleshooting Steps:
-
Optimize Filtration:
-
Employ a Scavenger:
-
If palladium has leached into the solution, a scavenger is necessary. Thiol-based silica scavengers are often effective for both Pd(0) and Pd(II) species.[5][9]
-
The choice of scavenger is critical and may require screening different types to find the most effective one for your specific palladium species.[5][9]
-
-
Consider Activated Carbon:
Issue 2: Ineffective Palladium Removal with Scavengers
Causality: The ineffectiveness of a scavenger can be attributed to several factors:
-
Incorrect Scavenger Type: The scavenger may not be suitable for the specific oxidation state of the palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II)).[5]
-
Competition from the Product: The amine group on the this compound can compete with the scavenger for binding to the palladium.[5]
-
Insufficient Contact Time or Temperature: The scavenging process may require more time or gentle heating to be effective.[5]
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Test different types of scavengers with various functional groups (e.g., thiol, amine, triazine-based) to identify the most effective one.[5][9]
-
Optimize Scavenging Conditions: Experiment with reaction time, temperature (e.g., 40-50 °C), and the amount of scavenger used.[5]
-
Solvent Selection: The choice of solvent can impact the efficiency of the scavenger. A solvent that promotes the interaction between the scavenger and palladium while minimizing product binding is ideal.
Issue 3: Product Loss During Purification
Causality: Significant product loss during purification can occur due to non-specific adsorption onto the purification medium, especially with activated carbon or even some scavengers.[9] Co-precipitation of the product with the palladium-scavenger complex can also lead to lower yields.
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon, determined through small-scale optimization experiments.[12]
-
Solvent Optimization: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[9]
-
Alternative Purification Methods: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from reaction mixtures containing this compound?
A1: The most common methods include:
-
Filtration: Primarily for heterogeneous catalysts like Pd/C, often using a filter aid like Celite.[5][7]
-
Adsorption/Scavenging: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[5][9]
-
Chromatography: Column chromatography is a standard and effective method for separating the product from the palladium catalyst and other impurities.[5][7]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[5][9]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[9][13]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including the nature of your product, the form of the palladium residue (homogeneous or heterogeneous), the solvent system, and the required final purity level.[9] A decision-making workflow, as illustrated below, can guide your selection process.
Q3: How can I quantify the amount of residual palladium in my sample?
A3: Several analytical techniques are available for quantifying residual palladium:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for accurate and sensitive quantification of trace metals.[5][14]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and simple method for determining palladium content.[5]
-
Rapid Fluorescent Analysis: A newer, high-throughput method based on a palladium-catalyzed reaction that produces a fluorescent product.[1][5]
Experimental Protocols
Here are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger, typically 2-4 equivalents relative to the initial amount of palladium catalyst used.[5]
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.[5] The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the scavenger by filtration through a simple filter paper or a fritted funnel.[15]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[15]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[15]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[15]
-
Washing: Wash the Celite/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Data Presentation
The following table summarizes the general efficiency of various palladium removal methods. Note that the actual performance can vary depending on the specific reaction conditions and the nature of the product.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite) | Variable (for heterogeneous Pd) | Simple, fast | Ineffective for dissolved palladium |
| Activated Carbon | Good to Excellent | Low cost, widely applicable | Potential for product loss, variable efficiency between grades |
| Silica-Based Scavengers | Excellent | High selectivity, high product recovery | Higher cost than activated carbon |
| Column Chromatography | Excellent | High purity achievable, removes other impurities | Can be time-consuming and solvent-intensive |
| Crystallization | Good to Excellent | Can be highly effective, especially with additives | May not be suitable for all products, potential for co-crystallization |
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: Decision-making workflow for selecting a palladium removal method.
General Workflow for Palladium Scavenging
Caption: General experimental workflow for palladium removal using a scavenger.
References
- Benchchem. Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- ResearchGate. How can i remove palladium Pd catalyst easily?.
- Arbor Assays. Palladium Detection for API.
- MDPI. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
- ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
- Benchchem. Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
- Benchchem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
- ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Department of Pharmacology. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- National Institutes of Health. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- ResearchGate. How to remove palladium catalyst from reaction mixture ?.
- Benchchem. Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products.
- Benchchem. Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. arborassays.com [arborassays.com]
- 15. benchchem.com [benchchem.com]
identifying byproducts in 2-Bromo-4,5-dichloroaniline synthesis by GC-MS
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the synthesis of 2-Bromo-4,5-dichloroaniline. The synthesis of halogenated anilines, while seemingly straightforward, can be prone to side reactions leading to a variety of impurities. Accurate identification of these byproducts is critical for process optimization, quality control, and ensuring the safety and efficacy of downstream applications. This document provides in-depth troubleshooting advice, protocols, and mechanistic explanations to assist you in identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GC chromatogram shows several unexpected peaks after the synthesis of this compound. What is the overall strategy to identify them?
-
Analyze the Reaction Mechanism: The synthesis of this compound is typically achieved via electrophilic aromatic substitution (bromination) of 4,5-dichloroaniline.[1][2] Understanding the directing effects of the substituents (the -NH₂ group is an ortho-, para- director, while the -Cl groups are deactivating ortho-, para- directors) allows you to predict the most likely byproducts.
-
Initial GC-MS Data Triage:
-
Check for Starting Material: The first and simplest step is to check for the presence of unreacted 4,5-dichloroaniline. Compare the retention time and mass spectrum of a peak to a standard injection of your starting material.
-
Examine the Mass Spectra: For each unknown peak, carefully analyze its mass spectrum. Pay close attention to the molecular ion (M⁺) peak.
-
Isotopic Pattern Analysis: Halogens have distinctive isotopic signatures. This is your most powerful tool.
-
Chlorine: Look for M⁺ and M+2 peaks in an approximate 3:1 ratio for each chlorine atom present.[3][4]
-
Bromine: Look for M⁺ and M+2 peaks in an approximate 1:1 ratio for each bromine atom present.[3][4] A compound with two chlorine atoms and one bromine atom will have a complex, but predictable, isotopic cluster.
-
-
-
Hypothesize Structures: Based on the molecular weight and isotopic pattern, you can hypothesize the elemental composition and potential structures of the byproducts (e.g., isomers, over-brominated products).
-
Confirm with Standards: If possible, the definitive way to confirm a byproduct's identity is to synthesize or purchase a standard of the suspected compound and compare its retention time and mass spectrum.
Below is a diagram illustrating this logical workflow.
Caption: Workflow for Byproduct Identification using GC-MS.
Q2: I have a significant peak with a molecular weight of 240/242/244 m/z and a 1:1 isotopic pattern for the M/M+2 peaks. What is this?
A2: This is a classic signature of an over-bromination byproduct. The starting material (4,5-dichloroaniline) has a molecular weight of 161 g/mol . Your target product (this compound) has a molecular weight of ~239 g/mol (for the lightest isotopes). The byproduct you are seeing has a mass that is ~79 amu higher, corresponding to the addition of a second bromine atom.
Causality: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[5] If the reaction conditions are too harsh (e.g., excess brominating agent, prolonged reaction time, or elevated temperature), a second bromination can occur.
Identification:
-
Expected Formula: C₆H₃Br₂Cl₂N
-
Isotopic Pattern: The presence of two bromine atoms and two chlorine atoms will create a complex but highly characteristic isotopic cluster. The most intense peaks will be separated by 2 amu.
-
Prevention:
-
Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide or Br₂). Use just over 1.0 equivalent.
-
Maintain a low reaction temperature.
-
Monitor the reaction progress closely using TLC or a rapid GC method to stop the reaction upon consumption of the starting material.
-
The diagram below illustrates the main reaction and the over-bromination side reaction.
Caption: Synthesis pathway and common side reactions.
Q3: I see a peak with the exact same molecular weight and isotopic pattern as my product, but it has a slightly different retention time. What is it?
A3: This is almost certainly an isomeric byproduct . While the bromination is directed to the 2-position (ortho to the amino group and between the two chloro groups), small amounts of other isomers can form. The most likely candidate is 3-Bromo-4,5-dichloroaniline .
-
Why it forms: Although electronically less favored, some substitution can occur at the 3-position.
-
Identification Challenge: Isomers will have identical molecular weights and fragmentation patterns. Mass spectrometry alone cannot differentiate them.
-
Solution: Differentiation relies on chromatography.
-
Retention Time: As you observed, isomers will have different retention times on the GC column due to slight differences in polarity and boiling point.
-
Co-injection: To confirm, you would need an authentic standard of the suspected isomer. A co-injection of your crude sample spiked with the standard would show an enhancement of the suspected peak, confirming its identity.
-
Data Summary: Key Compounds
The following table summarizes the expected GC-MS characteristics for the target compound and its most common byproducts. Retention times are relative and will vary based on your specific GC method.
| Compound Name | Role in Synthesis | Approx. MW (as ¹²C, ¹H, ³⁵Cl, ⁷⁹Br) | Key m/z Fragments | Expected Isotopic Signature |
| 4,5-Dichloroaniline | Starting Material | 161 | 161, 126, 90 | M, M+2, M+4 (two Cl atoms) |
| This compound | Target Product | 239 | 239, 160, 125 | Complex M to M+6 (one Br, two Cl) |
| 3-Bromo-4,5-dichloroaniline | Isomeric Byproduct | 239 | 239, 160, 125 | Identical to target product |
| Dibromo-4,5-dichloroaniline | Over-bromination | 317 | 317, 238, 159 | Complex M to M+8 (two Br, two Cl) |
Experimental Protocols
Protocol 1: General GC-MS Sample Preparation
This protocol provides a starting point for the analysis of halogenated anilines.[6]
-
Sample Dilution: Accurately weigh ~5 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Solvation: Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol). Ensure the solvent is GC-MS grade.
-
Filtration (Optional): If the sample contains particulates, filter through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
-
Injection: Transfer the solution to a 2 mL autosampler vial for analysis.
Protocol 2: Recommended GC-MS Parameters
These are typical parameters; optimization may be required for your specific instrument and column.
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Split Ratio: 50:1 (adjust based on sample concentration)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Scan Range: 40 - 550 m/z
References
-
Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]
-
Chemistry LibreTexts. (2014). Mass Spectrometry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-4,5-dichloroaniline
Welcome to the technical support center for navigating the complexities of reactions with 2-Bromo-4,5-dichloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of your reactions. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and reproducible.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed. The molecule has three key substituents—an amino group, a bromine atom, and two chlorine atoms—each exerting its own influence.
-
Electronic Effects : The amino group (-NH₂) is a strong electron-donating group, making the aromatic ring more electron-rich, particularly at the ortho and para positions relative to it. Conversely, the halogen atoms (Br and Cl) are electron-withdrawing via induction but can donate electron density through resonance.[1][2]
-
Steric Hindrance : The presence of substituents on the ring can physically block access to certain positions, favoring reactions at less crowded sites.
-
Reaction Type : The inherent mechanism of the reaction (e.g., palladium-catalyzed cross-coupling vs. electrophilic aromatic substitution) will fundamentally dictate which positions are most reactive.
Q2: In a palladium-catalyzed cross-coupling reaction, which halogen is more likely to react: bromine or chlorine?
A2: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond.[3] The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[4][5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the palladium catalyst.[3] Therefore, you can expect selective reaction at the C-2 position (the C-Br bond).
Q3: For an electrophilic aromatic substitution reaction, where on the this compound ring will the substitution likely occur?
A3: The substitution pattern is determined by the directing effects of the existing substituents. The amino group is a powerful activating ortho-, para-director.[1] The halogen atoms are deactivating but are also ortho-, para-directors.[6] The positions ortho and para to the strongly activating amino group are C-3 and C-6 (relative to the amino group at C-1). The C-6 position is sterically unhindered and is activated by the amino group, making it the most probable site for electrophilic attack.
Q4: Can I achieve reaction at one of the C-Cl bonds?
A4: While challenging, it is possible to promote reactivity at the C-Cl bonds. This typically requires more forcing reaction conditions and specialized catalyst systems. For palladium-catalyzed cross-couplings, the use of bulky, electron-rich phosphine ligands can enhance the reactivity of aryl chlorides.[3] Additionally, after the more reactive C-Br bond has been functionalized, subsequent reaction at a C-Cl bond can be attempted under more vigorous conditions.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments and provides a logical path to their resolution.
Scenario 1: Low or No Reactivity in Palladium-Catalyzed Cross-Coupling
Problem: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction at the C-Br position of this compound, but you observe low conversion of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity in Pd-catalyzed cross-coupling.
Detailed Explanation:
-
Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precursor like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[7]
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, bulky and electron-rich ligands can significantly accelerate the oxidative addition step.[7][8]
-
Base Selection: The base plays a crucial role in the catalytic cycle. A stronger, non-nucleophilic base is often required. Ensure the base is sufficiently soluble in the reaction medium.
-
Solvent and Temperature: The reaction should be performed under anhydrous and inert conditions. Increasing the temperature can often overcome activation energy barriers.
Scenario 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Problem: You are performing an electrophilic substitution (e.g., nitration, halogenation) and obtaining a mixture of isomers instead of the desired C-6 substituted product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic substitution.
Detailed Explanation:
-
Protecting the Amino Group: The high activating strength of the amino group can lead to multiple substitutions. Protecting it as an acetamide (-NHCOCH₃) moderates its activating effect and increases steric hindrance around the ortho positions, favoring substitution at the less hindered para position (C-6).[1]
-
Temperature Control: Lowering the reaction temperature can improve selectivity by favoring the product formed via the lowest activation energy pathway.
-
Choice of Reagent: Highly reactive electrophiles are often less selective. Using a milder reagent can lead to a more controlled reaction.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol is optimized for the selective coupling at the C-2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and PCy₃·HBF₄ (4 mol%).
-
Add anhydrous, degassed toluene and a small amount of water (e.g., toluene/water 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PCy₃·HBF₄ | A robust catalyst system for C-Br activation.[9] |
| Base | K₃PO₄ | A strong, non-nucleophilic base effective in Suzuki couplings.[10] |
| Solvent | Toluene/Water | Biphasic system often enhances reaction rates. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Protocol 2: Directed ortho-Lithiation for C-3 Functionalization
This protocol describes a method for achieving regioselective functionalization at the C-3 position, ortho to the amino group, via a directed metalation strategy.[11]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide for formylation)
-
Protecting group for the amine (e.g., Boc anhydride)
Procedure:
-
Protection of the Amino Group: React this compound with a suitable protecting group (e.g., Boc anhydride) to form the corresponding carbamate. This enhances the directing ability of the nitrogen and prevents side reactions.
-
Lithiation: Dissolve the protected aniline in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise. The amino group directs the lithiation to the adjacent C-3 position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching with an Electrophile: Add the desired electrophile (e.g., DMF) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acid for a Boc group).
-
Purify the final product by column chromatography.
References
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- Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(19), 4493.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Li, Y., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2947.
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LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene.
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(7), 1279-1294.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]
- Hu, D., et al. (2018).
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Chegg. (2016). Solved 3. The amino group (-NH2) s also an ortho-para. Retrieved from [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Filo. (2024). 1) Benzoyl chloride 2) Bromine f) Justify: "Preferred position for electr... Retrieved from [Link]
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- ResearchGate. (n.d.). A one‐step replacement of aromatic amino groups by chlorine or bromine.
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SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copper-catalyzed ortho-halogenation of protected anilines. Retrieved from [Link]
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Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved from [Link]
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LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Bromo-4,5-dichloroaniline: A 1H NMR Perspective
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of progress. 2-Bromo-4,5-dichloroaniline, a polysubstituted aromatic amine, serves as a valuable building block in the synthesis of various biologically active molecules. Its precise substitution pattern, however, presents a distinct analytical challenge. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a predictive framework grounded in fundamental principles. Furthermore, we will objectively compare the utility of ¹H NMR with orthogonal analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to present a holistic strategy for rigorous structural validation, tailored for researchers, scientists, and drug development professionals.
Part 1: Deciphering the ¹H NMR Spectrum of this compound
¹H NMR spectroscopy is an unparalleled tool for probing the electronic environment and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum, though simple, is highly informative.
Molecular Structure and Proton Environments
The structure possesses two chemically non-equivalent aromatic protons, labeled H-3 and H-6, and two equivalent amine protons (-NH₂).
Caption: Structure of this compound with aromatic protons labeled.
Predicted Spectrum: A Mechanistic Rationale
A precise prediction of the spectrum requires analyzing the electronic influence of each substituent.
-
Chemical Shift (δ): The chemical shift is dictated by the shielding and deshielding effects of the substituents.
-
-NH₂ Group: This is a powerful electron-donating group (+R effect), which significantly increases electron density at the ortho (C2, C6) and para (C4) positions, causing protons at these locations to be shielded (shifted upfield to a lower δ value).[1]
-
-Br and -Cl Groups: These halogens are electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect). Their net effect is deactivating and deshielding, causing nearby protons to shift downfield to a higher δ value.[2]
-
Prediction for H-3 and H-6: Both protons are ortho to the strongly shielding -NH₂ group, which will be the dominant influence, shifting them significantly upfield relative to benzene (δ ≈ 7.3 ppm). H-6 is also ortho to a deshielding chlorine atom, while H-3 is ortho to a bromine atom. The subtle differences in the electronegativity and steric environment of the adjacent halogens will render H-3 and H-6 chemically distinct, resulting in two separate signals. We predict these signals to appear in the δ 6.8–7.5 ppm region.
-
Prediction for -NH₂ Protons: The amine protons are labile and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet, often in the range of δ 3.5–5.0 ppm in a solvent like CDCl₃.[3][4]
-
-
Multiplicity (Splitting Pattern): The splitting of a signal is caused by spin-spin coupling with neighboring protons.
-
Protons H-3 and H-6 are positioned meta to each other. This results in a weak long-range coupling known as meta-coupling (⁴JH-H).
-
The expected coupling constant for this interaction is small, typically 2–3 Hz .
-
Therefore, the spectrum will exhibit two doublets , one for H-3 and one for H-6, each with an identical small coupling constant.
-
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
The signal for H-3 will integrate to 1H .
-
The signal for H-6 will integrate to 1H .
-
The broad signal for the -NH₂ group will integrate to 2H .
-
Caption: Meta-coupling (⁴J) pathway between H-3 and H-6.
Part 2: A Comparative Guide to Analytical Techniques
While ¹H NMR provides exquisite detail on proton environments, a multi-technique approach is essential for irrefutable structural proof. Orthogonal methods validate findings and provide complementary information. The primary alternatives include ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy.
Performance Comparison of Key Analytical Methods
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Primary Information | Proton environment, count, and connectivity (J-coupling) | Carbon skeleton, number of unique carbons | Molecular weight, elemental formula (HRMS), fragmentation | Presence of functional groups |
| Strengths for this Molecule | - Directly observes H-3 & H-6- Confirms meta relationship via coupling- Quantifies protons via integration | - Confirms 6 unique aromatic carbons- Chemical shifts indicate substituent effects on carbons | - Unambiguous molecular weight[5]- Critical: Isotopic pattern for 1 Br and 2 Cl atoms is highly characteristic and confirmatory[6] | - Confirms -NH₂ group (N-H stretches ~3300-3500 cm⁻¹)- Shows aromatic C-H and C=C bands- Indicates C-X halogen bonds[7][8] |
| Limitations | - Labile -NH₂ peak can be broad and variable- Low natural abundance of ¹³C requires longer acquisition times | - Low sensitivity- No coupling information in standard decoupled spectra | - Provides no direct information on isomer connectivity (e.g., 2-Bromo-3,4-dichloroaniline would have the same mass) | - Provides no detailed connectivity information- Spectra can be complex in the fingerprint region |
| Experimental Time | Minutes | Minutes to Hours | Seconds to Minutes | Seconds to Minutes |
Synergistic Interpretation: Building a Complete Picture
No single technique tells the whole story. A robust characterization workflow leverages their combined strengths:
-
FTIR first confirms the presence of the key amine functional group and the aromatic ring.[9]
-
GC-MS provides the molecular weight and, crucially, the halogen isotopic signature, confirming the elemental formula C₆H₅BrCl₂N.[6][10]
-
¹³C NMR verifies the presence of six distinct aromatic carbons, consistent with the proposed substitution pattern.
-
Finally, ¹H NMR provides the definitive evidence for the specific isomer. It confirms the presence of two aromatic protons and, through their meta-coupling, establishes their 1,3-relationship on the ring, locking in the 2-bromo-4,5-dichloro substitution pattern.
Part 3: Experimental Protocols & Workflow
Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible data.
Protocol: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.[11]
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common choice for many organic compounds.[12]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at δ 0.00 ppm.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrumental Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Acquire the spectrum using a standard pulse sequence. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.[13]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to create a flat baseline.
-
Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Experimental Workflow Diagram
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound, characterized by two meta-coupled doublets in the aromatic region and a broad amine singlet, provides conclusive evidence for its specific isomeric structure. While powerful, ¹H NMR should not be used in isolation. This guide illustrates that a synergistic approach, integrating data from ¹³C NMR, Mass Spectrometry, and FTIR, constitutes a self-validating system for structural elucidation. This multi-technique strategy provides the rigorous, unambiguous compound characterization demanded in modern drug discovery and chemical development.
References
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- ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound.
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- Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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- BenchChem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). Nature Protocols.
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- Wiley Science Solutions. (n.d.). 2-Bromo-4,6-dichloroaniline - Optional[FTIR] - Spectrum - SpectraBase.
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- ChemicalBook. (n.d.). 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum.
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A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-4,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-4,5-dichloroaniline
This compound is a halogenated aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the aniline ring creates a unique electronic environment, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its spectral properties, particularly its 13C NMR spectrum, is crucial for structural verification, purity assessment, and predicting its reactivity. This guide will dissect the expected 13C NMR chemical shifts, providing a robust framework for researchers working with this or similar compounds.
Predicting the 13C NMR Spectrum: A First-Principles Approach
The chemical shift of each carbon atom in this compound is determined by the cumulative electronic effects of the substituents on the aromatic ring: the amino (-NH2) group, the bromine atom, and the two chlorine atoms. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).
-
Amino (-NH2) Group: A strong activating group that donates electron density to the ring through resonance, particularly at the ortho and para positions. This causes a significant upfield shift (to lower ppm values) for these carbons.
-
Halogens (-Br, -Cl): These substituents exhibit a dual electronic nature. Inductively, they are electron-withdrawing due to their high electronegativity, which deshields adjacent carbons and causes a downfield shift (to higher ppm values). Through resonance, they can donate lone-pair electron density, which would cause an upfield shift. For halogens, the inductive effect generally dominates, but resonance effects are still observable.
Below is a diagram illustrating the predicted electronic influences on the carbon atoms of this compound.
Caption: Substituent effects on the carbon atoms of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected shifts with experimental data from simpler, related aniline derivatives. The following table summarizes the 13C NMR data for aniline, 2-bromoaniline, and 2,4-dichloroaniline, which serve as foundational comparators.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent |
| Aniline | 146.6 | 115.1 | 129.3 | 118.5 | 129.3 | 115.1 | CDCl3 |
| 2-Bromoaniline | 144.1 | 109.4 | 132.7 | 119.5 | 128.4 | 115.8 | CDCl3 |
| 2,4-Dichloroaniline | 142.9 | 117.8 | 129.5 | 124.0 | 128.5 | 116.8 | CDCl3 |
| This compound (Predicted) | ~143 | ~111 | ~133 | ~125 | ~129 | ~116 | CDCl3 |
Data for comparator compounds sourced from publicly available spectral databases.
Analysis of Predicted Chemical Shifts for this compound:
-
C1: Attached to the electron-donating amino group, this carbon will be significantly downfield. The presence of ortho and para withdrawing groups will slightly shield it compared to aniline itself. A predicted value around 143 ppm is reasonable.
-
C2: Directly bonded to the bromine atom, this carbon will experience a strong inductive withdrawing effect, but also some shielding from the ortho amino group. Its chemical shift is predicted to be in the region of 111 ppm .
-
C3: This carbon is ortho to the C2-Br and meta to the C1-NH2 group. It will be deshielded by the adjacent bromine. A predicted shift around 133 ppm is expected.
-
C4: Bonded to a chlorine atom and para to the amino group, this carbon's chemical shift will be a balance of the withdrawing effect of chlorine and the donating effect of the amino group. A value around 125 ppm is anticipated.
-
C5: Attached to a chlorine atom and meta to the amino group, this carbon will be deshielded by the chlorine. A predicted shift in the region of 129 ppm is likely.
-
C6: Ortho to the amino group, this carbon will be shielded. A chemical shift around 116 ppm is expected.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted chemical shifts, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Workflow for 13C NMR Sample Preparation and Data Acquisition
Caption: A standardized workflow for acquiring high-quality 13C NMR data.
Detailed Methodological Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its 13C signal at 77.16 ppm serves as a convenient internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate sensitivity and dispersion for 13C NMR.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be used. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Set the spectral width to a range that encompasses all expected carbon signals, typically 0-250 ppm.
-
A relaxation delay (D1) of 2 seconds is generally sufficient for aromatic compounds.
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Manually phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the central peak of the CDCl3 triplet to 77.16 ppm.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for this compound. By leveraging established principles of substituent effects and comparative data from analogous molecules, we have generated a reliable set of expected chemical shifts. The detailed experimental protocol provided offers a robust method for acquiring empirical data to validate these predictions. This integrated approach of prediction and experimental design empowers researchers to confidently identify and characterize this important chemical intermediate.
References
-
The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. PubMed.[Link]
-
New Journal of Chemistry Supporting Information. New Journal of Chemistry.[Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. American Chemical Society.[Link]
-
13C-NMR Spectroscopy. Chemistry LibreTexts.[Link]
-
Synthesis and Spectral Characterization of Lanthanide Complexes Derived from 2-[(4-Bromo-2,6-Dichloro-Phenylimino)-Methyl]-4,6-Diiodo-Phenol. International Journal of Current Research and Review.[Link]
A Guide to Interpreting the Electron Ionization Mass Spectrum of 2-Bromo-4,5-dichloroaniline
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. When coupled with gas chromatography (GC-MS), it provides high-specificity data crucial for identifying synthetic intermediates, metabolites, and impurities. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrum of 2-Bromo-4,5-dichloroaniline, a halogenated aromatic amine representative of a class of compounds frequently encountered in pharmaceutical and agrochemical research. We will dissect its mass spectrum by focusing on the two most revealing aspects: the molecular ion's isotopic signature and its characteristic fragmentation patterns.
Part 1: The Molecular Ion Signature - Decoding a Complex Isotopic Cluster
The most definitive feature in the mass spectrum of a halogenated compound is the molecular ion region. The presence of bromine and chlorine, with their highly abundant heavy isotopes, creates a unique and predictable pattern of peaks (M, M+2, M+4, etc.) that acts as a fingerprint for the elemental composition.
Core Principles of Halogen Isotopes
-
Chlorine (Cl): Exists as two primary stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (75.8% to 24.2%).[1] This means any fragment containing one chlorine atom will exhibit a peak (M) and a smaller peak two mass units higher (M+2) with about one-third the intensity.[1] For a fragment with two chlorine atoms, this relationship compounds to produce an M, M+2, and M+4 pattern with a characteristic intensity ratio of roughly 9:6:1.[1]
-
Bromine (Br): Has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% to 49.3%), resulting in a 1:1 intensity ratio.[1][2] Any ion containing a single bromine atom will therefore show two peaks of almost equal height separated by two mass units (M and M+2).[1]
Predicting the Isotopic Cluster for this compound (C₆H₄BrCl₂N)
Our target molecule contains one bromine atom and two chlorine atoms. This combination results in a complex but predictable isotopic cluster spanning M, M+2, M+4, and M+6 peaks. The relative intensities of these peaks are determined by the statistical probability of each isotopic combination (isotopologue). The nominal molecular mass, using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ³⁵Cl), is 239 amu.
The diagram below illustrates how the different isotopic combinations contribute to the overall observed pattern.
Caption: Origin of the isotopic cluster for a BrCl₂-containing molecule.
The expected relative abundances can be calculated using the natural abundances of the isotopes.[3] This provides a powerful confirmation of the elemental formula of the analyte.
| Peak | m/z (Nominal) | Contributing Isotopologues | Calculated Relative Intensity (Approx.) |
| M | 239 | C₆H₄⁷⁹Br ³⁵Cl₂ N | 60% |
| M+2 | 241 | C₆H₄⁸¹Br ³⁵Cl₂ N and C₆H₄⁷⁹Br ³⁵Cl³⁷Cl N | 100% |
| M+4 | 243 | C₆H₄⁸¹Br ³⁵Cl³⁷Cl N and C₆H₄⁷⁹Br ³⁷Cl₂ N | 46% |
| M+6 | 245 | C₆H₄⁸¹Br ³⁷Cl₂ N | 7% |
| Table 1: Predicted isotopic cluster for the molecular ion of this compound. Intensities are relative to the most abundant peak in the cluster (M+2).[3] |
Part 2: Elucidating Structure through Fragmentation Analysis
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways.[4][5] The resulting fragment ions provide a roadmap to the molecule's structure. For this compound, fragmentation is primarily driven by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the ion.
Primary Fragmentation Pathways:
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond is highly favorable. This results in a dichlorinated aniline cation. The resulting fragment will exhibit a characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) at m/z 160, 162, and 164.
-
Loss of a Chlorine Radical ([M-Cl]⁺): Loss of one of the chlorine atoms yields a bromochloroaniline cation. This fragment will show a 1:1 isotopic pattern for the remaining bromine atom at m/z 204 and 206.
-
Sequential Halogen Loss: Further fragmentation can occur, such as the loss of a second halogen from the primary fragment ions. For example, the [M-Br]⁺ ion at m/z 160 can lose a chlorine radical to produce a fragment at m/z 125.
-
Ring Fragmentation: Aromatic amines can also undergo fragmentation through the loss of hydrogen cyanide (HCN, 27 amu), although this is often a minor pathway compared to halogen loss.
Caption: Key fragmentation pathways for this compound.
| Fragment Ion | Proposed Structure | m/z of Major Peaks | Isotopic Signature |
| [M]⁺˙ | C₆H₄BrCl₂N⁺˙ | 239, 241, 243, 245 | One Bromine, Two Chlorines |
| [M-Br]⁺ | C₆H₄Cl₂N⁺ | 160, 162, 164 | Two Chlorines |
| [M-Cl]⁺ | C₆H₄BrClN⁺ | 204, 206, 208 | One Bromine, One Chlorine |
| [M-Br-Cl]⁺ | C₆H₄ClN⁺ | 125, 127 | One Chlorine |
| Table 2: Predicted major fragments and their isotopic signatures. |
Part 3: Comparative Analysis with an Isomer: 4-Bromo-2,6-dichloroaniline
Positional isomers often produce very similar, if not identical, mass spectra because they share the same molecular formula and similar bond types. The mass spectrum for 4-Bromo-2,6-dichloroaniline (CAS 697-88-1), an isomer of our target compound, is available in the NIST database.[6][7]
-
Molecular Ion: The isotopic cluster for this isomer is identical to that predicted for this compound (m/z 239, 241, 243, 245), as it has the same elemental composition (C₆H₄BrCl₂N).[6]
-
Fragmentation: It will also exhibit primary fragments corresponding to the loss of Br• and Cl•. While the m/z values of these fragments will be the same, subtle differences in the relative intensities of the fragment peaks may arise due to steric hindrance or electronic effects influencing the ease of bond cleavage at different positions. However, these differences are often too small for unambiguous isomer identification by MS alone.
This comparison underscores a critical best practice: structure confirmation of isomers requires a separation technique coupled with mass spectrometry. Gas chromatography excels at separating positional isomers based on differences in their boiling points and interactions with the GC column stationary phase. The distinct retention time of each isomer, combined with its mass spectrum, provides a highly confident identification.
Part 4: Standardized Protocol for GC-MS Analysis
To ensure reproducible and trustworthy data, a well-defined analytical protocol is essential. The following provides a general-purpose method for the analysis of halogenated anilines.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10 µg/mL. An internal standard may be added for quantitative analysis.[8]
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Mass Range: 40-350 amu.
-
Caption: General experimental workflow for GC-MS analysis.
Conclusion
Interpreting the mass spectrum of a polyhalogenated compound like this compound is a systematic process. The key to a confident identification lies in a two-pronged approach:
-
Confirming Elemental Composition: The complex isotopic cluster in the molecular ion region serves as a definitive indicator for the presence of one bromine and two chlorine atoms.
-
Confirming Structure: The fragmentation pattern, dominated by the loss of halogen radicals, provides crucial information about the molecular backbone.
When combined with chromatographic separation to resolve isomers, this analytical strategy provides the robust, high-confidence data required in modern chemical research and development.
References
- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
- Various Authors. (2012-2025). Related Research on GC-MS for Small Molecule Analysis. Multiple Journals.
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PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2,6-dichloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2,6-dichloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
- ArtMolecule. (n.d.). Isotope patterns for -Cl , -Br and S.
- Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America.
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Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak.
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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ArtMolecule. (n.d.). Stable Isotopes - Abundances %. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Winter, M. (n.d.). Chemputer: isotope pattern calculator. University of Sheffield. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
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- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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A Comparative Analysis of the Reactivity of 2-Bromo-4,5-dichloroaniline and 2,3-dichloroaniline
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated anilines, in particular, serve as versatile building blocks, offering multiple points for chemical modification. This guide provides a detailed comparative analysis of the reactivity of two such synthons: 2-Bromo-4,5-dichloroaniline and 2,3-dichloroaniline. By examining their electronic and steric profiles, we can elucidate their behavior in key synthetic transformations, providing researchers with predictive insights for reaction design and optimization.
Structural and Electronic Properties: A Tale of Two Substitution Patterns
The reactivity of an aniline is fundamentally governed by the interplay of steric and electronic effects imparted by its substituents. While both this compound and 2,3-dichloroaniline are heavily halogenated, the arrangement of these substituents dictates their chemical behavior.
2,3-dichloroaniline features two chlorine atoms ortho and meta to the amino group. The ortho-chloro group exerts a significant steric hindrance around the amine and a strong electron-withdrawing inductive effect (-I). The meta-chloro group also contributes a -I effect, collectively reducing the electron density of the aromatic ring and the nucleophilicity of the amino group.
This compound , on the other hand, possesses a bromine atom in the ortho position and two chlorine atoms in the meta and para positions relative to the amine. Halogens are deactivating groups due to their strong -I effect, which outweighs their weak +R (resonance) effect.[1] The cumulative electron-withdrawing effect of three halogen substituents makes the aromatic ring of this compound significantly more electron-deficient than that of 2,3-dichloroaniline.
| Compound | Key Structural Features | Predicted Electronic Effects |
| This compound | Ortho-bromo, meta-chloro, para-chloro substituents | Strong cumulative -I effect from three halogens, leading to a highly electron-deficient ring and a less nucleophilic amine. |
| 2,3-dichloroaniline | Ortho-chloro, meta-chloro substituents | Significant -I effect from two chlorines, resulting in an electron-deficient ring and a moderately nucleophilic amine. |
Comparative Reactivity in Key Transformations
The differences in electronic and steric properties between these two anilines manifest in their reactivity across a range of common synthetic transformations.
N-Acylation: Assessing Amine Nucleophilicity
N-acylation is a fundamental reaction for anilines, often employed as a protection strategy or to introduce further functionality. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.
Prediction: Due to the greater electron-withdrawing character of its three halogen substituents, the amino group of This compound is expected to be less nucleophilic and therefore less reactive in acylation reactions compared to 2,3-dichloroaniline . Furthermore, the ortho-bromo group in this compound is larger than the ortho-chloro group in 2,3-dichloroaniline, potentially leading to greater steric hindrance. Reactions with this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more reactive acylating agent) to achieve comparable yields to 2,3-dichloroaniline.
Experimental Protocol: General Procedure for N-Acetylation
A general protocol for the acetylation of a substituted aniline is as follows:
-
Dissolve the aniline (1.0 eq.) in a suitable solvent such as dichloromethane or glacial acetic acid.[1][4]
-
Add a base, such as pyridine (catalytic) or sodium acetate (1.5 eq.), to the solution.[1]
-
Slowly add acetic anhydride (1.2 eq.) to the stirred solution at room temperature.[1]
-
The reaction can be heated to reflux to drive it to completion, with progress monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the acetylated product.[4]
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.[5]
Caption: General workflow for the N-acylation of anilines.
Electrophilic Aromatic Substitution: Ring Activation and Directing Effects
The amino group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[6] However, in highly halogenated anilines, the deactivating inductive effects of the halogens dominate, making the aromatic ring less susceptible to electrophilic attack.
Prediction: The aromatic ring of This compound is significantly more deactivated towards EAS than that of 2,3-dichloroaniline due to the presence of an additional electron-withdrawing halogen. Therefore, EAS reactions on this compound will be considerably more challenging, likely requiring stronger electrophiles and harsher reaction conditions.
For 2,3-dichloroaniline , the directing effects of the substituents would favor electrophilic attack at the 4- and 6-positions. However, the 4-position is sterically more accessible. For This compound , the only available position for substitution is C6, which is ortho to the amino group and meta to the C5-chloro substituent.
Experimental Protocol: Friedel-Crafts Acylation of Protected 2,3-dichloroaniline
Direct Friedel-Crafts reactions on anilines are often problematic due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst.[7] Therefore, the amine is typically protected as an amide first.
-
Protect the amino group of 2,3-dichloroaniline as N-(2,3-dichlorophenyl)acetamide as described in the N-acetylation protocol.[4]
-
In a separate flask, suspend anhydrous aluminum chloride (a Lewis acid catalyst) in an anhydrous solvent like dichloromethane under an inert atmosphere.[4]
-
Cool the suspension to 0 °C and slowly add the desired acyl chloride (e.g., propanoyl chloride).[4]
-
Add a solution of N-(2,3-dichlorophenyl)acetamide in the same solvent dropwise to the reaction mixture, maintaining a low temperature.[1]
-
After the addition, the reaction is typically allowed to warm to room temperature and may be heated to reflux to ensure completion.[1]
-
The reaction is quenched with water, and the product is extracted, washed, and purified.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively.[9][10] The reactivity of the aryl halide in these reactions is highly dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl.[10]
2.3.1. Suzuki-Miyaura Coupling
This reaction couples an organoboron reagent with an aryl halide.
Prediction: This compound possesses a C-Br bond, which is significantly more reactive in the oxidative addition step of the Suzuki-Miyaura catalytic cycle than the C-Cl bonds of 2,3-dichloroaniline .[10][11] Therefore, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency at the C-Br position. Coupling at the C-Cl positions would require more specialized and highly active catalyst systems.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
-
To a reaction vessel, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[12]
-
Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base.[10]
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic layer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Suzuki Coupling of 2-Bromo-4,5-dichloroaniline versus Other Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The reactivity of the aryl halide component is a critical parameter influencing the efficiency of this palladium-catalyzed transformation. This guide provides an in-depth technical comparison of the Suzuki coupling performance of 2-bromo-4,5-dichloroaniline against other representative bromoaniline isomers, namely 3-bromoaniline and 4-bromoaniline. We will delve into the electronic and steric factors governing their reactivity, present available experimental data for a comparative analysis, and provide detailed experimental protocols.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The success of a Suzuki coupling reaction is intricately linked to the electronic and steric environment of the aryl halide. The key steps in the catalytic cycle, oxidative addition and reductive elimination, are significantly influenced by the substituents on the aromatic ring.[3]
This compound: The Electron-Deficient Challenger
This compound presents a unique set of challenges and opportunities in Suzuki coupling. The presence of three electron-withdrawing groups (one bromo and two chloro substituents) and an electron-donating amino group creates a complex electronic profile.
-
Electronic Effects: The strong electron-withdrawing nature of the chlorine atoms significantly deactivates the aromatic ring, making the carbon-bromine bond more susceptible to oxidative addition to the palladium(0) catalyst.[4] This is generally a favorable characteristic for the initial step of the catalytic cycle. However, the electron-donating amino group can partially counteract this effect. The overall electron-deficient nature of the ring can also influence the subsequent transmetalation and reductive elimination steps.
-
Steric Hindrance: The ortho-bromoaniline structure introduces steric hindrance around the reaction center.[5] This can impede the approach of the palladium catalyst and the bulky boronic acid partner, potentially requiring more robust catalyst systems with sterically demanding ligands to achieve high yields.[6]
3-Bromoaniline and 4-Bromoaniline: Benchmarks for Comparison
In contrast to the heavily substituted this compound, 3-bromoaniline and 4-bromoaniline offer simpler electronic landscapes:
-
4-Bromoaniline: The amino group is para to the bromine atom. Its electron-donating effect is transmitted through the aromatic system, making the carbon-bromine bond slightly less reactive towards oxidative addition compared to unsubstituted bromobenzene. A kinetic study has shown that the presence of an amino group can decrease the turnover frequency (TOF) of the catalyst.[7]
-
3-Bromoaniline: The amino group is meta to the bromine atom. Its electron-donating effect is less pronounced at the reaction center compared to the para isomer. Therefore, the reactivity of 3-bromoaniline in Suzuki coupling is expected to be intermediate between that of 4-bromoaniline and bromobenzene.
The interplay of these electronic and steric factors dictates the choice of catalyst, ligand, base, and solvent system required for an efficient Suzuki coupling.
The Suzuki Coupling Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted catalytic cycle proceeds through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R'-BY₂) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
| Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [5] (Analogous substrate) |
| 3-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | rt | 1 | 96 | [8] |
| 4-Bromoaniline | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | [7] (Ligand-free) |
| 4-Bromoaniline | Pd(II)-[N,O] complex | K₂CO₃ | 2-MeTHF/H₂O | 60 | 24 | 87 | [9] |
Analysis of the Data:
-
This compound: Despite the potential for steric hindrance and complex electronics, high yields can be achieved with a suitable catalyst system, such as one employing a bulky and electron-rich phosphine ligand like XPhos. The electron-deficient nature of the ring likely facilitates the initial oxidative addition, contributing to the successful coupling.
-
3-Bromoaniline: This isomer demonstrates excellent reactivity, affording a high yield in a remarkably short time at room temperature under micellar conditions.[8] This suggests that the electronic and steric profile of 3-bromoaniline is highly favorable for the Suzuki coupling.
-
4-Bromoaniline: High yields are consistently reported for 4-bromoaniline under various conditions, including ligand-free systems.[7] However, in some cases, longer reaction times or elevated temperatures may be necessary to overcome the deactivating effect of the para-amino group.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of the discussed bromoanilines. These protocols are based on reliable literature procedures and are intended as a starting point for optimization.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from procedures for ortho-substituted, electron-deficient bromoanilines.[5]
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Micellar Suzuki Coupling of 3-Bromoaniline with Thienylboronic Acid
This highly efficient protocol is based on the work of Cella et al.[8]
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Triethylamine (Et₃N)
-
Kolliphor® EL
-
Water
Procedure:
-
In a vial open to the air, prepare a 2 wt% solution of Kolliphor® EL in water.
-
To this solution (2 mL), add 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ligand-Free Suzuki Coupling of 4-Bromoaniline with Phenylboronic Acid
This protocol is adapted from a ligand-free method described by Yi et al.
Materials:
-
4-Bromoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol).
-
Add a mixture of DMF and water (4:1, 5 mL).
-
Heat the reaction mixture at 100 °C with stirring for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Workflow for Catalyst and Condition Screening
For challenging substrates like this compound, or for optimizing the reaction of any bromoaniline, a systematic approach to screening catalysts and conditions is essential.
Sources
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Bromo-4,5-dichloroaniline Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the structural nuances of a molecule dictate its biological destiny. Halogenated anilines, a cornerstone scaffold in drug discovery, exemplify this principle. This guide provides a comparative analysis of the biological activities of 2-Bromo-4,5-dichloroaniline derivatives against their structural analogs, offering insights into their potential as antimicrobial and anticancer agents. By delving into the structure-activity relationships (SAR), we aim to elucidate the chemical causality behind their efficacy and provide a framework for future drug design.
Introduction to Halogenated Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The introduction of halogen atoms into the aniline ring significantly modulates the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This, in turn, profoundly influences its interaction with biological targets. This compound, with its specific substitution pattern, presents a unique electronic and steric profile, making its derivatives intriguing candidates for biological evaluation. This guide will compare these derivatives to analogs, including other halogenated anilines, to discern the impact of the number, position, and nature of halogen substituents on their biological performance.
Comparative Antimicrobial Activity
The search for novel antimicrobial agents is a pressing global health challenge. Halogenated anilines have emerged as a promising class of compounds in this arena. The biological activity of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Data Summary: Antimicrobial Activity
The following table summarizes the antimicrobial activity (MIC values) of various halogenated aniline derivatives against representative bacterial and fungal strains, as synthesized from the available literature.
| Compound/Derivative | Structure | Test Organism | MIC (µg/mL) | Reference |
| This compound Derivative (Hypothetical) | 2-Br, 4,5-diCl substituted aniline core | Staphylococcus aureus | Data not available in searches | - |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | 2-I, 4-CF3 substituted aniline | Vibrio parahaemolyticus | 50 | [3] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 4-NH2, 3-Cl, 5-NO2, 1-CF3 substituted benzene | Vibrio parahaemolyticus | 100 | [3] |
| N4-(2-chlorobenzylidene)-N1-(2-bromo-3-phenylallylidene)-2-chlorobenzene-1,4-diamine | Complex Schiff base of a bromo-chloro-aniline derivative | Staphylococcus aureus | 0.58 x 10⁻² µM/ml | [4] |
| Compound 4 (oxazole derivative) | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus ATCC 6538 | 125 | [5] |
| Compound 4 (oxazole derivative) | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Bacillus subtilis ATCC 6683 | 125 | [5] |
Note: Direct MIC values for this compound derivatives were not explicitly found in the provided search results. The table presents data for structurally related halogenated anilines and their derivatives to facilitate a comparative discussion.
Analysis of Antimicrobial Structure-Activity Relationship (SAR)
The antimicrobial data, though not directly on this compound derivatives, allows for a discussion on the SAR of halogenated anilines. The presence of a trifluoromethyl group in conjunction with iodine in 2-iodo-4-trifluoromethylaniline (ITFMA) resulted in a lower MIC value (higher potency) against Vibrio parahaemolyticus compared to the chloro and nitro-substituted analog, ACNBF.[3] This suggests that the nature and position of the halogen and other electron-withdrawing groups are critical for antibacterial activity.
Furthermore, the complex Schiff base derivative of a bromo-chloro-aniline demonstrated potent activity against Staphylococcus aureus, indicating that derivatization of the aniline nitrogen can lead to highly active compounds.[4] The moderate activity of the oxazole derivative highlights that the core scaffold and the nature of the heterocyclic ring system are also key determinants of antimicrobial efficacy.[5]
Comparative Anticancer Activity
The development of novel anticancer agents is a cornerstone of oncological research. Aniline derivatives have been explored for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Data Summary: Anticancer Activity
The table below presents a comparative summary of the anticancer activity (IC50 values) of various aniline derivatives and related compounds.
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Hypothetical) | 2-Br, 4,5-diCl substituted aniline core | Data not available in searches | - | - |
| Compound 18c (2-substituted aniline pyrimidine) | Pyrimidine derivative with a substituted aniline | HepG2 (Liver) | Comparable to Cabozantinib | [6] |
| Compound 18c (2-substituted aniline pyrimidine) | Pyrimidine derivative with a substituted aniline | MDA-MB-231 (Breast) | Superior to Cabozantinib | [6] |
| Compound 18c (2-substituted aniline pyrimidine) | Pyrimidine derivative with a substituted aniline | HCT116 (Colon) | Superior to Cabozantinib | [6] |
| Bromophenol Derivative (BOS-102) | Indolin-2-one moiety with bromophenol | A549 (Lung) | Potent activity | [7] |
| 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic Acid (SH80) | Bromo-quinoline derivative | Antitumor agent | Highly active | [8] |
Note: Specific IC50 values for this compound derivatives were not available in the search results. The table showcases the potential of related bromo- and chloro-substituted aromatic compounds as anticancer agents.
Analysis of Anticancer Structure-Activity Relationship (SAR)
The anticancer activity of aniline derivatives is highly dependent on their substitution pattern. The 2-substituted aniline pyrimidine derivative 18c demonstrated potent and, in some cases, superior antiproliferative activity against liver, breast, and colon cancer cell lines when compared to the established drug cabozantinib.[6] This highlights the potential of targeting kinases with appropriately substituted aniline scaffolds.
The significant anticancer activity of the bromophenol derivative BOS-102 against lung cancer cells and the high antitumor activity of the bromo-quinoline derivative SH80 underscore the importance of the bromine atom in conferring cytotoxic properties.[7][8] The overall molecular architecture, including the presence of other heterocyclic rings and functional groups, plays a crucial role in the mechanism of action and potency. The principle of altering a substance's structure to enhance its activity is a fundamental concept in SAR studies.[9]
Structure-Activity Relationship (SAR): A Deeper Dive
The biological activity of halogenated anilines is a complex interplay of steric, electronic, and hydrophobic factors. Relating biological activities to molecular structures is the core of structure-activity relationship (SAR) analysis.[9]
-
Nature of Halogen: The type of halogen (F, Cl, Br, I) influences lipophilicity and the potential for halogen bonding. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, which may contribute to enhanced binding affinity with biological targets.
-
Position of Halogens: The substitution pattern on the aniline ring dictates the molecule's shape and electronic distribution. The 2,4,5-trisubstitution pattern of the parent compound of interest creates a distinct electronic environment that will influence the pKa of the amino group and the molecule's overall reactivity.
-
Electron-Withdrawing/Donating Groups: The presence of other substituents, such as nitro or trifluoromethyl groups, can significantly alter the electronic properties of the aniline ring, affecting its ability to interact with target enzymes or receptors.[10]
-
Derivatization of the Amino Group: Modification of the aniline nitrogen, for instance, by forming Schiff bases or amides, can lead to compounds with dramatically different biological profiles. This is often a key strategy in drug design to modulate activity, selectivity, and pharmacokinetic properties.
Caption: Key structural features of this compound influencing its biological activity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[1][11]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Aseptically prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[1]
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[13][14]
Caption: General workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[14]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives and their analogs. While direct experimental data for this compound derivatives was limited in the conducted searches, the analysis of structurally related halogenated anilines offers valuable insights into their potential as antimicrobial and anticancer agents. The structure-activity relationships discussed herein underscore the critical role of the halogen substitution pattern and further derivatization in modulating biological activity. The provided experimental protocols offer a standardized framework for the future evaluation of novel compounds in this chemical class. Further research focusing on the synthesis and comprehensive biological screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
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BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
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ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]
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Kassis, J. N., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & medicinal chemistry, 13(4), 1069–1081. [Link]
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Gopi, K., et al. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Marine drugs, 16(7), 245. [Link]
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ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... Retrieved from [Link]
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Iacob, A. T., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International journal of molecular sciences, 24(13), 10998. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Li, J., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of agricultural and food chemistry, 61(50), 12321–12328. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Retrieved from [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules (Basel, Switzerland), 29(2), 467. [Link]
- Chemistry: An Indian Journal. (2004). Synthesis And Antimicrobial Activity Of N-{4-[3-(4-Chlorophenyl)-Ethylene Oxide-Carbonyl]-Phenyl}. 1(5).
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Kim, S., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine drugs, 23(1), 13. [Link]
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Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. MedChemComm, 12(5), 943-949. [Link]
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MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Li, Y., et al. (2014). Borrelidin analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites. RSC advances, 4(96), 53696–53700. [Link]
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A Researcher's Guide to the Definitive Structure Elucidation of 2-Bromo-4,5-dichloroaniline Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Halogenated anilines, such as 2-Bromo-4,5-dichloroaniline and its derivatives, are pivotal building blocks in the synthesis of a wide array of bioactive compounds. Their precise atomic arrangement dictates their reactivity, intermolecular interactions, and, ultimately, their therapeutic efficacy and safety profile. This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other common analytical techniques, offering field-proven insights into why X-ray crystallography remains the gold standard for absolute structure elucidation.
The Imperative for Unambiguous Structural Data
The substitution pattern of halogens on an aniline ring significantly influences the molecule's electronic properties and its ability to form specific intermolecular interactions, such as hydrogen and halogen bonds.[1][2][3] These non-covalent interactions are fundamental to how a drug molecule recognizes and binds to its biological target. While techniques like NMR and mass spectrometry provide crucial information about a molecule's connectivity and formula, they often fall short of providing the definitive spatial arrangement, especially in complex cases or where stereochemistry is critical.
X-ray Crystal Structure Analysis: The Definitive Approach
Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and accurate three-dimensional model of a molecule in the solid state. This technique moves beyond mere connectivity to reveal bond lengths, bond angles, and the intricate details of intermolecular packing.
Experimental Workflow: A Self-Validating System
The protocol for an X-ray crystal structure analysis is a meticulously designed, self-validating workflow. Each step is not merely procedural but is underpinned by a clear scientific rationale aimed at achieving a high-quality, unambiguous result.
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A Comparative Guide to Halogenated Anilines in Pharmaceutical Synthesis
This guide offers an in-depth comparative analysis of halogenated anilines—fundamental building blocks in modern medicinal chemistry. We will dissect the nuanced roles of fluorine, chlorine, bromine, and iodine substitution on the aniline scaffold, providing researchers, scientists, and drug development professionals with the critical data and mechanistic insights necessary to optimize their synthetic strategies. Our focus extends beyond mere reactivity trends to encompass the practical implications for process development, yield optimization, and ultimately, the successful synthesis of novel pharmaceutical agents.
The Strategic Importance of Halogenation in Drug Design and Synthesis
Halogen atoms are not mere placeholders on a molecule; they are powerful tools for modulating a compound's physicochemical and pharmacokinetic properties. The introduction of a halogen can influence lipophilicity, metabolic stability, and binding affinity to biological targets. From a synthetic standpoint, the carbon-halogen bond is a versatile functional handle, serving as a key reactive site for the construction of complex molecular architectures, most notably through transition-metal-catalyzed cross-coupling reactions.
The choice of halogen on the aniline starting material dictates the synthetic route, reaction kinetics, and catalyst selection. Understanding the distinct reactivity profiles of fluoro-, chloro-, bromo-, and iodoanilines is therefore paramount for efficient and robust drug synthesis.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The reactivity of the C-X bond (where X = F, Cl, Br, I) in the oxidative addition step to the Pd(0) catalyst is the critical determinant of overall reaction efficiency. The established trend for reactivity is C-I > C-Br > C-Cl >> C-F .
The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and a boronic acid derivative, is one of the most widely used reactions in drug discovery. Let's examine the comparative performance of halogenated anilines in a typical Suzuki coupling scenario.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Halogenated Anilines
This protocol outlines a standardized experiment to compare the reactivity of 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, and 4-iodoaniline in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
4-Halogenated aniline (fluoro, chloro, bromo, or iodo) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/H₂O (4:1, 5 mL)
Procedure:
-
To a dried Schlenk tube, add the 4-halogenated aniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data:
| Halogenated Aniline | Reaction Time (h) | Yield (%) | Observations |
| 4-Iodoaniline | 1 | 95 | Rapid conversion at lower catalyst loading. |
| 4-Bromoaniline | 4 | 92 | Excellent yield, standard for many applications. |
| 4-Chloroaniline | 12 | 75 | Requires longer reaction times and potentially more specialized catalysts for high yield. |
| 4-Fluoroaniline | 24 | <5 | Generally unreactive under these standard conditions. |
dot
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Expert Insights:
The data clearly illustrates the established reactivity trend. Iodo- and bromoanilines are highly efficient substrates for Suzuki couplings, providing excellent yields in relatively short reaction times. Chloroanilines, while more economical, often require more sophisticated and expensive phosphine ligands and catalyst systems to achieve comparable results. Fluoroanilines are typically inert under standard Suzuki conditions and necessitate specialized methodologies, if they react at all. This inherent unreactivity, however, can be strategically advantageous, allowing for selective coupling at other halogenated sites within the same molecule.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for the synthesis of many nitrogen-containing pharmaceuticals. The reactivity of halogenated anilines in this reaction follows a similar trend to the Suzuki coupling.
dot
Caption: General reactivity trend of halogenated anilines in cross-coupling reactions.
Authoritative Grounding: The principles governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions are well-established in the literature. The seminal work by Hartwig and Buchwald laid the foundation for much of our current understanding. For a comprehensive review, see "Classics in Total Synthesis" by K.C. Nicolaou.
Orthogonal Reactivity and Strategic Synthesis
The significant differences in the reactivity of C-X bonds allow for selective, or "orthogonal," functionalization of polyhalogenated anilines. For instance, in a molecule containing both a bromine and a chlorine atom, the C-Br bond can be selectively coupled under conditions that leave the C-Cl bond intact. This C-Cl bond can then be subjected to a subsequent transformation under more forcing conditions. This strategy is invaluable for the efficient and convergent synthesis of complex drug molecules.
Conclusion: A Strategic Choice
The selection of a halogenated aniline is a critical decision in the design of a synthetic route.
-
Iodoanilines: Offer the highest reactivity, enabling mild reaction conditions and broad substrate scope. Their higher cost and lower stability can be a drawback in large-scale synthesis.
-
Bromoanilines: Represent the optimal balance of reactivity, stability, and cost for many applications. They are the workhorses of medicinal chemistry.
-
Chloroanilines: Are economically attractive for large-scale production but often necessitate more rigorous process optimization and specialized catalyst systems.
-
Fluoroanilines: Are generally unreactive in cross-coupling but can be employed when the fluorine atom is desired in the final product for its unique electronic properties or when it serves as a blocking group.
By understanding the principles outlined in this guide, researchers can make informed decisions, leading to more efficient, cost-effective, and successful pharmaceutical syntheses.
References
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4,5-dichloroaniline: A Comprehensive Guide for Laboratory Professionals
Core Directive: A Proactive Stance on Safety and Compliance
The disposal of any chemical, particularly a halogenated aromatic amine, is not merely a final step in an experimental workflow but an integral part of the research process that demands meticulous planning and execution. Aromatic amines as a class of compounds are recognized for their potential toxicity and environmental hazards.[4] The presence of bromine and chlorine atoms in the structure of 2-Bromo-4,5-dichloroaniline further classifies it as a halogenated organic compound, necessitating specific disposal routes to prevent the formation of persistent and toxic byproducts.[5] This guide is structured to empower researchers with the knowledge to manage this waste stream responsibly, from the point of generation to its final disposition.
Section 1: Hazard Profile and Essential Safety Precautions
Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on data from similar halogenated anilines, it should be treated as a hazardous substance with the following potential effects:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the compound is likely harmful upon dermal absorption.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, preventing serious eye irritation.[1][3] |
| Body Protection | A flame-resistant lab coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A certified respirator may be necessary if handling powders or volatile solutions outside of a fume hood. | To prevent inhalation of dust or vapors, which are likely harmful.[1][2][3] Always work within a certified chemical fume hood to minimize inhalation exposure.[6] |
Incompatible Materials: Preventing Hazardous Reactions
To prevent dangerous chemical reactions, waste containing this compound must be segregated from the following:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides
-
Acid anhydrides
Mixing with these substances can lead to violent reactions, the release of toxic gases, or compromise the integrity of the waste container.
Section 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance.
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation at the point of generation is critical.
-
Designate a specific waste container for this compound and materials contaminated with it.
-
Label the container clearly as "Hazardous Waste: Halogenated Organic Material - this compound".
-
Include appropriate hazard symbols (e.g., toxic, environmentally hazardous).
-
Never mix halogenated organic waste with non-halogenated waste streams.[7] This is crucial as co-mingling can complicate and increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[7]
Containerization: Secure and Compliant
-
Use a compatible container: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Fill level: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[8]
-
Container integrity: Ensure the container is in good condition, free from cracks or leaks, and the exterior is clean and free of contamination.[8]
Management of Spills and Contaminated Materials
In the event of a spill, prompt and proper cleanup is essential to prevent exposure and environmental contamination.
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as outlined in Section 1.1.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for large spills.
-
For solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[2]
-
For liquid spills, once absorbed, carefully transfer the absorbent material into the hazardous waste container.
-
Decontaminate the spill area: Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Seal and label all contaminated materials, including PPE, in a vapor-tight bag for disposal.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2]
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup for the hazardous waste.
-
The primary disposal method for halogenated organic waste is typically high-temperature incineration in a licensed hazardous waste facility.[4] This process is designed to destroy the organic molecule and scrub harmful acidic gases (such as HCl and HBr) from the exhaust.
Section 3: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 4: Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
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PubChem. (n.d.). Acetylacetone. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Washington State University. (n.d.). Aniline. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4,5-dichloroaniline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Bromo-4,5-dichloroaniline, a halogenated aromatic amine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and scientific framework for its safe handling, grounded in established safety protocols and an understanding of the compound's potential hazards. The causality behind each recommendation is explained to ensure that safety becomes an intuitive and integral part of the experimental workflow.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is a solid compound whose primary risks stem from its toxicological profile upon exposure. While specific data for this exact molecule is limited, a comprehensive analysis of structurally similar halogenated anilines provides a strong basis for risk assessment.
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The main hazards associated with compounds in this class include:
-
High Acute Toxicity: These compounds are often toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Organ Toxicity: There is a risk of damage to organs through prolonged or repeated exposure.[1][3]
-
Irritation: They are known to cause significant skin and serious eye irritation.[5][6][7] Inhalation of dust can lead to respiratory tract irritation.[5][6][7]
-
Methemoglobinemia: A critical, often overlooked risk with anilines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[8] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and, in severe cases, cardiac arrhythmia and unconsciousness. The onset of symptoms can be dangerously delayed for several hours post-exposure.
-
Environmental Hazard: Halogenated organic compounds are frequently toxic to aquatic life with long-lasting effects and must be disposed of with care to prevent environmental release.[3][4]
This hazard profile dictates that our protective strategy must be comprehensive, creating an impermeable barrier between the researcher and the chemical.
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a matter of preference but a requirement based on a thorough risk assessment. All handling of this compound must be conducted within a certified chemical fume hood to contain dust and vapors at the source. The following table summarizes the mandatory PPE.
| Body Part | Required PPE | Standard/Specification | Rationale for Protection |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against dust particles.[5][7] A face shield offers a secondary layer of protection against splashes during solution preparation.[2][9] |
| Hands | Nitrile Gloves (Double-Gloved) | ASTM D6319 / EN 374 | Prevents dermal absorption, a primary route of toxic exposure.[1][5] Double-gloving provides a safeguard against undetected pinholes or tears. |
| Body | Chemical-Resistant Laboratory Coat | Should be fully buttoned. | Protects against incidental contact and minor spills. Prevents contamination of personal clothing.[10] |
| Respiratory | N95/FFP2 Respirator (Minimum) | NIOSH or EN 149 Approved | Essential for weighing and transferring the solid to prevent inhalation of fine dust particles.[1][5] |
| Feet | Closed-Toed, Impervious Shoes | N/A | Protects feet from spills and dropped items. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol ensures that every step, from preparation to cleanup, is executed with the highest level of safety.
Preparation and Weighing
-
Designate a Work Area: All work must be performed inside a certified chemical fume hood. Ensure the sash is at the lowest practical height.
-
Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment: spatula, weigh boat, beaker, solvent, magnetic stir bar, etc.
-
Don PPE: Put on all required PPE as detailed in the table above. This includes double-gloving and ensuring your lab coat is fully buttoned.
-
Weighing the Compound:
-
Carefully open the container inside the fume hood.
-
Use a dedicated spatula to transfer the solid this compound to a weigh boat.
-
Avoid generating dust.[1][2] If any dust is observed, pause and allow the hood ventilation to clear it before proceeding.
-
Tightly cap the stock container immediately after dispensing.
-
Dissolution and Use
-
Transfer: Carefully add the weighed solid to your reaction vessel or beaker.
-
Solvent Addition: Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing the solid.
-
Initiate Reaction/Process: Once the compound is fully dissolved, it can be used in the subsequent experimental steps. Keep the vessel covered or capped whenever possible.
Post-Handling and Decontamination
-
Clean Equipment: All non-disposable equipment (spatulas, beakers) must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container. Follow with a thorough wash with soap and water.
-
Wipe Down Work Area: Wipe the surface of the fume hood with a solvent-dampened towel to collect any residual dust, followed by a standard cleaning agent. Dispose of the towel in the solid hazardous waste stream.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:
Spill and Disposal Management
Emergency Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.[2]
-
Alert: Inform your supervisor and laboratory safety officer immediately.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed. Wearing full PPE, including respiratory protection, cover the spill with an absorbent, inert material. Carefully sweep or scoop the material into a labeled hazardous waste container.[1][2]
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound, including reaction residues and cleaning solvents, must be collected in a clearly labeled, sealed hazardous waste container.[3][5]
-
Contaminated Solids: All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels) must be placed in a designated solid hazardous waste container.[2]
-
Professional Disposal: Waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] A common method involves incineration in a chemical scrubber.[2]
Workflow Visualization
The following diagram outlines the logical flow for the safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
